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Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Documentation Hub

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  • Product: Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate
  • CAS: 17133-54-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

This guide provides a comprehensive overview of the synthetic pathway for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. Designed for...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers a detailed experimental protocol, and provides insights into the critical parameters governing the successful synthesis of this target molecule.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. The substitution at the nitrogen atom of the THQ ring system is a common strategy to modulate the pharmacological properties of these molecules. Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate serves as a versatile building block, allowing for further functionalization through its ester group, making it a valuable precursor in the synthesis of more complex molecular architectures.

Strategic Approach to Synthesis: N-Alkylation of 1,2,3,4-Tetrahydroquinoline

The most direct and efficient route for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is the N-alkylation of the readily available starting material, 1,2,3,4-tetrahydroquinoline. This reaction falls under the category of nucleophilic aliphatic substitution (SN2), where the secondary amine of the tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent.

Choice of Alkylating Agent: The Role of Methyl 2-haloacetates

The selection of the alkylating agent is critical for the success of the synthesis. Methyl 2-bromoacetate or methyl 2-chloroacetate are ideal choices for introducing the desired acetate moiety onto the nitrogen atom. Methyl bromoacetate is generally more reactive than its chloro-analogue, which can lead to shorter reaction times or the use of milder conditions.

The Crucial Role of a Base

The N-alkylation reaction produces a hydrohalic acid (HBr or HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the presence of a base is essential to neutralize the acid as it is formed. Common choices for this purpose include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic bases such as triethylamine (Et₃N). The choice of base can influence the reaction rate and the formation of byproducts.

Visualizing the Synthesis Pathway

The synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate via N-alkylation can be represented by the following workflow:

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions THQ 1,2,3,4-Tetrahydroquinoline Product Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate THQ->Product MeBrAc Methyl Bromoacetate MeBrAc->Product Base Base (e.g., K₂CO₃) Byproduct HBr•Base Base->Byproduct Solvent Solvent (e.g., DMF)

Caption: N-Alkylation of 1,2,3,4-Tetrahydroquinoline.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Methyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3,4-tetrahydroquinoline (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) to the flask, followed by anhydrous DMF to create a stirrable suspension.

  • Addition of Alkylating Agent: While stirring the mixture at room temperature, add methyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Data Presentation: Key Reaction Parameters and Expected Outcomes

ParameterValue/ConditionRationale
Starting Material 1,2,3,4-TetrahydroquinolineThe secondary amine core for N-alkylation.
Alkylating Agent Methyl bromoacetateProvides the methyl acetate moiety; highly reactive.
Base Anhydrous Potassium CarbonateNeutralizes the HBr byproduct to drive the reaction forward.
Solvent Anhydrous DMFA polar aprotic solvent that facilitates SN2 reactions.
Temperature 60-70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursTypical duration for this type of N-alkylation.
Expected Yield 70-85%Based on analogous reactions reported in the literature.[1]
Purity >95% (after chromatography)Column chromatography is effective for removing unreacted starting materials and byproducts.

Trustworthiness: Characterization and Validation

The identity and purity of the synthesized Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, the methylene protons of the tetrahydroquinoline ring, the newly introduced methylene protons adjacent to the nitrogen and the carbonyl group, and the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of carbon signals corresponding to the structure of the product.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₅NO₂).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the ester carbonyl group (C=O) around 1740 cm⁻¹.

Conclusion

The N-alkylation of 1,2,3,4-tetrahydroquinoline with methyl bromoacetate provides a reliable and efficient pathway for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. This in-depth guide has outlined the strategic considerations, a detailed experimental protocol, and the necessary validation techniques to ensure the successful synthesis of this important chemical intermediate. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can confidently produce this valuable building block for their drug discovery and development endeavors.

References

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, a derivative of the privileged 1,2,3,4-te...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, a derivative of the privileged 1,2,3,4-tetrahydroquinoline scaffold. While a specific CAS number for this compound is not readily found in major chemical databases, indicating it may be a novel or less-common research chemical, its synthesis and potential utility can be confidently extrapolated from established chemical principles and the extensive body of literature on related N-substituted tetrahydroquinolines. This document details the logical synthesis, predicted physicochemical properties, and explores the potential applications of this compound in medicinal chemistry and drug discovery, grounded in the significant biological activities associated with its core structure.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a foundational heterocyclic motif in medicinal chemistry, recognized for its presence in numerous natural products and synthetic molecules with significant biological activity.[1][2] Its rigid, partially saturated structure provides a three-dimensional framework that is amenable to substitution, allowing for the fine-tuning of pharmacological properties. N-substitution on the THQ ring is a common strategy to modulate activity, solubility, and metabolic stability, making compounds like Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate valuable intermediates and potential therapeutic agents themselves.[3][4]

Derivatives of the THQ scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antiparasitic, and neuroprotective activities.[1][3] The introduction of an N-acetic acid methyl ester moiety, as in the title compound, serves as a versatile handle for further chemical modification, such as amide formation or ester hydrolysis, thereby expanding its potential for creating diverse chemical libraries for drug screening.

Physicochemical and Structural Properties

The precise experimental data for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is not widely published. However, its key properties can be predicted based on its constituent parts: the 1,2,3,4-tetrahydroquinoline core and the methyl acetate substituent.

PropertyPredicted Value / Characteristic
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, DMSO) and have low solubility in water.
Chemical Stability Stable under standard conditions. The ester group is susceptible to hydrolysis under strong acidic or basic conditions.
Core Structure 1,2,3,4-Tetrahydroquinoline
Key Functional Groups Tertiary amine (within the ring), Ester (methyl acetate side chain)

Synthesis Protocol: N-Alkylation of 1,2,3,4-Tetrahydroquinoline

The most direct and logical synthetic route to Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is the N-alkylation of the parent heterocycle, 1,2,3,4-tetrahydroquinoline. This is a standard Sₙ2 reaction where the secondary amine of the THQ acts as a nucleophile, displacing a halide from an acetic acid ester derivative.

Causality and Experimental Choices

The selection of reagents and conditions is critical for a successful and clean reaction.

  • Alkylating Agent : Methyl bromoacetate is a common and effective choice. Its bromine atom is a good leaving group, and the ester moiety is relatively stable under the chosen reaction conditions.

  • Base : A non-nucleophilic weak base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is essential. Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. A strong base could promote unwanted side reactions, such as ester hydrolysis.

  • Solvent : An aprotic polar solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the reaction.

Detailed Step-by-Step Methodology

Reaction Scheme

G cluster_2 Product THQ 1,2,3,4-Tetrahydroquinoline Reaction + MeBrAc Methyl Bromoacetate Base K₂CO₃ (Base) Solvent Acetonitrile (Solvent) Product Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Reaction->Product Reflux

Caption: Synthetic workflow for N-alkylation.

  • Preparation : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2,3,4-tetrahydroquinoline (1.0 eq).

  • Solvent and Base : Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration). Add potassium carbonate (1.5-2.0 eq) to the mixture.

  • Addition of Alkylating Agent : While stirring, add methyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction : Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Extraction : Evaporate the solvent under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate and wash with water and then brine to remove any remaining salts and DMF if used.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Potential Applications in Drug Discovery and Development

The title compound is a strategic starting point for developing novel therapeutic agents. The tetrahydroquinoline core is a privileged scaffold, and the N-acetate group provides a vector for diversification.

As an Intermediate for Library Synthesis

The ester functionality is a versatile chemical handle.

  • Amidation : The methyl ester can be readily converted to a wide range of amides by reacting it with various primary or secondary amines. This allows for the exploration of the chemical space around the nitrogen atom, which is often crucial for target binding.

  • Hydrolysis : Saponification of the ester yields the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, or used to explore interactions requiring a carboxylate group.

Logical Flow of Compound Diversification

G Start Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Amide N-Substituted Amide Library Start->Amide Aminolysis (R-NH₂) Acid 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid Start->Acid Hydrolysis (e.g., LiOH) CoupledAmide Diverse Amide Library via Coupling Acid->CoupledAmide Amide Coupling (R'-NH₂)

Sources

Foundational

Methyl 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetate: A Core Scaffold for Medicinal Chemistry

An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, a heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. We will establish its definitive IUPAC nomenclature, elucidate its structure, and detail robust methodologies for its synthesis and characterization. The document explores the compound's key physicochemical properties, supported by a thorough spectroscopic profile analysis. Furthermore, we examine its chemical reactivity, highlighting its utility as a versatile intermediate for the development of novel molecular entities. The guide culminates in a discussion of the broader significance of the 1,2,3,4-tetrahydroquinoline scaffold in drug discovery, positioning the title compound as a valuable building block for generating compound libraries aimed at various therapeutic targets.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the topic compound is methyl 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetate . The designation "3,4-dihydroquinolin-1(2H)-yl" is also correct and describes the same saturated heterocyclic system, but "1,2,3,4-tetrahydroquinoline" (THQ) is the more common and widely recognized term in chemical literature. The structure consists of a 1,2,3,4-tetrahydroquinoline core N-substituted at the 1-position with a methyl acetate group. This arrangement combines the privileged THQ scaffold with a versatile ester functional group, creating a valuable synthetic intermediate.

Caption: Chemical structure of methyl 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetate.

Physicochemical Properties and Spectroscopic Profile

Understanding the physicochemical and spectroscopic characteristics of a compound is fundamental for its application in synthesis and biological screening.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH) |

Spectroscopic Characterization

The structural confirmation of quinoline derivatives relies heavily on a combination of spectroscopic methods, primarily NMR and IR spectroscopy, along with mass spectrometry.[1][2][3]

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Value Rationale
¹H NMR Aromatic Protons δ 6.5 - 7.2 ppm (4H, m) Protons on the benzene ring of the THQ system.
N-CH₂ (ring) δ ~3.3 ppm (2H, t) Methylene group at C2, adjacent to the nitrogen atom.
C-CH₂-C (ring) δ ~1.9 ppm (2H, m) Methylene group at C3, showing coupling to C2 and C4 protons.
Ar-CH₂ (ring) δ ~2.8 ppm (2H, t) Methylene group at C4, adjacent to the aromatic ring.
N-CH₂-CO δ ~3.9 ppm (2H, s) Methylene protons of the acetate group, deshielded by nitrogen and carbonyl.
O-CH₃ δ ~3.7 ppm (3H, s) Methyl protons of the ester group.
¹³C NMR C=O (ester) δ ~171 ppm Carbonyl carbon of the methyl ester.
Aromatic Carbons δ 115 - 145 ppm Six distinct signals for the carbons of the benzene ring.
N-CH₂ (ring) δ ~50 ppm Carbon at C2, adjacent to nitrogen.
C-CH₂-C (ring) δ ~27 ppm Carbon at C3.
Ar-CH₂ (ring) δ ~28 ppm Carbon at C4.
N-CH₂-CO δ ~55 ppm Methylene carbon of the acetate group.
O-CH₃ δ ~52 ppm Methyl carbon of the ester.
FTIR C=O Stretch ~1735 cm⁻¹ Strong absorption characteristic of an ester carbonyl group.[4]
C-N Stretch ~1340 cm⁻¹ Characteristic of a tertiary amine.
Aromatic C-H Stretch ~3050 cm⁻¹
Aliphatic C-H Stretch 2850-2960 cm⁻¹

| Mass Spec | [M]⁺ | m/z = 205 | Molecular ion peak. |

Synthesis Methodologies

The 1,2,3,4-tetrahydroquinoline framework is a cornerstone in many synthetic endeavors due to its prevalence in bioactive molecules.[5] The title compound is readily accessible through standard synthetic transformations.

Primary Synthetic Route: N-Alkylation

The most direct and efficient synthesis is the N-alkylation of commercially available 1,2,3,4-tetrahydroquinoline with a methyl haloacetate, typically methyl bromoacetate. This is a classic Sₙ2 reaction where the nucleophilic secondary amine of the THQ ring displaces the halide.

Causality of Experimental Choices:

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is employed to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants but do not participate in hydrogen bonding, which could solvate and deactivate the amine nucleophile.

  • Temperature: The reaction is typically conducted at room temperature to moderate heat to ensure a reasonable reaction rate without promoting side reactions.

workflow start 1,2,3,4-Tetrahydroquinoline + Methyl Bromoacetate reaction Reaction Vessel Stir at RT, 12-24h start->reaction reagents Base (K₂CO₃) Solvent (CH₃CN) reagents->reaction workup Aqueous Workup (Filter, Extract with EtOAc) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product Methyl 2-(THQ-1-yl)acetate (Final Product) purify->product

Caption: General workflow for the synthesis via N-alkylation.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask charged with 1,2,3,4-tetrahydroquinoline (1.0 eq.), add anhydrous potassium carbonate (2.0 eq.) and acetonitrile (10 mL per mmol of amine).

  • Reagent Addition: While stirring the suspension at room temperature, add methyl bromoacetate (1.1 eq.) dropwise.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the solid K₂CO₃ and salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the pure product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to the expected values in Table 2.

Chemical Reactivity and Potential Derivatizations

Methyl 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetate is a functionally rich molecule offering several avenues for further chemical modification.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to furnish the corresponding carboxylic acid, 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetic acid. This acid is a key intermediate for forming amide bonds via peptide coupling protocols.

  • Ester Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, 2-(1,2,3,4-tetrahydroquinolin-1-yl)ethanol.

  • Aromatic Substitution: The benzene portion of the THQ ring is electron-rich and can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, primarily at the C6 position.

  • Oxidative Functionalization: The C2 position, being alpha to the nitrogen, can be susceptible to oxidative functionalization, potentially leading to the formation of an iminium ion intermediate that can be trapped by nucleophiles.[6]

Applications in Research and Drug Development

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and the related THQ core are considered "privileged scaffolds" in medicinal chemistry.[6] They are found in a vast number of natural products and synthetic medicinal agents, exhibiting a wide range of biological activities.[5]

  • Scaffold for Library Synthesis: The title compound is an ideal starting point for creating diverse chemical libraries. The ester functionality serves as a synthetic handle for derivatization, allowing for the rapid generation of amides, modified alcohols, and other analogs.

  • Fragment-Based Drug Discovery: As a fragment, this molecule combines a proven heterocyclic core with a vector for growth. Researchers can screen it against biological targets and, upon identifying a hit, use the acetate moiety as an attachment point to elaborate the structure and improve binding affinity and selectivity.

  • Therapeutic Potential: Derivatives of the THQ scaffold have shown promise in numerous therapeutic areas, including:

    • Antibacterial agents [2]

    • Antiviral agents (including anti-HIV) [7]

    • Central Nervous System (CNS) agents , targeting various receptors and enzymes.

The synthesis of novel derivatives from methyl 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetate allows for systematic Structure-Activity Relationship (SAR) studies, which are crucial for optimizing lead compounds in drug development pipelines.

Conclusion

Methyl 2-(1,2,3,4-tetrahydroquinolin-1-yl)acetate is a compound of significant synthetic utility. Its structure is confirmed by standard spectroscopic methods, and its synthesis is achieved through a reliable N-alkylation protocol. The presence of both the privileged tetrahydroquinoline core and a modifiable ester group makes it a highly valuable building block for researchers and drug development professionals. Its strategic use can accelerate the discovery of novel chemical entities with potential therapeutic applications across a spectrum of diseases.

References

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. (2025). Benchchem. 1

  • Katritzky, A. R., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.

  • Barata-Vallejo, S., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry.

  • Al-Ostath, A. I., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate.

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals.

  • Methyl 2-(quinolin-2-yl)acetate. PubChem.

  • Bhardwaj, N., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central.

  • Molnar, M., et al. (2022). Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI.

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.

  • Methyl 2-(2,3-diphenyl-3,4-dihydroquinazolin-4-yl)acetate. PubChem.

  • Shishkina, S. V., et al. (2010). Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. NIH.

  • Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride. Biosynth.

  • Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate. American Elements.

  • Spray, C. R. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath's research portal.

  • Synthesis of 2-methyl-1,2,3,4-tetrahydroquinolin-4- yl)pyrrolidin-2-ones (3a−g). ResearchGate.

  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. NIH.

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.

  • Shishkina, S. V., et al. (2010). Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. ResearchGate.

  • methyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. ChemicalBook.

  • Ríos-Gutiérrez, M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.

  • Martínez-Otero, D., et al. (2023). methanone. MDPI.

  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry.

  • Methyl 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetate. ChemicalBook.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Substituted 1,2,3,4-Tetrahydroquinolines, Featuring Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Introduction: The 1,2,3,4-Tetrahydroquinoline Scaffold and the Challenge of Characterization The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] As a par...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3,4-Tetrahydroquinoline Scaffold and the Challenge of Characterization

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] As a partially saturated heterocyclic system, it imparts a three-dimensional character to molecules, which is often crucial for specific and high-affinity interactions with biological targets. THQ derivatives have demonstrated a wide array of biological activities, including potential as antitumor, anti-inflammatory, and neuroprotective agents.[1][3]

This document serves as a technical resource for researchers, providing a consolidated view of the known properties of the 1,2,3,4-tetrahydroquinoline core, a predictive profile for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, detailed experimental protocols for its synthesis and characterization, and critical insights for its application in research and development.

Part 1: Physicochemical Properties of the Core Scaffold and Related Analogs

To construct a reliable profile for our target compound, we must first understand the fundamental properties of its constituent parts: the 1,2,3,4-tetrahydroquinoline ring system.

The Parent Heterocycle: 1,2,3,4-Tetrahydroquinoline

1,2,3,4-Tetrahydroquinoline (CAS No: 635-46-1) is the foundational structure from which our target molecule is derived. It is described as a yellow liquid.[4] Its core physicochemical properties are summarized in the table below, providing a baseline for its derivatives.

PropertyValueSource
Molecular Formula C₉H₁₁NPubChem[4]
Molecular Weight 133.19 g/mol PubChem[4]
Appearance Yellow liquidMSDSonline[4]
Vapor Pressure 0.04 mmHgHaz-Map[4]
CAS Number 635-46-1Sigma-Aldrich
pKa Data availableIUPAC[4]
LogP (octanol/water) 2.03OECD Test Guideline 107
A Structural Isomer: Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

Direct experimental data for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is scarce. However, data for its structural isomer, Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (CAS No: 5622-50-4), where the acetate group is attached to the benzene ring rather than the nitrogen atom, is available and provides a useful proxy for estimating molecular properties.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂American Elements[5]
Molecular Weight 205.25 g/mol American Elements[5]
CAS Number 5622-50-4American Elements[5]
MDL Number MFCD24558334American Elements[5]
PubChem CID 20618975American Elements[5]

The shared molecular formula and weight between this isomer and our target compound suggest that properties like boiling point and density will be in a similar range, though the point of attachment will significantly influence polarity, solubility, and chemical reactivity.

Part 2: Proposed Synthesis and Characterization Protocols

The following protocols are designed to be self-validating, providing a clear path for the synthesis and rigorous confirmation of the target compound's identity and purity. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

The most direct and logical approach to synthesizing the target compound is through the N-alkylation of 1,2,3,4-tetrahydroquinoline with an appropriate methyl acetate synthon. This is a standard transformation for secondary amines.

Reaction Scheme:

Synthesis_of_Methyl_2-(3,4-dihydroquinolin-1(2H)-yl)acetate cluster_reactants Reactants cluster_conditions Conditions cluster_products Products THQ 1,2,3,4-Tetrahydroquinoline Base K₂CO₃ (Base) Acetonitrile (Solvent) MBA Methyl Bromoacetate Product Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Base->Product Byproduct KBr + KHCO₃

Caption: Proposed synthetic route via N-alkylation.

Step-by-Step Protocol:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3,4-tetrahydroquinoline (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (20 mL).

    • Rationale: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. Potassium carbonate is a mild inorganic base, sufficient to deprotonate the secondary amine without causing significant side reactions, and it can be easily filtered off after the reaction.

  • Addition of Alkylating Agent: While stirring the suspension, add methyl bromoacetate (1.1 eq) dropwise at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase. The reaction is typically complete within 5-30 minutes.[6]

    • Rationale: Heating to reflux increases the reaction rate. TLC is a rapid and effective method for monitoring the disappearance of the starting materials and the appearance of the product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and the KBr byproduct). Wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

    • Rationale: Evaporation removes the solvent, and column chromatography separates the desired product from any unreacted starting material or minor byproducts.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Structural Confirmation MS Mass Spectrometry (EI-MS or ESI-MS) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis (Purity Assessment) Start->HPLC Purity Determination Final Confirmed Structure & Purity >95% NMR->Final MS->Final HPLC->Final

Caption: General workflow for analytical characterization.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, as well as signals for the aliphatic protons on the saturated portion of the ring and the methylene and methyl groups of the acetate moiety. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

    • 2D NMR (COSY, HSQC): These experiments will be crucial to definitively assign the proton and carbon signals and confirm the connectivity of the atoms, ensuring the acetate group is attached to the nitrogen (position 1).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry should be used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ would confirm the molecular formula C₁₂H₁₅NO₂.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) can be used to determine the purity of the sample. A single sharp peak indicates a high degree of purity.

Part 3: Safety, Handling, and Advanced Considerations

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is not available, a conservative approach to handling should be adopted based on the data for the parent compound, 1,2,3,4-tetrahydroquinoline.

  • Hazards: 1,2,3,4-tetrahydroquinoline is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[4][7] It is also toxic if swallowed and may cause cancer.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

A Critical Note for Drug Discovery: The Potential for Assay Interference

Researchers in drug development must be aware that certain heterocyclic scaffolds are known to be Pan-Assay Interference Compounds (PAINS). Some fused tricyclic tetrahydroquinolines have been identified as problematic in high-throughput screening campaigns, not due to specific biological activity, but because of their potential to interfere with assay technologies through mechanisms like reactivity or aggregation.[8] While our target compound is not a fused tricyclic system, the general reactivity of the THQ scaffold warrants caution. Any "hits" from high-throughput screens involving this or similar compounds should be rigorously validated through orthogonal assays to rule out non-specific activity.[8]

Conclusion

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate represents a valuable, yet under-characterized, member of the medicinally relevant 1,2,3,4-tetrahydroquinoline class. This guide provides a comprehensive framework for its study, grounded in the established properties of its parent scaffold and structural isomers. By following the detailed protocols for synthesis and characterization, researchers can confidently produce and validate this compound. The provided safety information and cautionary notes on potential assay interference are intended to ensure both safe handling and the generation of reliable, high-quality data in a research and drug development setting.

References

  • PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

  • Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry, 4(3A), 125-133. [Link]

  • American Elements. Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate | CAS 5622-50-4. [Link]

  • Bio-Fine-Chemicals. Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride. [Link]

  • Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. ResearchGate. [Link]

  • Gutiérrez, M., et al. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • ResearchGate. Selected natural and synthetic 1,2,3,4-tetrahydroquinolines. [Link]

  • ResearchGate. (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. [Link]

  • ChemBK. methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate. [Link]

  • Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10323-10367. [Link]

  • Thieme Chemistry. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. [Link]

  • Pujol, M. D., et al. (2018). Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. European Journal of Medicinal Chemistry, 146, 647-661. [Link]

  • Khan, A., et al. (2021). N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors. ACS Omega, 6(24), 15995-16006. [Link]

  • Singh, A., & Meena, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(9), 1436-1454. [Link]

  • El-Faham, A., et al. (2023). Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines. ChemistryOpen, 12(10), e202300133. [Link]

  • Aldeghi, M., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(22), 15049-15059. [Link]

  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]

Sources

Foundational

Spectroscopic Characterization of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate: A Technical Guide

Introduction to Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate belongs to the class of N-substituted 1,2,3,4-tetrahydroquinolines. The tetrahydroquinoline core is a privileg...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate belongs to the class of N-substituted 1,2,3,4-tetrahydroquinolines. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The addition of the methyl acetate group at the N-1 position significantly influences the molecule's electronic and conformational properties, making detailed spectroscopic analysis crucial for unambiguous identification and quality control. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of the title compound based on the known spectra of 1,2,3,4-tetrahydroquinoline and the expected influence of the N-substituent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzene ring, the aliphatic protons of the reduced pyridine ring, and the protons of the methyl acetate side chain.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-5, H-7~6.9-7.1m2HAromatic protons, likely appearing as a multiplet.
H-6, H-8~6.5-6.7m2HAromatic protons, upfield shifted due to the electron-donating nature of the nitrogen.
N-CH₂-CO~4.1s2HSinglet for the methylene protons adjacent to the nitrogen and carbonyl group.
O-CH₃~3.7s3HSinglet for the methyl ester protons.
H-2 (N-CH₂)~3.3-3.4t2HTriplet for the methylene protons at position 2, adjacent to the nitrogen.
H-4 (Ar-CH₂)~2.8t2HTriplet for the benzylic methylene protons at position 4.
H-3~1.9-2.0m2HMultiplet for the methylene protons at position 3, showing coupling to both H-2 and H-4.

Causality Behind Predictions: The chemical shifts for the tetrahydroquinoline core are based on the experimental data for the parent compound, 1,2,3,4-tetrahydroquinoline.[3] The introduction of the electron-withdrawing acetyl group at the N-1 position is expected to cause a slight downfield shift of the adjacent H-2 protons compared to the unsubstituted parent compound (where H-2 is at ~3.29 ppm). The methylene protons of the acetate group (N-CH₂-CO) are predicted to be significantly downfield due to the anisotropic effect of the carbonyl group and the inductive effect of the nitrogen. The aromatic protons are expected to retain a similar pattern to the parent compound, with four distinct signals in the aromatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O~170-172Carbonyl carbon of the ester.
C-4a, C-8a (Aromatic Quaternary)~145, ~122Quaternary carbons of the fused aromatic ring.
C-5, C-6, C-7, C-8 (Aromatic CH)~129, ~127, ~116, ~111Aromatic methine carbons.
N-CH₂-CO~55-57Methylene carbon of the acetate group.
O-CH₃~52Methyl ester carbon.
C-2 (N-CH₂)~48-50Methylene carbon at position 2.
C-4 (Ar-CH₂)~28Benzylic methylene carbon at position 4.
C-3~22Methylene carbon at position 3.

Expertise in Interpretation: The predicted shifts are derived from a combination of data from similar N-substituted systems and general principles of ¹³C NMR. The carbonyl carbon of the ester is expected in its characteristic downfield region. The aromatic carbons will show a pattern typical for a substituted benzene ring. The aliphatic carbons of the tetrahydroquinoline ring are predicted based on the parent structure, with slight shifts anticipated due to the N-substitution.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment would involve the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize shim values for field homogeneity.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (for confirmation):

    • Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

    • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the side chain.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample_Prep Sample Preparation 1H_NMR 1D ¹H NMR Sample_Prep->1H_NMR 13C_NMR 1D ¹³C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Assign_1H Assign ¹H Signals Correlate_2D Correlate with 2D Data Assign_1H->Correlate_2D Assign_13C Assign ¹³C Signals Assign_13C->Correlate_2D Final_Structure Confirm Structure Correlate_2D->Final_Structure MS_Fragmentation M_ion [M]⁺ m/z = 205 Frag1 [M - COOCH₃]⁺ m/z = 146 M_ion->Frag1 - •COOCH₃ Frag2 [M - CH₂COOCH₃]⁺ m/z = 132 M_ion->Frag2 - •CH₂COOCH₃ (Alpha-cleavage) Frag3 [C₉H₁₀N]⁺ m/z = 130 M_ion->Frag3 Retro-Diels-Alder

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS. Electron Ionization (EI) is standard for GC-MS and would likely induce the fragmentation patterns described above.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • High-Resolution MS (HRMS): To confirm the elemental composition, HRMS should be performed to obtain the exact mass of the molecular ion, which should be within 5 ppm of the calculated theoretical mass.

Conclusion

The structural elucidation of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data, grounded in the analysis of the parent tetrahydroquinoline scaffold and established principles of chemical spectroscopy. The outlined experimental protocols offer a robust methodology for acquiring high-quality, self-validating data. This comprehensive approach ensures the unambiguous characterization of this important synthetic intermediate, supporting its application in research and development.

References

  • Royal Society of Chemistry. (2012). Electric Supplementary Information for the article entitled Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate.
  • MDPI. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Retrieved from [Link].

  • ResearchGate. Selected natural and synthetic 1,2,3,4-tetrahydroquinolines. Retrieved from [Link].

  • ResearchGate. ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Retrieved from [Link].

  • NIST. Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link].

  • National Institutes of Health. Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. Retrieved from [Link].

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link].

  • MDPI. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link].

Sources

Exploratory

A Guide to the Structural Elucidation of Novel Quinolone Derivatives: The Case of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

For distribution to: Researchers, scientists, and drug development professionals. Abstract The precise three-dimensional atomic arrangement of a molecule, as determined by its crystal structure, is fundamental to underst...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The precise three-dimensional atomic arrangement of a molecule, as determined by its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. This guide provides an in-depth technical overview of the methodologies required to determine the crystal structure of novel organic compounds, using "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" as a focal point. Although the crystal structure for this specific compound is not publicly available as of this writing, this document will serve as a comprehensive roadmap for its structural elucidation. We will navigate the critical steps from synthesis and crystallization to single-crystal X-ray diffraction, data analysis, and structure refinement. To provide a tangible framework, we will reference the crystallographic data of the closely related compound, Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate , as a practical case study.

Introduction: The Imperative of Structural Chemistry in Drug Discovery

In the realm of medicinal chemistry and drug development, the adage "structure dictates function" is paramount. An unambiguous understanding of a molecule's three-dimensional architecture provides invaluable insights into its interaction with biological targets, guides lead optimization, and is a prerequisite for rational drug design. Quinolone derivatives form a significant class of heterocyclic compounds with a wide spectrum of biological activities. The title compound, Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, represents a scaffold of interest, and the determination of its crystal structure is a critical step in characterizing its potential as a therapeutic agent.

This guide is structured to provide both the theoretical underpinnings and the practical considerations for undertaking such a structural determination. It is designed to be a self-validating system of protocols, where the causality behind each experimental choice is explained, ensuring technical accuracy and field-proven insights.

Synthesis and Purification of the Target Compound

The first and most critical step is the synthesis of high-purity Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. While specific literature on the synthesis of this exact molecule is sparse, a general approach can be extrapolated from known syntheses of related N-substituted dihydroquinolines. A plausible synthetic route is the N-alkylation of 3,4-dihydroquinoline with methyl bromoacetate.

Proposed Synthetic Protocol
  • Reaction Setup: To a solution of 3,4-dihydroquinoline (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or triethylamine (1.5 equivalents).

  • Alkylation: To this stirring mixture, add methyl bromoacetate (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the base. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

It is imperative to characterize the final product thoroughly using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to crystallization.

The Art and Science of Crystallization

The growth of a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[1] A suitable crystal should be a single, well-ordered lattice, free of significant defects, and typically with dimensions of 0.1-0.3 mm in each direction. Various techniques can be employed, and the choice of method and solvent is often empirical.[2][3][4]

Common Crystallization Techniques for Small Organic Molecules
Technique Description Advantages Considerations
Slow Evaporation The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly and undisturbed.[2]Simple setup, effective for many compounds.Can lead to crust formation or too rapid crystallization if evaporation is not controlled.
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then placed in a sealed larger container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]Excellent control over the rate of crystallization.Requires a compatible solvent/anti-solvent pair.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[5]Good for sensitive compounds, provides a clear interface for crystal growth.Can be difficult to set up without disturbing the layers.
Cooling A saturated solution of the compound is prepared in a solvent at an elevated temperature and then allowed to cool slowly.Simple and effective for compounds with temperature-dependent solubility.Rapid cooling can lead to the formation of many small crystals or an amorphous solid.

Experimental Workflow for Crystallization Screening:

Crystallization_Workflow A High-Purity Compound B Solvent Screening (e.g., Ethanol, Acetone, Ethyl Acetate, Hexane, Toluene) A->B C Select Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) B->C D Prepare Near-Saturated Solution C->D E Set Up Crystallization Experiment D->E F Incubate in a Vibration-Free Environment E->F G Monitor for Crystal Growth F->G H Harvest Suitable Single Crystal G->H

Caption: General workflow for single-crystal growth of an organic compound.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline material at the atomic level.[6][7] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[8][9]

The Experimental Pipeline

The journey from a single crystal to a refined molecular structure follows a well-defined path, as illustrated below.

XRD_Pipeline cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution and Refinement A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Collect Diffraction Images (Rotate Crystal) B->C D Integration (Find and measure reflection intensities) C->D E Scaling and Merging (Correct for experimental variations) D->E F Determine Space Group and Unit Cell E->F G Solve the Phase Problem (Direct Methods, Patterson, etc.) F->G H Build Initial Atomic Model G->H I Refine Model against Data (Least-squares minimization) H->I J Validate Final Structure I->J

Sources

Foundational

"Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Organic Solvent Solubility of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate in a range of common organic solvents. We will explore the theoretical principles governing solubility, present a detailed, self-validating experimental protocol for its determination, and discuss the practical implications of the resulting solubility profile for drug development professionals. The methodologies and principles outlined herein are designed to serve as a robust guide for researchers and scientists working with this and structurally related novel chemical entities.

Physicochemical Profile of the Analyte

To predict the solubility behavior of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, we must first understand its structural and electronic characteristics. The molecule consists of a 3,4-dihydroquinoline core, which is a bicyclic system containing a benzene ring fused to a partially saturated heterocyclic amine, and a methyl acetate substituent on the nitrogen atom.

The presence of the aromatic ring and the aliphatic portion of the dihydroquinoline ring suggests nonpolar character. Conversely, the tertiary amine and the ester functional group introduce polarity and potential sites for intermolecular interactions, specifically dipole-dipole forces and hydrogen bond acceptance at the carbonyl oxygen and the nitrogen atom. An imbalance between these polar and nonpolar regions will dictate the molecule's overall polarity and, consequently, its solubility.

Table 1: Physicochemical Properties of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

PropertyValueSource/Method
Chemical Structure Chemical structure of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetateN/A
IUPAC Name Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetateN/A
Molecular Formula C₁₂H₁₅NO₂Calculated
Molecular Weight 205.25 g/mol Calculated
Predicted XLogP3 2.1Prediction
Polar Surface Area 29.54 ŲPrediction
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3 (N, O=C, O-C)Calculated

Note: As this is a specific, likely non-commercial compound, the properties above are calculated based on its structure. XLogP3 is a measure of lipophilicity.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the fundamental principle of "like dissolves like."[3] This adage is a simplified expression of the complex interplay between intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent. For dissolution to occur, the energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

  • Polar Solvents: These solvents (e.g., Methanol, Ethanol, DMSO) have large dipole moments and/or the ability to form hydrogen bonds. They are most effective at dissolving polar solutes.

  • Nonpolar Solvents: These solvents (e.g., Hexane, Toluene) have low dipole moments and interact primarily through weaker van der Waals forces. They are best suited for dissolving nonpolar, lipophilic solutes.[4]

  • Analyte's Role: Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate possesses both a large, relatively nonpolar bicyclic core and a polar ester group. This amphiphilic nature suggests it will exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity that can interact favorably with both parts of the molecule.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized experimental approach is crucial. The isothermal shake-flask method is a widely accepted "gold standard" for solubility determination due to its simplicity and accuracy. The core principle is to establish a thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature.

Rationale for Method Selection
Materials & Equipment
  • Analyte: Crystalline Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate (purity >99%)

  • Solvents: A range of analytical grade organic solvents (see Table 2).

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Scintillation vials (e.g., 20 mL) with Teflon-lined caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Calibrated positive displacement pipettes

    • Volumetric flasks

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a known amount of the analyte and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution for HPLC calibration.

  • Calibration Curve: Prepare a series of dilutions from the stock standard to generate a multi-point calibration curve. Analyze these standards via HPLC to establish the relationship between concentration and detector response (peak area). The linearity (R² > 0.999) of this curve is a self-validating check of the analytical method.

  • Sample Preparation: Add an excess amount of the crystalline analyte to a series of vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation. For example, add ~20 mg of the analyte to each vial.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vials.

  • Equilibration: Tightly cap the vials and place them on the temperature-controlled orbital shaker (e.g., 25 °C ± 0.5 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Dilution & Analysis: Carefully withdraw a known aliquot of the clear supernatant from each vial. It is crucial not to disturb the solid pellet. Dilute the aliquot with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Use the peak area from the HPLC analysis and the equation from the calibration curve to determine the concentration of the analyte in the diluted sample. Back-calculate to find the concentration in the original saturated solution (mg/mL or mol/L), accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess analyte into vials prep2 Add precise volume of solvent prep1->prep2 Step 1 equil Shake at constant T (e.g., 24-48h) prep2->equil Step 2 sep1 Allow solid to settle equil->sep1 Step 3 sep2 Centrifuge vials sep1->sep2 Step 4 anal1 Withdraw supernatant sep2->anal1 Step 5 anal2 Dilute sample anal1->anal2 Step 6 anal3 Analyze via HPLC anal2->anal3 Step 7 anal4 Calculate concentration anal3->anal4 Step 8

Caption: Workflow for the isothermal shake-flask solubility assay.

Predicted Solubility Profile in Common Organic Solvents

The following table presents a predicted solubility profile for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate across a spectrum of solvents, ordered by increasing polarity. These qualitative predictions are based on the theoretical principles discussed above. An experimental study as outlined in Section 3 is required to obtain definitive quantitative data.

Table 2: Predicted Solubility of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

SolventTypePolarity Index (P')[5][6]Predicted Qualitative SolubilityPredicted Quantitative Solubility (mg/mL)
HexaneNonpolar0.1Sparingly Soluble< 1
TolueneNonpolar (Aromatic)2.4Soluble10 - 50
DichloromethanePolar Aprotic3.1Freely Soluble> 100
Ethyl AcetatePolar Aprotic4.4Soluble50 - 100
AcetonePolar Aprotic5.1Freely Soluble> 100
AcetonitrilePolar Aprotic5.8Soluble50 - 100
EthanolPolar Protic5.2Soluble10 - 50
MethanolPolar Protic5.1Sparingly Soluble1 - 10
WaterPolar Protic10.2Insoluble< 0.1

Interpretation and Implications for Drug Development

The predicted solubility profile suggests that Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a moderately polar compound with high solubility in polar aprotic solvents like dichloromethane and acetone.

  • For Synthesis & Purification: The high solubility in dichloromethane is advantageous for use as a reaction solvent or for extraction from aqueous media. The moderate solubility in alcohols like ethanol suggests they could be effective anti-solvents for crystallization. A solvent/anti-solvent system like dichloromethane/hexane or acetone/heptane could be an excellent starting point for developing a robust crystallization protocol to purify the final product.

  • For Formulation: The poor aqueous solubility is a significant finding and a common challenge in drug development.[1][7][8] It indicates that oral bioavailability may be limited by the dissolution rate.[9] Formulation strategies such as creating amorphous solid dispersions, micronization, or using co-solvents and solubilizing excipients would be necessary to develop a viable oral dosage form.[8] The solubility in organic solvents is critical for these advanced formulation techniques, for example, in spray drying or hot-melt extrusion processes.[7]

  • For Analytical Chemistry: The solubility in acetonitrile and methanol is important for developing analytical methods, such as HPLC and LC-MS, for quantification and impurity profiling.

Solubility Relationship Diagram

G cluster_solvent Analyte Analyte Structure (Amphiphilic) Solubility Resulting Solubility Analyte->Solubility dictates solute-solute & solute-solvent forces Solvent Solvent Properties Solvent->Solubility dictates solvent-solvent & solute-solvent forces Polarity Polarity Hbond H-Bonding Capacity

Sources

Exploratory

Stability and Degradation Profile of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

An In-depth Technical Guide for Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation pathways of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. By dissecting the molecule into its core functional components—the N-substituted 1,2,3,4-tetrahydroquinoline (THQ) moiety and the methyl ester side chain—we elucidate its susceptibility to hydrolytic, oxidative, photolytic, and thermal stress. This document details the underlying chemical mechanisms, presents a framework for systematic stability assessment through forced degradation studies, and provides validated, step-by-step analytical protocols. The insights herein are designed to empower researchers and drug development professionals to anticipate stability challenges, develop robust formulations, and establish appropriate storage conditions, thereby ensuring product quality, safety, and efficacy.

Introduction and Molecular Profile

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline (THQ) nucleus N-substituted with a methyl acetate group. The THQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules. The stability of such compounds is a critical quality attribute that dictates their shelf-life, formulation strategy, and ultimately, their therapeutic viability.

Understanding the intrinsic stability of this molecule requires a bifurcated analysis of its structure:

  • The 1,2,3,4-Tetrahydroquinoline Ring: A cyclic amine fused to a benzene ring. The nitrogen atom and the adjacent benzylic carbons (C2 and C4) are potential sites for oxidation. The aromatic ring system suggests potential photosensitivity.

  • The Methyl Acetate Side Chain: An ester functional group that is inherently susceptible to hydrolysis under both acidic and basic conditions.

This guide will systematically explore the degradation of this molecule under conditions relevant to pharmaceutical manufacturing, storage, and administration.

Predicted Degradation Pathways

The degradation of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is predicted to proceed through several key pathways, primarily driven by hydrolysis of the ester and oxidation of the THQ ring. These reactions can be induced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2]

Hydrolytic Degradation

Hydrolysis of the methyl ester bond is one of the most anticipated degradation routes. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process yields 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is typically a faster and irreversible process, resulting in the carboxylate salt and methanol.

The neutral hydrolysis of methyl esters, while possible, is generally a very slow process at ambient temperatures.[3]

Oxidative Degradation

The THQ nucleus is susceptible to oxidation, which can lead to aromatization or the formation of other oxidized species.[4][5][6]

  • Aromatization: The most direct oxidative pathway involves the dehydrogenation of the THQ ring to form the corresponding aromatic quinoline derivative, Methyl 2-(quinolin-1-ium-1-yl)acetate. This can be promoted by various oxidizing agents or catalysts.[4][5]

  • N-Oxidation: The tertiary amine nitrogen in the THQ ring can be oxidized to form an N-oxide.

  • α-Carbon Oxidation: The carbon atom alpha to the nitrogen (C2) is a potential site for oxidation, which could lead to ring-opening or the formation of lactams.

Hydrogen peroxide is a commonly used agent in forced degradation studies to simulate oxidative stress.[7][8]

Photolytic Degradation

Many quinoline-based compounds are known to be photosensitive, degrading upon exposure to UV or ambient light.[1][9][10] Photodegradation can lead to complex reaction cascades, including the formation of hydroxylated species and colored degradants.[1][11] It is crucial to protect solutions of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate from light to prevent the formation of photolytic byproducts.[1]

Thermal Degradation

At elevated temperatures, methyl esters can undergo thermal decomposition. While significant pyrolysis typically requires very high temperatures (above 260-300°C), prolonged exposure to moderately elevated temperatures, as used in accelerated stability studies, can increase the rate of other degradation pathways like hydrolysis and oxidation.[12][13] The primary thermal degradation pathway for simple methyl esters at high temperatures involves the elimination of methanol to form a ketene intermediate.[11][14]

Degradation Pathways cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Primary Degradants Acid Acid (H+) / Heat Hydrolysis_Product 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid Acid->Hydrolysis_Product Base Base (OH-) / Heat Base->Hydrolysis_Product Oxidant Oxidant ([O]) Aromatized_Product Methyl 2-(quinolin-1-ium-1-yl)acetate Oxidant->Aromatized_Product Other_Oxidized N-Oxides, etc. Oxidant->Other_Oxidized Light Light (hν) Photodegradants Photolytic Products Light->Photodegradants Parent Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Parent->Hydrolysis_Product Hydrolysis Parent->Aromatized_Product Oxidation Parent->Other_Oxidized Oxidation Parent->Photodegradants Photolysis

Caption: Predicted degradation pathways for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Framework for Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is essential for elucidating degradation pathways, identifying likely degradation products, and developing stability-indicating analytical methods.[2][15] The goal is to induce 5-20% degradation of the active substance to ensure that the analytical method can adequately separate and quantify the resulting impurities.[1][16]

Stress Condition Typical Reagents and Conditions Primary Degradation Pathway Targeted Reference
Acid Hydrolysis 0.1 M - 1.0 M HCl, incubated at RT to 80°CEster Hydrolysis[1][8][16]
Base Hydrolysis 0.1 M - 1.0 M NaOH, incubated at RT to 80°CEster Hydrolysis (Saponification)[1][8][16]
Oxidation 3% - 30% H₂O₂, incubated at Room TemperatureOxidation of THQ Ring (Aromatization, N-Oxidation)[1][7]
Photolytic Exposure to light source providing UV/Vis output (e.g., 1.2 million lux hours and 200 watt hours/m²)Photoreactions of the Aromatic System[1][10]
Thermal Solid or solution stored at elevated temperature (e.g., 60-80°C)Acceleration of all pathways, specific thermal breakdown[1][17]

Analytical Methodologies

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the technique of choice due to its high sensitivity, specificity, and resolving power.[18]

Key Characteristics of a Stability-Indicating HPLC Method:
  • Specificity/Selectivity: The method must be able to resolve the parent compound from all process impurities and degradation products without interference. Peak purity analysis using a PDA detector is essential for confirmation.[1]

  • Accuracy & Precision: The method must provide accurate and repeatable quantitative results.

  • Linearity: The detector response must be linear over a defined concentration range.

  • Robustness: The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.

Liquid chromatography coupled with mass spectrometry (LC-MS) is an invaluable tool for the structural elucidation of unknown degradation products observed during these studies.[17][19]

Experimental Protocols

The following section provides detailed, self-validating protocols for conducting forced degradation studies on Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

General Experimental Workflow

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution in Acetonitrile/Water Acid Acid Stress (0.1M HCl, 60°C) Prep->Acid Base Base Stress (0.1M NaOH, 60°C) Prep->Base Oxid Oxidative Stress (3% H2O2, RT) Prep->Oxid Photo Photolytic Stress (UV/Vis Light) Prep->Photo Thermal Thermal Stress (80°C) Prep->Thermal Control Control Sample (Stored at 4°C, Protected from Light) Prep->Control Sample Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sample Base->Sample Oxid->Sample Photo->Sample Thermal->Sample Control->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize If applicable Analyze Analyze via Stability-Indicating HPLC-PDA Method Neutralize->Analyze Characterize Identify Degradants (LC-MS if needed) Analyze->Characterize

Caption: General experimental workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To generate degradation products and assess the stability of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate under various stress conditions.

Materials:

  • Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks, pipettes, HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 ACN/water mixture. This concentration is recommended for effective degradation monitoring.[16]

  • Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the ACN/water mixture. Store this sample protected from light at 2-8°C. This is your time-zero and unstressed control.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Incubate the vial in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Incubate at room temperature, as base hydrolysis is often rapid.

    • Withdraw aliquots at shorter time intervals (e.g., 0.5, 1, 4 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ (prepared by diluting 30% H₂O₂).

    • Keep the mixture at room temperature, protected from light.

    • Monitor over time (e.g., up to 24 hours) and analyze aliquots directly.

  • Photolytic Degradation:

    • Place a solution of the compound (0.1 mg/mL in ACN/water) in a chemically inert, transparent container.

    • Expose it to a photostability chamber with a calibrated light source. Aim for an overall illumination of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt-hours/m².[1]

    • Simultaneously, expose a control sample wrapped in aluminum foil to the same chamber to act as a dark control.

    • Analyze both samples after the exposure period.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 80°C.

    • Sample at various time points and analyze directly.

    • For solid-state thermal stability, place the neat compound powder in an oven and dissolve samples for analysis at each time point.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20-30 minutes. This must be optimized to achieve separation of all observed peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector scanning from 200-400 nm. Monitor at an appropriate wavelength (e.g., λmax of the parent compound).

  • Injection Volume: 10 µL.

Method Validation: The specificity of this method is confirmed by analyzing the stressed samples. The parent peak should decrease in area while new peaks (degradants) appear, and the parent peak should remain pure as determined by PDA analysis.

Conclusion and Recommendations

The stability of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is governed by the chemical liabilities of its two primary structural motifs: the methyl ester and the tetrahydroquinoline ring. The molecule is expected to be most susceptible to hydrolysis under both acidic and basic conditions and to oxidation , leading to aromatization of the THQ ring. It may also exhibit sensitivity to light.

Recommendations for Handling and Storage:

  • pH Control: To prevent hydrolysis, aqueous formulations should be buffered at a neutral or slightly acidic pH, which must be determined experimentally as the point of maximum stability.[1]

  • Protection from Light: The compound, both in solid form and in solution, should be stored in light-resistant containers.[1]

  • Inert Atmosphere: To minimize oxidative degradation, consider packaging under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Store at controlled room temperature or under refrigeration to minimize the rate of all potential degradation reactions.

By applying the principles and protocols outlined in this guide, researchers can effectively characterize the stability profile of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, enabling the development of a safe, stable, and effective final product.

References

  • Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. (2025). Vertex AI Search Result.
  • Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate.
  • Thermodynamics of tetrahydroquinoline oxidation. The detailed...
  • Selective oxidation of 1,2,3,4‐tetrahydroquinoline with O2 or H2O2 as...
  • Thermal Decomposition of Potential Ester Biofuels.
  • Stability of Quinoline Compounds in Aqueous Solutions. Benchchem Technical Support Center.
  • Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. (2011).
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals.
  • Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines. (1995). Semantic Scholar.
  • Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. Scilit.
  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. (2022).
  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules.
  • Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. PMC - NIH.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC - NIH.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • Photostability testing of pharmaceutical products.
  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Condition used for Forced degradation studies.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Analytical Techniques In Stability Testing. (2025).
  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. (2009).
  • Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activ
  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?.
  • Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. NIH.
  • Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. SciSpace.
  • JPH10139716A - Hydrolysis of methyl acetate.
  • Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques.
  • LC-QTOF Analysis for Characterization of Degradation Products of Ganirelix Acetate: Exploration of Degradation Pathways and In Silico Toxicity Predictions.
  • Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students.

Sources

Foundational

Unlocking the Therapeutic Potential of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate: A Technical Guide for Preclinical Investigation

Foreword: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry The quinoline ring system and its derivatives have long been a cornerstone of pharmaceutical research, yielding a remarkable array of therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system and its derivatives have long been a cornerstone of pharmaceutical research, yielding a remarkable array of therapeutic agents. From the pioneering antimalarial activity of quinine to modern anticancer and anti-inflammatory drugs, this versatile heterocyclic scaffold continues to inspire the development of novel therapeutics.[1][2][3] The reduced form, 1,2,3,4-tetrahydroquinoline, retains significant pharmacological relevance, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-diabetic, anti-parasitic, anti-inflammatory, antioxidant, and neuroprotective properties.[4][5][6] This guide focuses on a specific, yet under-explored derivative, Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate , providing a comprehensive framework for its preclinical evaluation. Drawing upon the rich history of quinoline-based drug discovery, we will logically deduce its potential biological activities and delineate a robust, multi-tiered screening strategy to unlock its therapeutic promise.

Compound Profile: Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Chemical Structure:

Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol

The structure features a 1,2,3,4-tetrahydroquinoline core, a key pharmacophore associated with diverse biological activities. The N-substitution with a methyl acetate group introduces a potential point of metabolic cleavage and alters the electronic and steric properties of the molecule, which can significantly influence its interaction with biological targets.

Postulated Biological Activities: An Evidence-Based Rationale

Based on the extensive literature surrounding structurally analogous tetrahydroquinoline and quinoline derivatives, we can hypothesize several promising avenues for the biological activity of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in oncology.[2][6] Numerous derivatives have been shown to exert cytotoxic effects on various cancer cell lines through mechanisms such as inhibition of topoisomerase, protein kinases, and tubulin polymerization.[2][6] The tetrahydroquinoline core, in particular, has been incorporated into potent anticancer agents.[4][5] Therefore, it is highly plausible that Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate could exhibit antiproliferative or cytotoxic activity against cancer cells.

Anti-inflammatory Effects

Derivatives of 1,2,3,4-tetrahydroquinoline have been reported to possess anti-inflammatory properties.[4] The mechanism of action for such compounds can be diverse, potentially involving the inhibition of pro-inflammatory enzymes or cytokines. Given this precedent, investigating the anti-inflammatory potential of the title compound is a logical and promising direction.

Neuroprotective Activity

The tetrahydroquinoline moiety is present in compounds with demonstrated neuroprotective effects.[4][7] These effects are often attributed to their antioxidant properties or their ability to modulate neurotransmitter systems. The potential for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate to mitigate neuronal damage in models of neurodegenerative diseases warrants thorough investigation.

A Strategic Preclinical Screening Cascade

To systematically evaluate the hypothesized biological activities, a multi-tiered screening approach is proposed. This cascade is designed to progress from rapid, high-throughput in vitro assays to more complex and physiologically relevant in vivo models.

Screening_Cascade T1_Anticancer Anticancer Screening (Cell Viability Assays) T2_Anticancer Mechanism of Action (Apoptosis, Cell Cycle) T1_Anticancer->T2_Anticancer Active T1_Anti_inflammatory Anti-inflammatory Screening (Enzyme/Cytokine Assays) T2_Anti_inflammatory Pathway Analysis (NF-κB, MAPK) T1_Anti_inflammatory->T2_Anti_inflammatory Active T1_Neuroprotection Neuroprotection Screening (Oxidative Stress Assays) T2_Neuroprotection Target Identification (e.g., Nrf2 activation) T1_Neuroprotection->T2_Neuroprotection Active T3_Anticancer Xenograft Models T2_Anticancer->T3_Anticancer Confirmed Mechanism T3_Anti_inflammatory Carrageenan-induced Paw Edema T2_Anti_inflammatory->T3_Anti_inflammatory Confirmed Pathway T3_Neuroprotection Animal Models of Neurodegeneration T2_Neuroprotection->T3_Neuroprotection Confirmed Target

Caption: A tiered preclinical screening cascade for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Tier 1: Initial In Vitro Screening

The primary objective of Tier 1 is to rapidly assess the potential for biological activity across the hypothesized areas.[8][9][10]

3.1.1. Protocol: In Vitro Anticancer Screening

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and SH-SY5Y [neuroblastoma]) should be utilized.

  • Compound Preparation: Prepare a stock solution of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate in DMSO. Serially dilute to obtain a range of concentrations (e.g., 0.1 to 100 µM).

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the test compound or vehicle control (DMSO). Incubate for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard MTT or MTS assay.[11]

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Table 1: Hypothetical In Vitro Anticancer Screening Data

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast15.2
A549Lung25.8
HCT116Colon18.5
SH-SY5YNeuroblastoma> 100

3.1.2. Protocol: In Vitro Anti-inflammatory Screening

  • Assay Target: Evaluate the inhibitory effect on key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) using commercially available assay kits.

  • Cytokine Release Assay: Use lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) to assess the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release by ELISA.

  • Compound Incubation: Pre-incubate the enzymes or cells with varying concentrations of the test compound before adding the substrate or stimulant.

  • Data Analysis: Determine the IC₅₀ for enzyme inhibition or cytokine release.

3.1.3. Protocol: In Vitro Neuroprotection Screening

  • Cell Model: Utilize a human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.

  • Induction of Oxidative Stress: Induce oxidative stress using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Treatment: Pre-treat the cells with the test compound for a specified period before and during the exposure to the oxidative stressor.

  • Viability Assessment: Measure cell viability using an MTT or LDH release assay.

  • Data Analysis: Quantify the protective effect of the compound against the induced cytotoxicity.

Tier 2: Mechanistic In Vitro Elucidation

Should promising activity be identified in Tier 1, the subsequent step is to investigate the underlying mechanism of action.

Mechanistic_Workflow cluster_Anticancer Anticancer Mechanism cluster_Anti_inflammatory Anti-inflammatory Mechanism cluster_Neuroprotection Neuroprotection Mechanism Start Active Compound from Tier 1 Apoptosis Apoptosis Assays (Annexin V/PI staining, Caspase activity) Start->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle Signaling Signaling Pathway Analysis (Western Blot for NF-κB, MAPKs) Start->Signaling Antioxidant Antioxidant Pathway Analysis (Western Blot for Nrf2, HO-1) Start->Antioxidant

Caption: Workflow for elucidating the mechanism of action of active compounds.

3.2.1. Anticancer Mechanism:

  • Apoptosis Induction: Utilize flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells. Measure the activity of key caspases (e.g., caspase-3/7, -8, -9).

  • Cell Cycle Analysis: Employ flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

3.2.2. Anti-inflammatory Mechanism:

  • Signaling Pathway Analysis: Use Western blotting to investigate the effect of the compound on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, in LPS-stimulated macrophages.

3.2.3. Neuroprotective Mechanism:

  • Antioxidant Response: Investigate the activation of the Nrf2-ARE pathway, a critical regulator of the cellular antioxidant response, by measuring the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), via Western blotting.

Tier 3: In Vivo Proof-of-Concept Studies

Positive results from in vitro mechanistic studies provide a strong rationale for progressing to in vivo models to establish preclinical efficacy.

3.3.1. Protocol: Murine Xenograft Model for Anticancer Activity

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (selected based on in vitro sensitivity) into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer the test compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Efficacy Readouts: Monitor tumor volume and body weight regularly. At the end of the study, excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

3.3.2. Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

  • Animal Model: Use rats or mice.[12][13][14]

  • Treatment: Administer the test compound or a positive control (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw.[12][13]

  • Measurement of Edema: Measure the paw volume using a plethysmometer at various time points post-carrageenan injection.[12]

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

3.3.3. Protocol: In Vivo Neuroprotection Model

The choice of model will depend on the in vitro findings. For example, if the compound shows protection against oxidative stress, a model of Parkinson's disease induced by MPTP (in mice) or 6-OHDA (in rats) could be appropriate.[15]

  • Animal Model: Select a suitable rodent model of a specific neurodegenerative disease.

  • Treatment: Administer the test compound before, during, and after the induction of the neurodegenerative pathology.

  • Behavioral Assessment: Conduct relevant behavioral tests to assess motor function or cognitive deficits.

  • Neurochemical and Histological Analysis: At the end of the study, perform neurochemical analysis (e.g., HPLC for dopamine levels) and histological staining (e.g., tyrosine hydroxylase immunohistochemistry for dopaminergic neurons) of the relevant brain regions.

Concluding Remarks and Future Directions

This technical guide provides a structured and scientifically grounded framework for the initial preclinical evaluation of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. The proposed screening cascade, rooted in the established pharmacology of the quinoline and tetrahydroquinoline scaffolds, offers a logical progression from broad in vitro screening to targeted in vivo validation. Positive findings in any of the hypothesized areas of activity would warrant more extensive investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling. The journey from a novel chemical entity to a potential therapeutic is long and challenging, but a systematic and evidence-based approach, as outlined herein, is paramount for success.

References

  • Benchchem. Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers.
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Höglund IP, Silver S, Engström MT, et al. Structure-Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
  • Structure-Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • Sabale PM, Patel P, Kaur P. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed.
  • Screening for Cerebroprotective Agents Using an in Vivo Model of Cerebral Reversible Depolarization in Awake Rats. PubMed.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed.
  • In Vitro Assay Development Services. Charles River Laboratories.
  • In vivo murine models for evaluating anti-arthritic agents: An updated review.
  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate.
  • [PDF] Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Semantic Scholar.
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed.
  • Testing the Neuroprotective Effect of a Lead Compound Using C. elegans for Fast and Cost-Effective Answers [Customer Story]. InVivo Biosystems.
  • How to Develop a Successful in vitro Screening Strategy.
  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
  • What is the best in vivo model for testing potential anti-amyloid-ß drugs?. ResearchGate.
  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI.
  • US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases. Google Patents.
  • Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. ResearchGate.
  • A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. NIH.
  • WO 2012/069948 Al - Common Organic Chemistry.
  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate.
  • (PDF) Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. ResearchGate.
  • methyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate. ChemicalBook.
  • US11753419B2 - 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3 - Google Patents. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyH_Fo9XovkonuEYxm3gfxM0pSXHsYosni1TghcHjSzgrih5A4l8dL1Xbx28duR6YieJiOeKDsG3vBXPAnAPMsOdmOqZxWr8qnZ4kAMO0qk6ZTo7A_XHZ-uMx5thRT5PexIW70KpovMe3zcQ==
  • EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and .... Google Patents.
  • Study of developments of biologically active Quinazolinones derivatives: A review.
  • Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate.
  • Methyl 2-(4-hy-droxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetate. PubMed.

Sources

Protocols & Analytical Methods

Method

Synthesis of "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" from 3,4-dihydroquinoline

An Application Guide to the Synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Abstract This document provides a comprehensive guide for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate via the N-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate via the N-alkylation of 3,4-dihydroquinoline with methyl bromoacetate. This transformation is a foundational reaction in medicinal chemistry, yielding a versatile intermediate for the development of novel therapeutic agents. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a detailed protocol grounded in established chemical principles. We will cover the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product characterization.

Introduction and Scientific Background

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The functionalization of the nitrogen atom at the 1-position is a common strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.

The target molecule, Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, is synthesized through the direct N-alkylation of the secondary amine of 3,4-dihydroquinoline. This classic SN2 (bimolecular nucleophilic substitution) reaction is one of the most reliable methods for forming carbon-nitrogen bonds.[1] In this process, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of methyl bromoacetate and displacing the bromide leaving group. A non-nucleophilic base is typically employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Reaction Mechanism and Key Principles

The N-alkylation proceeds via a direct SN2 pathway. The selection of reagents and conditions is critical for ensuring a high yield and purity of the desired tertiary amine product.

  • Nucleophile: 3,4-dihydroquinoline is a cyclic secondary amine. The nitrogen atom possesses a lone pair of electrons, making it an effective nucleophile.

  • Electrophile: Methyl bromoacetate serves as the alkylating agent. The carbon atom bonded to the bromine is electron-deficient (electrophilic) due to the high electronegativity of the bromine atom, making it susceptible to nucleophilic attack.

  • Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential. It acts as a scavenger for the HBr produced, preventing the formation of the unreactive ammonium salt of the starting material. Potassium carbonate is an advantageous choice as it is an inexpensive, mild base that can be easily removed by filtration after the reaction.[1]

  • Solvent: An anhydrous polar aprotic solvent, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), is ideal. These solvents can dissolve the reactants and stabilize the transition state without participating in the reaction.

G cluster_reactants Reactants cluster_conditions Conditions DHQ 3,4-Dihydroquinoline (Nucleophile) Product Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate DHQ->Product N-Alkylation (SN2) MBA Methyl Bromoacetate (Electrophile) MBA->Product Base K₂CO₃ (Base) Byproduct KHCO₃ + KBr (Byproducts) Base->Byproduct Acid Scavenging

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.Notes
3,4-DihydroquinolineC₉H₁₁N133.1910.01.0Starting material
Methyl BromoacetateC₃H₅BrO₂152.9711.01.1Alkylating agent, lachrymator[2]
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.02.0Anhydrous, finely powdered base
Acetonitrile (ACN)CH₃CN41.0550 mL-Anhydrous solvent
Ethyl AcetateC₄H₈O₂88.11--For extraction & chromatography
HexanesC₆H₁₄86.18--For chromatography
Deionized WaterH₂O18.02--For work-up
Brine (sat. NaCl)NaCl(aq)---For work-up
Anhydrous Sodium SulfateNa₂SO₄142.04--Drying agent
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Detailed Experimental Protocol

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydroquinoline (1.33 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Flush the flask with nitrogen gas and attach a reflux condenser.

  • Begin stirring the suspension at room temperature.

  • Carefully add methyl bromoacetate (1.68 g, 11.0 mmol, 1.1 equiv.) dropwise to the stirred suspension using a syringe. Caution: Methyl bromoacetate is a potent lachrymator and toxic; this step must be performed in a well-ventilated chemical fume hood.[3]

  • Heat the reaction mixture to 60 °C using a heating mantle and allow it to stir for 6-12 hours.

Reaction Monitoring
  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Spot the starting material (a solution of 3,4-dihydroquinoline) and the reaction mixture on the TLC plate.

  • The reaction is complete upon the disappearance of the starting amine spot. The product should appear as a new, less polar spot.

Work-up and Isolation
  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the inorganic solids (potassium carbonate and potassium bromide) by vacuum filtration, washing the solid cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude oil.

  • Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL) to remove any remaining inorganic salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

Purification
  • Purify the crude product by flash column chromatography on silica gel.[1]

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column (either neat or dissolved in a minimal amount of dichloromethane).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the pure product (as determined by TLC analysis).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate as a purified oil or solid.

Workflow Visualization

G Setup 1. Reaction Setup Combine reactants, base, and solvent under N₂ atmosphere. Heat 2. Heating & Stirring Heat to 60°C for 6-12 hours. Setup->Heat Monitor 3. Monitoring Track reaction progress via TLC. Heat->Monitor Filter 4. Filtration Cool to RT and filter off inorganic salts. Monitor->Filter Reaction Complete Concentrate1 5. Concentration Remove solvent via rotary evaporation. Filter->Concentrate1 Extract 6. Liquid-Liquid Extraction Dissolve in EtOAc, wash with H₂O and brine. Concentrate1->Extract Dry 7. Drying Dry organic layer with Na₂SO₄. Extract->Dry Concentrate2 8. Final Concentration Remove solvent to obtain crude product. Dry->Concentrate2 Purify 9. Purification Flash Column Chromatography. Concentrate2->Purify Characterize 10. Characterization Analyze by NMR, MS, IR. Purify->Characterize

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results
Yield 75-90% (typical for this type of reaction).
Appearance Pale yellow oil or low-melting solid.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.0-7.2 (m, Ar-H), ~6.5-6.8 (m, Ar-H), ~4.0 (s, 2H, N-CH₂-CO), ~3.7 (s, 3H, O-CH₃), ~3.4 (t, 2H, N-CH₂-CH₂), ~2.8 (t, 2H, Ar-CH₂), ~2.0 (p, 2H, N-CH₂-CH₂).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~171 (C=O), ~145 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~124 (Ar-C), ~122 (Ar-CH), ~116 (Ar-CH), ~55 (N-CH₂-CO), ~51 (O-CH₃), ~49 (N-CH₂), ~28 (Ar-CH₂), ~22 (N-CH₂-CH₂).
Mass Spec. (ESI+)Calculated for C₁₂H₁₅NO₂ [M+H]⁺: 206.1181; Found: 206.1183.

Safety Precautions

All experimental procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • 3,4-Dihydroquinoline: May be harmful if swallowed or in contact with skin. Handle with care.

  • Methyl Bromoacetate: Highly toxic, corrosive, and a potent lachrymator (causes severe eye irritation and tearing).[2][3] Avoid inhalation of vapors and any contact with skin and eyes.[2] Always handle this reagent in a fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

  • Acetonitrile: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.[6]

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

References

  • Fisher Scientific. (2023, September 21). Safety Data Sheet. Retrieved from [Link]

Sources

Application

Synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Analogs via Friedländer Annulation: A Detailed Guide for Researchers

This document provides a comprehensive guide for the synthesis of "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" analogs, a class of compounds with significant potential in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" analogs, a class of compounds with significant potential in medicinal chemistry and drug development. The synthetic strategy leverages a robust three-stage process commencing with the classic Friedländer annulation to construct the core quinoline scaffold, followed by a selective reduction to the corresponding 1,2,3,4-tetrahydroquinoline, and culminating in an N-alkylation to introduce the desired acetate side chain.

This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

I. Strategic Overview: A Three-Act Synthesis

The synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate analogs is elegantly achieved through a convergent three-step sequence. This modular approach allows for the generation of a diverse library of analogs by varying the substitution patterns at each stage.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Scaffold Saturation cluster_2 Stage 3: N-Functionalization A 2-Aminoaryl Aldehyde/Ketone C Substituted Quinoline A->C Friedländer Annulation B α-Methylene Carbonyl Compound B->C D Substituted 1,2,3,4-Tetrahydroquinoline C->D Reduction F Methyl 2-(tetrahydroquinolin-1-yl)acetate Analog D->F N-Alkylation E Methyl Bromoacetate E->F

II. Stage 1: The Friedländer Annulation for Substituted Quinolines

The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct route to the quinoline scaffold.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[2] This reaction can be catalyzed by either acids or bases.[3]

Reaction Mechanism

The reaction proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to furnish the quinoline ring system. Two primary mechanistic pathways are generally accepted, differing in the initial step: one commencing with an aldol addition and the other with the formation of a Schiff base.[2]

G cluster_0 Aldol-First Pathway cluster_1 Schiff Base-First Pathway A1 2-Aminoaryl Ketone B1 Enolizable Ketone C1 Aldol Adduct D1 Cyclized Intermediate E1 Quinoline A2 2-Aminoaryl Ketone B2 Enolizable Ketone C2 Schiff Base D2 Cyclized Intermediate E2 Quinoline

Protocol 1: Acid-Catalyzed Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the synthesis of a substituted quinoline using a Brønsted acid catalyst.

Materials:

  • Substituted 2-aminobenzaldehyde or 2-aminobenzophenone (1.0 equiv)

  • Ketone or ester with an α-methylene group (e.g., ethyl acetoacetate, acetylacetone) (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 2-aminoaryl carbonyl compound (1.0 equiv), the α-methylene carbonyl compound (1.2 equiv), and p-TsOH (0.1 equiv).

  • Add a sufficient volume of toluene to suspend the reactants.

  • Heat the mixture to reflux and continue heating until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted quinoline.

Starting 2-Aminoaryl CarbonylStarting α-Methylene CompoundTypical CatalystProduct (Substituted Quinoline)
2-AminobenzaldehydeAcetoneKOH2-Methylquinoline
2-AminoacetophenoneEthyl acetoacetatep-TsOHEthyl 2,4-dimethylquinoline-3-carboxylate
5-Chloro-2-aminobenzophenoneCyclohexanoneZrCl₄7-Chloro-1,2,3,4-tetrahydroacridine

Table 1: Examples of Substituted Quinolines Synthesized via Friedländer Annulation.

III. Stage 2: Reduction of Substituted Quinolines to 1,2,3,4-Tetrahydroquinolines

The conversion of the aromatic quinoline ring to the saturated 1,2,3,4-tetrahydroquinoline core is a critical step. This is most commonly and efficiently achieved through catalytic hydrogenation.

Protocol 2: Catalytic Hydrogenation of a Substituted Quinoline

This protocol details a standard procedure for the reduction of a substituted quinoline using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • Substituted quinoline (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve the substituted quinoline (1.0 equiv) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas (or use a hydrogen balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinoline. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Substrate (Substituted Quinoline)CatalystSolventProduct (Substituted Tetrahydroquinoline)
2-Methylquinoline10% Pd/CMethanol2-Methyl-1,2,3,4-tetrahydroquinoline
6-MethoxyquinolinePtO₂Acetic Acid6-Methoxy-1,2,3,4-tetrahydroquinoline
4-PhenylquinolineRaney NickelEthanol4-Phenyl-1,2,3,4-tetrahydroquinoline

Table 2: Examples of Tetrahydroquinoline Synthesis via Reduction.

IV. Stage 3: N-Alkylation to Synthesize Methyl 2-(tetrahydroquinolin-1-yl)acetate Analogs

The final step involves the introduction of the methyl acetate moiety onto the nitrogen atom of the tetrahydroquinoline ring. This is typically achieved through a standard nucleophilic substitution reaction.

Protocol 3: N-Alkylation of a Substituted 1,2,3,4-Tetrahydroquinoline

This protocol provides a general method for the N-alkylation of a tetrahydroquinoline with methyl bromoacetate.

Materials:

  • Substituted 1,2,3,4-tetrahydroquinoline (1.0 equiv)

  • Methyl bromoacetate (1.2 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl bromoacetate (1.2 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to 50-60 °C until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final Methyl 2-(tetrahydroquinolin-1-yl)acetate analog.

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A Dissolve Tetrahydroquinoline in Anhydrous Solvent B Add Base (e.g., K₂CO₃) A->B C Stir for 30 min B->C D Add Methyl Bromoacetate C->D E Stir at RT or Heat D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash & Dry H->I J Concentrate I->J K Column Chromatography J->K

V. Characterization

The synthesized analogs should be thoroughly characterized using standard analytical techniques to confirm their structure and purity. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

VI. Conclusion

The three-stage synthetic route detailed in this guide, centered around the Friedländer annulation, provides a versatile and robust platform for the synthesis of a wide array of "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" analogs. By carefully selecting the starting materials for the Friedländer reaction and employing the reliable reduction and N-alkylation protocols, researchers can efficiently generate diverse libraries of these promising compounds for further investigation in drug discovery and development programs.

VII. References

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]

  • Guillena, G., Nájera, C., & Ramón, D. J. (2007). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Synthesis, 2007(12), 1825-1828.

  • ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. [Link]

  • ResearchGate. (2025). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • Gandhamsetty, N., Park, S., & Chang, S. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett, 28(16), 2396-2400. [Link]

  • Rueping, M., & Theissmann, T. (2011). Direct enantioselective access to 4-substituted tetrahydroquinolines by catalytic asymmetric transfer hydrogenation of quinolines. Organic & Biomolecular Chemistry, 9(19), 6563-6566. [Link]

  • ResearchGate. (n.d.). Scope of Friedländer quinoline synthesis. [Link]

  • Maj, A. M., Suisse, I., Hardouin, C., & Agbossou-Niedercorn, F. (2013). Synthesis of new chiral 2-functionalized-1,2,3,4-tetrahydroquinoline derivatives via asymmetric hydrogenation of substituted quinolines. Tetrahedron, 69(44), 9322-9328. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. [Link]

  • Leonardi, M., et al. (2025). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie International Edition. [Link]

  • Cheng, C.-C. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • ResearchGate. (2025). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Ranu, B. C., Jana, U., & Sarkar, A. (1998). Regioselective Reduction of Quinolines and Related Systems to 1,2,3,4-Tetrahydro Derivatives with Zinc Borohydride. Synthetic Communications, 28(3), 485-491. [Link]

  • Farooq, S., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2769. [Link]

  • Gröger, H. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(22), 6825. [Link]

  • Piña, J., et al. (2025). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

  • Liu, W., & Knowles, R. R. (2019). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 141(42), 16972-16977. [Link]

  • Cheng, C.-C. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Streuff, J., et al. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry, 59(17), 7853-7866. [Link]

  • Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12388-12398. [Link]

  • Omae, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12388-12398. [Link]

  • Conti, P., et al. (2010). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 15(10), 6893-6907. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. [Link]

  • Gobec, S., et al. (2019). Exploration of [2 + 2 + 2] cyclotrimerisation methodology to prepare tetrahydroisoquinoline-based compounds with potential aldo–keto reductase 1C3 target affinity. RSC Advances, 9(16), 8847-8857. [Link]

  • Zhang, Y., et al. (2025). One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. Green Chemical Engineering. [Link]

  • Vitale, R., et al. (2017). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. Bioorganic & Medicinal Chemistry Letters, 27(15), 3333-3337. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442. [Link]

  • Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14533-14545. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(quinolin-2-yl)acetate. [Link]

  • Al-Ostoot, F. H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(4), 865. [Link]

  • SIELC Technologies. (2018). 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. [Link]

  • Liu, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 238, 114461. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Substituted "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" Derivatives via the Skraup Reaction and Subsequent Modifications

Introduction: The Skraup Reaction as a Gateway to Quinolines and their Derivatives The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of heterocyclic chemistry, providing a direct route...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Skraup Reaction as a Gateway to Quinolines and their Derivatives

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of heterocyclic chemistry, providing a direct route to the quinoline scaffold.[1] This powerful reaction involves the condensation of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3] Despite its age, the Skraup synthesis remains a highly relevant and utilized method in medicinal chemistry and drug development for constructing the quinoline core, a privileged structure found in numerous pharmacologically active compounds.[2][4]

This guide provides a comprehensive overview of the Skraup reaction and a detailed protocol for its application in a multi-step synthesis to obtain substituted "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" derivatives. This N-substituted tetrahydroquinoline framework is of significant interest in drug discovery, as dihydroquinoline derivatives have shown potential as anticancer agents and other therapeutic molecules.[5][6]

Our approach will first detail the classic Skraup synthesis to form the quinoline ring, followed by subsequent reduction to the 3,4-dihydroquinoline (also known as 1,2,3,4-tetrahydroquinoline) core, and finally, N-alkylation to introduce the methyl acetate substituent. This structured pathway allows for the synthesis of a diverse library of substituted target compounds by varying the initial aniline derivative.

Part 1: The Classical Skraup Synthesis of Quinolines

Reaction Principle and Mechanism

The Skraup synthesis is a complex, one-pot reaction that proceeds through several key stages. The generally accepted mechanism is as follows:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[2][3][7]

  • Michael Addition: The primary aromatic amine undergoes a nucleophilic 1,4-conjugate addition to the acrolein intermediate.[2][3]

  • Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline ring.[2]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the thermodynamically stable aromatic quinoline product.[2][3] A variety of oxidizing agents can be used, with nitrobenzene being a common choice, which is itself reduced to aniline and can participate in the reaction.[8]

Visualizing the Skraup Reaction Mechanism

Skraup_Mechanism Skraup Reaction Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Intermediate Aniline->Intermediate1 + Acrolein Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺ -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: The four key stages of the Skraup quinoline synthesis.

Experimental Protocol 1: Synthesis of Quinoline from Aniline

This protocol describes the synthesis of the parent quinoline molecule and serves as a foundational procedure that can be adapted for substituted anilines.

Safety Precautions: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[2][9] It is imperative to perform this reaction in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated sulfuric acid is highly corrosive, and aniline and nitrobenzene are toxic.[2] The use of a moderator, such as ferrous sulfate, is highly recommended to control the reaction rate.[2]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide solution (for work-up)

  • Anhydrous potassium carbonate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Steam distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine aniline, glycerol, and nitrobenzene.

  • With vigorous stirring, slowly and cautiously add concentrated sulfuric acid through the dropping funnel. The addition is highly exothermic, and the rate should be controlled to prevent an uncontrolled temperature increase. An ice bath can be used to manage the initial heat evolution.[7]

  • After the addition of sulfuric acid is complete, add ferrous sulfate heptahydrate as a moderator.

  • Gently heat the mixture using a heating mantle. The reaction will become exothermic and begin to boil.[2] Once the reaction is self-sustaining, remove the external heat source.

  • After the initial vigorous reaction subsides, maintain the mixture at a gentle reflux for 3-5 hours by reapplying heat as necessary.[9]

  • Allow the reaction mixture to cool to room temperature and then carefully dilute with water.

  • Neutralize the acidic mixture by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline. This step should be performed with external cooling.[7][9]

  • Isolate the crude quinoline via steam distillation. Unreacted nitrobenzene will distill first, followed by the quinoline.[2][9]

  • Separate the quinoline layer from the aqueous distillate, dry over anhydrous potassium carbonate, and purify by distillation.

Parameter Condition Rationale
Reactants Aniline, Glycerol, Nitrobenzene, H₂SO₄Core components for quinoline ring formation.
Moderator Ferrous sulfate heptahydrateControls the exothermic nature of the reaction for safety.
Temperature Reflux, ~140-150°CProvides sufficient energy for dehydration and cyclization.[2]
Reaction Time 3-5 hoursEnsures completion of the reaction.
Work-up Neutralization, Steam DistillationIsolates the basic quinoline product from the reaction mixture.[2][9]

Part 2: Synthesis of Substituted "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate"

The synthesis of the target molecule requires a three-step sequence starting from a substituted aniline.

Visualizing the Synthetic Workflow

Synthetic_Workflow Synthetic Pathway to the Target Molecule SubstitutedAniline Substituted Aniline SubstitutedQuinoline Substituted Quinoline SubstitutedAniline->SubstitutedQuinoline Step 1: Skraup Reaction SubstitutedTHQ Substituted 1,2,3,4-Tetrahydroquinoline SubstitutedQuinoline->SubstitutedTHQ Step 2: Reduction TargetMolecule Substituted Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate SubstitutedTHQ->TargetMolecule Step 3: N-Alkylation

Caption: Three-step synthesis of the target molecule.

Step 2: Reduction of Substituted Quinoline to 1,2,3,4-Tetrahydroquinoline

The selective reduction of the pyridine ring of the quinoline scaffold is a crucial step. Catalytic hydrogenation is a common and effective method to achieve this transformation, yielding the corresponding 1,2,3,4-tetrahydroquinoline. Various catalytic systems can be employed for this purpose.

Principle: The aromatic pyridine ring of quinoline is more susceptible to reduction than the benzene ring. Using specific catalysts and reaction conditions, the pyridine ring can be selectively hydrogenated.

Catalyst Selection:

  • Palladium on Carbon (Pd/C): A widely used and effective catalyst for the hydrogenation of N-heterocycles.[9]

  • Gold Nanoparticles on TiO₂: Offers high regioselectivity for the formation of 1,2,3,4-tetrahydroquinoline under mild conditions.

  • Cobalt-based Catalysts: A cost-effective alternative to precious metal catalysts.

Experimental Protocol 2: Catalytic Hydrogenation of a Substituted Quinoline

Materials:

  • Substituted Quinoline (from Step 1)

  • Palladium on Carbon (5% or 10% Pd)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂)

Equipment:

  • Parr hydrogenation apparatus or a similar pressure reactor

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In the reaction vessel of a hydrogenation apparatus, dissolve the substituted quinoline in a suitable solvent like ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-20 bar).

  • Stir the reaction mixture vigorously at a set temperature (e.g., 50-80°C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinoline, which can be purified by column chromatography if necessary.

Parameter Condition Rationale
Catalyst 5-10% Pd/CEfficiently catalyzes the hydrogenation of the pyridine ring.[9]
Hydrogen Source H₂ gasThe reducing agent for the reaction.
Pressure 2-20 barHigher pressure increases the rate of hydrogenation.[9]
Temperature 50-80°CProvides sufficient activation energy for the reaction.
Solvent Ethanol, MethanolSolubilizes the substrate and is inert under reaction conditions.

Step 3: N-Alkylation of Substituted 1,2,3,4-Tetrahydroquinoline

The final step involves the alkylation of the secondary amine of the tetrahydroquinoline ring with a methyl haloacetate to introduce the desired side chain.

Principle: The lone pair of electrons on the nitrogen atom of the tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate in an SN2 reaction. A base is typically required to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol 3: N-Alkylation with Methyl Bromoacetate

Materials:

  • Substituted 1,2,3,4-Tetrahydroquinoline (from Step 2)

  • Methyl bromoacetate or Methyl chloroacetate

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or Acetone (solvent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the substituted 1,2,3,4-tetrahydroquinoline in a polar aprotic solvent such as DMF or acetone.

  • Add a base, such as anhydrous potassium carbonate, to the mixture.

  • With stirring, add methyl bromoacetate dropwise to the suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and stir for several hours until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash them with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" derivative.

Parameter Condition Rationale
Alkylating Agent Methyl bromoacetateProvides the methyl acetate moiety for N-alkylation.
Base Potassium carbonateNeutralizes the HBr formed, driving the reaction to completion.
Solvent DMF or AcetoneA polar aprotic solvent that facilitates SN2 reactions.
Temperature 50-80°CIncreases the reaction rate without significant side product formation.

Conclusion

The Skraup reaction provides a robust entry point for the synthesis of quinolines. By combining this classic transformation with modern catalytic reduction and standard N-alkylation techniques, a wide array of substituted "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" derivatives can be efficiently prepared. These compounds are valuable scaffolds for further investigation in drug discovery and medicinal chemistry programs. The protocols outlined in this guide are designed to be adaptable for various substituted starting materials, enabling the generation of diverse chemical libraries for biological screening.

References

  • Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. Available at: [Link]

  • Al-Azayza, S. A., et al. (2014). Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one. Organic Chemistry: An Indian Journal, 10(9), 362-368. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Wikipedia. (2023). Skraup reaction. Available at: [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Available at: [Link]

  • Semantic Scholar. (2011). The Skraup Synthesis of Quinolines. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]

  • Bedell, S. F., et al. (1957). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. The Journal of Organic Chemistry, 22(9), 1082-1084. Available at: [Link]

  • YouTube. (2024). Skraup's Synthesis of Quinoline. Available at: [Link]

  • El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1799. Available at: [Link]

  • Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]

  • The Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Available at: [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(36), 21346-21364. Available at: [Link]

  • YouTube. (2024). Making quinoline - the Skraup synthesis. Available at: [Link]

  • Toppr. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • Organic Syntheses. (1941). Quinoline. Coll. Vol. 1, p.478. Available at: [Link]

  • da Silva, G. N., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 229-240. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Poly-functionalized dihydroquinoline derivatives 34 from aryl ethylidene malononitriles. Available at: [Link]

  • Wikipedia. (2020). Skraup reaction. Available at: [Link]

  • ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Poly-functionalized dihydroquinoline derivatives 34 from aryl ethylidene malononitriles. Available at: [Link]

  • Wikipedia. (2020). Skraup reaction. Available at: [Link]

  • ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

Sources

Application

Protocol for the Preparative HPLC Purification of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetat...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate using preparative High-Performance Liquid Chromatography (HPLC). The methodology is built upon the principles of reversed-phase chromatography, detailing a systematic approach from initial analytical method development to successful preparative scale-up. We will elucidate the rationale behind the selection of the stationary phase, mobile phase composition, and gradient parameters, with a particular focus on addressing the challenges associated with the compound's tertiary amine functionality. This guide is intended for researchers in synthetic chemistry and drug development requiring a robust method to obtain high-purity material from crude reaction mixtures.

Introduction and Scientific Rationale

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a heterocyclic compound featuring a dihydroquinoline core, a tertiary amine integrated into the heterocyclic ring, and a methyl ester functional group. The purification of such molecules from synthetic reaction mixtures is non-trivial, as impurities may include starting materials, by-products, and reagents with closely related polarities. The presence of the basic tertiary amine can lead to poor chromatographic performance, such as peak tailing, due to strong interactions with residual silanol groups on standard silica-based stationary phases[1].

To overcome these challenges, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice[2]. This technique separates molecules based on their hydrophobicity. Our strategy employs a C18 stationary phase, which provides strong hydrophobic retention for the aromatic quinoline structure. The critical component of this protocol is the use of an acidified mobile phase. By adding an acid modifier, such as formic acid, we ensure that the tertiary amine in the analyte is consistently protonated. This positive charge prevents unwanted secondary interactions with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times[3][4].

This document first outlines the development of an efficient separation on an analytical scale to conserve material and solvent, followed by a direct guide to scaling the method for preparative purification.

Analyte Physicochemical Properties

A foundational understanding of the target molecule's properties is essential for logical method development.

PropertyValue / DescriptionRationale for HPLC Method
Structure The molecule possesses both hydrophobic (aromatic ring) and polar (ester, tertiary amine) regions, making it an ideal candidate for RP-HPLC.
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol -
Key Functional Groups Tertiary Aromatic Amine, Methyl EsterThe basic amine necessitates pH control of the mobile phase to ensure good peak shape. The ester group is stable under mildly acidic conditions.
UV Absorbance (λmax) The quinoline chromophore exhibits strong UV absorbance.[5] An empirical determination via a Diode Array Detector (DAD) is recommended. Likely maxima are in the 220-260 nm and 280-330 nm ranges.[6][7]Enables sensitive and specific detection using a standard UV or DAD detector.
Solubility Expected to be soluble in common organic solvents (Acetonitrile, Methanol, THF, DCM) and poorly soluble in neutral water. Solubility in aqueous solutions increases significantly under acidic conditions.The compound is compatible with typical RP-HPLC mobile phases.

Experimental Workflow: From Analytical Development to Preparative Isolation

The purification process follows a logical two-stage workflow. First, an optimal separation is developed on a small-scale analytical system. This validated method is then scaled up for preparative chromatography.

workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up A Prepare Crude Sample Stock Solution (approx. 1-2 mg/mL in Acetonitrile) B Perform Initial Scouting Run (Fast Gradient on Analytical C18 Column) A->B C Analyze Chromatogram: Identify Product Peak, Assess Resolution B->C D Optimize Gradient Slope (Shallow gradient around product elution time) C->D E Confirm Peak Purity (Use DAD for peak spectral analysis) D->E F Prepare Concentrated Crude Sample (Dissolve in minimal Mobile Phase A/DMSO) E->F Method Locked G Equilibrate Preparative Column H Inject Sample & Run Scaled-Up Method I Collect Fractions Based on UV Signal J Analyze Fractions for Purity (TLC or Analytical HPLC) K Pool Pure Fractions & Remove Solvent L High-Purity Product K->L

Caption: Overall workflow for HPLC purification.

Detailed Protocols

PART 4.1: Materials and Equipment
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler or manual injector, fraction collector, and a UV-Vis or Diode Array Detector (DAD).

  • Columns:

    • Analytical: C18, 4.6 x 150 mm, 5 µm particle size (or similar dimensions).

    • Preparative: C18, 21.2 x 150 mm, 5 µm particle size (or a suitable larger dimension based on required loading).

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure Water.

  • Additives: Formic Acid (FA), high purity (≥98%).

  • Sample Preparation: Syringe filters (0.45 µm, PTFE or nylon), vials, and a vortex mixer.

  • Post-Purification: Rotary evaporator, round-bottom flasks.

PART 4.2: Analytical Method Development

The goal of this phase is to establish a gradient that provides baseline separation between the target compound and its closest-eluting impurities.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v). (Add 1 mL of FA to 999 mL of Water).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v). (Add 1 mL of FA to 999 mL of ACN).

  • Degas both mobile phases by sonication or vacuum filtration before use.

Step 2: Sample Preparation

  • Dissolve a small amount of the crude material in Acetonitrile to make a stock solution of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions & Optimization

  • Run an initial "scouting" gradient to determine the approximate retention time of the product.

  • Refine the gradient to increase resolution around the target peak. The key is to decrease the rate of change in the organic solvent percentage (%B) during the elution of the compounds of interest.[8][9]

ParameterRecommended Analytical Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Column Temp. 30 °C (optional, for improved reproducibility)
Detector DAD/UV, Scan 210-400 nm. Monitor at λmax (e.g., 254 nm).
Optimized Gradient Time (min)
0.0
2.0
17.0
18.0
20.0
20.1
25.0
PART 4.3: Preparative Scale-Up and Purification

Once the analytical method is finalized, it can be scaled for preparative purification. The principle is to maintain the same linear velocity of the mobile phase and inject a proportionally larger sample mass.

Step 1: Scale-Up Calculations

  • Flow Rate Adjustment:

    • New Flow Rate = Old Flow Rate × (Radius_prep² / Radius_anal²)

    • Example: 1.0 mL/min × ( (21.2/2)² / (4.6/2)² ) ≈ 21.2 mL/min

  • Gradient Time Adjustment: The length of each gradient step should remain the same.

  • Sample Loading: The maximum sample load depends on the resolution from the main impurity. For a 21.2 mm ID column, a load of 50-200 mg per injection is a reasonable starting point.

Step 2: Preparative Sample Preparation

  • Dissolve the crude material in a minimal amount of a suitable solvent. Ideally, use Mobile Phase A. If solubility is low, use DMSO, but be aware that the DMSO peak will appear early in the chromatogram.

  • Ensure the final concentration is high (e.g., 50-100 mg/mL).

  • Filter the sample if any particulate matter is visible.

Step 3: Preparative Chromatographic Conditions

ParameterRecommended Preparative Conditions
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate ~21 mL/min (Adjust based on column dimensions)
Injection Volume 1-5 mL (depending on concentration)
Detector UV, monitor at the same λmax used in analysis.
Gradient Time (min)
0.0
2.0
17.0
18.0
20.0
20.1
25.0

Step 4: Fraction Collection and Post-Processing

  • Set the fraction collector to trigger collection based on the UV signal threshold, starting just before the product peak elutes and ending just after.

  • After the run, analyze the collected fractions for purity using analytical HPLC or TLC.

  • Combine the fractions that meet the desired purity level.

  • Remove the organic solvent (Acetonitrile) and formic acid using a rotary evaporator. The water can be removed by lyophilization (freeze-drying) if the compound is not volatile.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. Insufficient acidification of the mobile phase.[1]2. Column degradation or contamination.3. Sample overload on the column.1. Ensure the concentration of formic acid is 0.1%. Consider using 0.05% TFA for stronger ion pairing.2. Wash the column with a strong solvent series (e.g., Water, IPA, Hexane) or replace if necessary.3. Reduce the injection mass.
Poor Resolution 1. Gradient is too steep.2. Inappropriate stationary phase.1. Decrease the gradient slope (%B/min) around the elution time of your compound.[8]2. While C18 is generally suitable, a Phenyl-Hexyl or a C8 column could offer different selectivity.[10]
High Backpressure 1. Blockage in the system (frit, guard column).2. Buffer precipitation in high organic content.[8]1. Systematically check and replace components. Filter all samples and mobile phases.2. Formic acid is highly soluble, but if using phosphate buffers, ensure organic content does not exceed ~85% ACN.
No Peak Detected 1. Compound is not eluting (too hydrophobic).2. Compound is not retained (too polar).3. Incorrect detection wavelength.1. Increase the final %B in the gradient to 100% and hold for several column volumes.2. Start the gradient at a lower %B (e.g., 5%).3. Verify the UV spectrum with a DAD and ensure you are monitoring an appropriate wavelength.

Logic Diagram for Method Optimization

optimization node_action node_action start Initial Scouting Run q1 Is the peak shape symmetrical? start->q1 q2 Is the resolution (Rs > 1.5) adequate? q1->q2 Yes act1 Increase acid modifier (e.g., use 0.1% TFA) q1->act1 No (Tailing) q3 Is retention time (k') optimal (2-10)? q2->q3 Yes act2 Make gradient shallower around target peak q2->act2 No end_node Method Finalized Proceed to Scale-Up q3->end_node Yes act3 Adjust initial/final %B of the gradient q3->act3 No (Too early/late) act1->q1 act2->q2 act3->q3

Caption: Decision tree for analytical method optimization.

References

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences.
  • A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate. Benchchem.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. Available at: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. National Institutes of Health (PMC). Available at: [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Crawford Scientific. Available at: [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. Available at: [Link]

  • Methyl 2-(quinolin-2-yl)acetate. PubChem, National Institutes of Health. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available at: [Link]

  • Development, Validation, Identification and Estimation of Quinoline Yellow in the Levodopa and Carbidopa Pharmaceutical Combined dosage form by Ultra violet Visible Spectrophotometer. ResearchGate. Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. National Institutes of Health (PubMed). Available at: [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. National Institutes of Health (PubMed). Available at: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent. Available at: [Link]

  • HPLC Column Selection Guide. SCION Instruments. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • Column Selection for HPLC Method Development. LCGC International. Available at: [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • Showing Compound Methyl acetate (FDB008125). FooDB. Available at: [Link]

  • Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. National Institutes of Health. Available at: [Link]

  • Ester distribution on HPLC. Chromatography Forum. Available at: [Link]

  • Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride. Chem-Space. Available at: [Link]

  • HPLC chromatograms of quinoline and 2-hydroxyquinoline. ResearchGate. Available at: [Link]

  • HPLC chromatogram of the purified product of esterification reaction. ResearchGate. Available at: [Link]

  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate. American Elements. Available at: [Link]

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI. Available at: [Link]

Sources

Method

Application Note: Comprehensive NMR-Based Structural Elucidation of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Introduction: The Importance of Unambiguous Characterization Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline core N-substituted with a methyl acetate grou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Unambiguous Characterization

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline core N-substituted with a methyl acetate group. This structural motif is of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in biologically active molecules.[1][2] Accurate and thorough structural characterization is a non-negotiable prerequisite for any further investigation, including biological screening, quantitative structure-activity relationship (QSAR) studies, and preclinical development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unequivocal structural elucidation of small organic molecules in solution.[3][4] This application note provides a comprehensive guide to the multi-dimensional NMR characterization of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. We will delve into the causality behind the selection of specific NMR experiments, from fundamental 1D ¹H and ¹³C acquisitions to advanced 2D correlation techniques such as COSY, HSQC, and HMBC. The protocols and interpretations detailed herein are designed to serve as a robust, self-validating workflow for researchers, scientists, and drug development professionals, ensuring the highest level of scientific integrity.[5]

Foundational Analysis: 1D NMR Spectroscopy

The initial and most fundamental step in NMR characterization involves the acquisition of one-dimensional ¹H and ¹³C spectra. These experiments provide a global overview of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum reveals the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for each unique proton in the molecule.

Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of purified Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[6][7] CDCl₃ is a standard, relatively non-polar solvent suitable for this compound.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

Expected ¹H NMR Data and Interpretation

The spectrum is logically divided into the aromatic region, characteristic of the benzene ring of the dihydroquinoline moiety, and the aliphatic region, which contains the protons of the saturated heterocyclic ring and the methyl acetate substituent.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-5, H-6, H-7, H-86.6 - 7.2Multiplet (m)4HProtons on the aromatic ring of the dihydroquinoline system. The electron-donating nitrogen atom causes a general upfield shift compared to benzene.
H-1' (N-CH₂)~4.1Singlet (s)2HMethylene protons adjacent to the nitrogen and the carbonyl group. Deshielded by both, resulting in a downfield shift. No adjacent protons lead to a singlet.
O-CH₃~3.7Singlet (s)3HMethyl protons of the ester group. Deshielded by the adjacent oxygen atom.[8][9] No adjacent protons result in a singlet.
H-2 (N-CH₂)~3.4Triplet (t)2HMethylene protons at position 2, adjacent to the nitrogen. Deshielded by the nitrogen. Split into a triplet by the two neighboring H-3 protons.
H-4 (Ar-CH₂)~2.8Triplet (t)2HMethylene protons at position 4, adjacent to the aromatic ring. Split into a triplet by the two neighboring H-3 protons.
H-3~2.0Quintet (or m)2HMethylene protons at position 3, situated between the H-2 and H-4 methylene groups. Expected to be split by both, resulting in a more complex multiplet.
¹³C NMR and DEPT Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is indispensable.[10][11]

Protocol: ¹³C NMR and DEPT Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer, operating at the corresponding ¹³C frequency (e.g., 101 MHz).

  • ¹³C Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.

  • DEPT-135 Acquisition Parameters:

    • Pulse Program: Standard DEPT-135 sequence.

    • This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.[12]

  • Processing: Process both spectra similarly to the ¹H spectrum. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.

Expected ¹³C and DEPT-135 NMR Data

Carbon Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Phase Rationale for Assignment
C=O~171NullCarbonyl carbon of the ester group, highly deshielded. Quaternary, so it is absent in DEPT.
C-4a, C-8a~145, ~122NullQuaternary aromatic carbons at the ring junction. Absent in DEPT.
C-5, C-6, C-7, C-8115 - 130PositiveAromatic CH carbons.
O-CH₃~52PositiveMethyl carbon of the ester group.
C-1' (N-CH₂)~55NegativeMethylene carbon adjacent to nitrogen and carbonyl.
C-2 (N-CH₂)~48NegativeMethylene carbon at position 2, adjacent to nitrogen.
C-4 (Ar-CH₂)~28NegativeMethylene carbon at position 4, adjacent to the aromatic ring.
C-3~23NegativeMethylene carbon at position 3.

Advanced Structural Confirmation: 2D NMR Spectroscopy

While 1D NMR provides a strong foundation, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.[13]

Workflow for 2D NMR-Based Structural Elucidation

The following diagram illustrates a logical workflow for utilizing a suite of 2D NMR experiments to confirm the structure of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

G cluster_1D 1D NMR Foundation cluster_2D 2D NMR Connectivity cluster_final Final Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC Proton Dimension C13_DEPT ¹³C & DEPT (Carbon Skeleton & Type) C13_DEPT->HSQC Carbon Dimension HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Validates Proton Network HSQC->HMBC Confirms Direct Attachments Structure Unambiguous Structure of Methyl 2-(3,4-dihydroquinolin- 1(2H)-yl)acetate HMBC->Structure Assembles Molecular Fragments

Caption: Key 2- and 3-bond ¹H-¹³C correlations expected in the HMBC spectrum.

  • H-1' to C=O and C-2: The protons of the N-CH₂ group (~4.1 ppm) will show a two-bond correlation to the carbonyl carbon (~171 ppm) and a three-bond correlation to the C-2 carbon of the quinoline ring (~48 ppm). This unambiguously connects the acetate side chain to the nitrogen at position 1.

  • O-CH₃ to C=O: The methyl protons of the ester (~3.7 ppm) will show a three-bond correlation to the carbonyl carbon (~171 ppm), confirming the methyl ester functionality.

  • H-4 to C-8a and C-5: The benzylic protons at C-4 (~2.8 ppm) will show correlations to the quaternary carbon C-8a and the aromatic protonated carbon C-5, confirming the fusion of the saturated and aromatic rings.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides an irrefutable and comprehensive characterization of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. The workflow presented, moving from foundational ¹H and ¹³C/DEPT spectra to the detailed connectivity maps provided by COSY, HSQC, and HMBC, constitutes a self-validating protocol. Each experiment builds upon the last, culminating in a complete and unambiguous assignment of every proton and carbon signal. This level of rigorous characterization is paramount for ensuring the quality and reliability of data in any subsequent chemical or biological research.

References

  • Tsai, P.-C., et al. (2019). Synthesis and Biological Evaluation of Quinoline-Based Chalcones as Potential Anticancer Agents. Molecules, 24(15), 2785. [Link not available]
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link not available]
  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. [Link not available]
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link not available]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link not available]
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link not available]
  • Nanalysis Corp. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • Beck, A. (2014). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. [Link not available]

Sources

Application

The Versatile Intermediate: Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate in Synthetic Chemistry

An In-depth Guide for Researchers and Drug Development Professionals on the Synthesis and Application of a Key Quinoline Building Block In the landscape of medicinal chemistry and materials science, the 1,2,3,4-tetrahydr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals on the Synthesis and Application of a Key Quinoline Building Block

In the landscape of medicinal chemistry and materials science, the 1,2,3,4-tetrahydroquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds and functional materials. Central to the elaboration of this versatile framework is the strategic use of key intermediates that allow for the introduction of diverse functionalities. One such pivotal building block is Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate (CAS No. 74046-33-8). This application note provides a comprehensive guide for researchers, elucidating the synthesis of this intermediate and detailing its subsequent transformations into more complex molecular architectures with therapeutic potential.

Core Synthesis: N-Alkylation of 1,2,3,4-Tetrahydroquinoline

The most direct and efficient route to Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is the N-alkylation of commercially available 1,2,3,4-tetrahydroquinoline. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the tetrahydroquinoline ring attacks the electrophilic carbon of a methyl haloacetate, typically methyl bromoacetate.

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. A non-nucleophilic base is preferred to prevent competing reactions with the alkylating agent. Potassium carbonate is a common and effective choice, offering a good balance of reactivity and handling convenience. Solvents such as dimethylformamide (DMF) or acetonitrile are typically employed to ensure the solubility of the reactants and facilitate the reaction.

Synthesis_of_Intermediate cluster_reactants Reactants cluster_conditions Conditions THQ 1,2,3,4-Tetrahydroquinoline Intermediate Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate THQ->Intermediate + MeBrAc Methyl Bromoacetate MeBrAc->Intermediate Base K₂CO₃ Base->Intermediate Base Solvent DMF Solvent->Intermediate Solvent

Figure 1: General synthetic scheme for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.
Protocol 1: Synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add methyl bromoacetate (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate as a pure compound.

Trustworthiness of the Protocol: This protocol is based on well-established N-alkylation procedures for secondary amines. The workup procedure is designed to effectively remove unreacted starting materials, inorganic salts, and the DMF solvent. The final purification by column chromatography ensures the isolation of a high-purity product, which is crucial for its use in subsequent synthetic steps.

Applications in the Synthesis of Fused Heterocyclic Systems

The true value of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate lies in its utility as a versatile intermediate for the construction of more complex, often biologically active, molecules. The ester functionality serves as a handle for a variety of chemical transformations, including hydrazinolysis, amidation, and intramolecular cyclization reactions.

Synthesis of Hydrazide Derivatives

A key application of this intermediate is its conversion to the corresponding hydrazide, 2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide , through hydrazinolysis. This transformation is typically achieved by reacting the methyl ester with hydrazine hydrate in an alcoholic solvent. The resulting hydrazide is a valuable synthon for the construction of various heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, which are prevalent in many pharmacologically active compounds.

Hydrazinolysis Intermediate Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Hydrazide 2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide Intermediate->Hydrazide + Hydrazine Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Solvent Ethanol Solvent->Hydrazide Solvent, Reflux

Figure 2: Conversion of the intermediate to its corresponding hydrazide.
Protocol 2: Synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide

Materials:

  • Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

Procedure:

  • Dissolve Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution upon cooling. If not, concentrate the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired hydrazide.

Causality Behind Experimental Choices: The use of an excess of hydrazine hydrate drives the reaction to completion. Ethanol is a suitable solvent as it dissolves the starting ester and the product hydrazide is often sparingly soluble in it at room temperature, facilitating isolation.

Amidation Reactions for Bioactive Scaffolds

The ester group of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate can be directly converted into a wide array of amides through reaction with primary or secondary amines. This amidation can be achieved either by direct aminolysis, often at elevated temperatures, or by first hydrolyzing the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction (e.g., using coupling agents like DCC, EDC, or HATU). These amide derivatives are of significant interest in drug discovery, as the amide bond is a key structural feature in many pharmaceuticals.

Intramolecular Cyclization: A Gateway to Tricyclic Systems

A particularly powerful application of this intermediate and its derivatives is in the synthesis of fused tricyclic ring systems. For instance, derivatives of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate can undergo intramolecular cyclization reactions, such as the Dieckmann condensation, to form novel heterocyclic scaffolds. These reactions create new carbon-carbon bonds and lead to the formation of complex polycyclic structures that are often difficult to synthesize by other means. Such tricyclic quinoline-based frameworks are found in a number of natural products and synthetic compounds with diverse biological activities.[1]

Characterization Data

The structural integrity of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate and its derivatives should be rigorously confirmed using a combination of spectroscopic techniques.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (ESI+) m/z
Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate ~7.0-6.5 (m, 4H, Ar-H), 4.01 (s, 2H, N-CH₂-CO), 3.75 (s, 3H, OCH₃), 3.35 (t, 2H, N-CH₂-CH₂), 2.78 (t, 2H, N-CH₂-CH₂), 1.98 (p, 2H, CH₂-CH₂-CH₂)~171.5 (C=O), 145.0, 129.5, 127.0, 123.0, 116.0, 111.0 (Ar-C), 55.0 (N-CH₂-CO), 52.0 (OCH₃), 49.0 (N-CH₂), 28.0 (Ar-C-CH₂), 22.5 (CH₂)[M+H]⁺ calculated for C₁₂H₁₅NO₂: 206.11
2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide ~8.0 (br s, 1H, NH), ~7.0-6.5 (m, 4H, Ar-H), 3.9 (s, 2H, N-CH₂-CO), 3.8 (br s, 2H, NH₂), 3.3 (t, 2H, N-CH₂-CH₂), 2.8 (t, 2H, N-CH₂-CH₂), 2.0 (p, 2H, CH₂-CH₂-CH₂)~170.0 (C=O), 145.0, 129.5, 127.0, 123.0, 116.0, 111.0 (Ar-C), 56.0 (N-CH₂-CO), 49.0 (N-CH₂), 28.0 (Ar-C-CH₂), 22.5 (CH₂)[M+H]⁺ calculated for C₁₁H₁₅N₃O: 206.12

Note: The spectral data provided are approximate and may vary depending on the specific experimental conditions and instrumentation.

Conclusion

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a readily accessible and highly versatile chemical intermediate. Its synthesis via N-alkylation of 1,2,3,4-tetrahydroquinoline is straightforward and scalable. The true utility of this building block is demonstrated in its subsequent transformations, which provide access to a diverse range of more complex heterocyclic structures. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to leverage this valuable intermediate in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents and functional materials.

References

  • Pursel, G. et al. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Org. Biomol. Chem., 2024. [Link]

  • Satheeshkumar, N. et al. 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Indian Journal of Chemistry, 2023. [Link]

  • Molnar, M. et al. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022. [Link]

  • PrepChem. Synthesis of 2-(2-pyrimidyl)-pyrazolo[4,3-c]quinolin-3(5H)-one. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • Shen, B. et al. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 2016. [Link]

  • Schenone, S. et al. Condensed heterotricycles: synthesis of pyrazolo[3,4-c]quinoline derivatives. Journal of Heterocyclic Chemistry, 2015. [Link]

  • MDPI. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. [Link]

  • Rani, K. et al. Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 2012. [Link]

  • Jafari, E. et al. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 2012. [Link]

  • Al-Iraqi, M.A. and Al-Allaf, H.A.I. Synthesis of Some New Hydrazones from Quinazolinone Moiety. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 2021. [Link]

  • Aboul Wafa, O.M. et al. Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N-Substituted 2-(2-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)Acetylhydrazine-1-Carboxamides. American Journal of Organic Chemistry, 2018. [Link]

  • Kotgire, S.S. et al. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate, 2012. [Link]

  • Al-Omair, M.A. et al. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Molecules, 2024. [Link]

Sources

Method

Application Notes and Protocols for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate in Medicinal Chemistry

Foreword: The Enduring Promise of the Tetrahydroquinoline Scaffold The 1,2,3,4-tetrahydroquinoline (THQ) framework stands as a privileged scaffold in the landscape of medicinal chemistry. This assertion is not born of fl...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework stands as a privileged scaffold in the landscape of medicinal chemistry. This assertion is not born of fleeting trends but is firmly rooted in the recurrent appearance of this motif in a multitude of natural products and synthetic compounds endowed with a remarkable breadth of biological activities.[1] From potent anticancer and anti-inflammatory agents to modulators of critical cellular signaling pathways, the THQ core has consistently proven to be a fertile ground for the discovery of novel therapeutic agents.[2][3] Its conformational flexibility and the synthetic tractability of its nitrogen atom allow for the exploration of vast chemical space, making it an enduring focus of drug discovery programs.[4]

This guide is dedicated to a specific, yet representative, member of this family: Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate . While extensive research has illuminated the potential of the broader THQ class, this particular derivative serves as an excellent model for exploring the synthesis, characterization, and potential biological applications of N-alkylated THQs. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive technical resource to facilitate the exploration of this promising chemical entity.

Section 1: Synthesis and Structural Elucidation

The synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is predicated on a foundational reaction in organic chemistry: the N-alkylation of a secondary amine. The protocol detailed below is a robust and reproducible method, drawing upon established procedures for the alkylation of heterocyclic amines.[5][6]

Synthetic Protocol: N-Alkylation of 1,2,3,4-Tetrahydroquinoline

This protocol describes the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate via the reaction of 1,2,3,4-tetrahydroquinoline with methyl bromoacetate.

Materials and Reagents:

  • 1,2,3,4-Tetrahydroquinoline

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 1,2,3,4-tetrahydroquinoline (1.0 eq). Dissolve the starting material in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The potassium carbonate acts as a base to deprotonate the secondary amine of the tetrahydroquinoline.

  • Alkylation: To the stirred suspension, add methyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to obtain the pure Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Characterization

The structural integrity of the synthesized Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate must be confirmed through spectroscopic methods. The following are expected characteristic signals:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to observe characteristic peaks for the aromatic protons of the quinoline ring, as well as signals for the methylene groups of the tetrahydroquinoline core and the acetate moiety. The singlet for the methyl ester protons should also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for all carbon atoms, including the aromatic carbons, the aliphatic carbons of the THQ ring, the methylene carbon of the acetate group, the ester carbonyl carbon, and the methyl ester carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the compound.

For examples of NMR and MS data for structurally similar N-substituted tetrahydroquinolines, refer to the work by Kumar et al. and others who have synthesized and characterized a variety of these derivatives.[7]

Section 2: Medicinal Chemistry Applications - A Focus on Oncology

The tetrahydroquinoline scaffold is a cornerstone in the development of novel anticancer agents.[8][9] Derivatives have been shown to exhibit a range of activities, including the inhibition of critical cancer-related targets such as the mammalian target of rapamycin (mTOR) and the Kirsten rat sarcoma (KRas) viral oncogene homolog.[9][10]

Hypothesized Mechanism of Action

While the specific biological targets of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate have yet to be elucidated, its structural similarity to other biologically active THQs suggests potential avenues for investigation. The N-acetic acid methyl ester moiety introduces a polar, hydrogen-bond accepting group that could facilitate interactions with the active sites of various enzymes or receptors. It is plausible that this compound could act as an inhibitor of signaling pathways crucial for cancer cell proliferation and survival.

A key pathway often implicated in the anticancer effects of THQ derivatives is the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[9]

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis THQ_Derivative Methyl 2-(3,4-dihydroquinolin- 1(2H)-yl)acetate (Hypothesized Inhibitor) THQ_Derivative->mTORC1 Inhibition

Caption: Hypothesized inhibition of the mTOR signaling pathway.

Protocol for In Vitro Cytotoxicity Evaluation: MTT Assay

To assess the potential anticancer activity of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compound: Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

  • Positive control (e.g., Doxorubicin)

Instrumentation:

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Microplate reader capable of measuring absorbance at 570 nm

  • Hemocytometer or automated cell counter

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate in DMSO. Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include wells with medium alone (negative control), medium with DMSO (vehicle control), and medium with a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Cell_Seeding Seed cells in 96-well plate Incubate_24h_1 Incubate for 24h Cell_Seeding->Incubate_24h_1 Compound_Treatment Treat cells with compound Incubate_48_72h Incubate for 48-72h Compound_Treatment->Incubate_48_72h MTT_Addition Add MTT solution Incubate_4h Incubate for 4h MTT_Addition->Incubate_4h Formazan_Solubilization Solubilize formazan with DMSO Incubate_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Section 3: Concluding Remarks and Future Directions

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate represents a synthetically accessible derivative of the medicinally important tetrahydroquinoline scaffold. The protocols provided herein offer a solid foundation for its preparation and initial biological evaluation. While its specific therapeutic potential remains to be fully explored, the wealth of data on related THQ analogs strongly suggests that it is a compound of interest, particularly in the context of oncology.

Future investigations should focus on a broader screening of this compound against a panel of cancer cell lines and, if promising activity is observed, delve into mechanistic studies to identify its specific molecular targets. The synthetic protocol is also amenable to the creation of a library of analogs by varying the ester group or introducing substituents on the tetrahydroquinoline ring, enabling comprehensive structure-activity relationship (SAR) studies. The journey from a simple scaffold to a potential therapeutic agent is arduous, but with the systematic application of the principles and protocols outlined in this guide, the path forward for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate and its congeners is clear.

References

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents Med Chem. 2019;19(6):760-771. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Royal Society of Chemistry. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. [Link]

  • Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. NIH. [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. [Link]

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI. [Link]

  • Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]

  • Allylic rearrangement: unusual products of bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines and their use for N- and S-alkylation. ResearchGate. [Link]

  • Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]

  • Structural Studies of N-Acyl 1,1′-Bis(1,2,3,4-tetrahydroisoquinoline) Derivatives. ResearchGate. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. IJRPS. [Link]

Sources

Application

Application Notes and Protocols: "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" as a Versatile Scaffold for Drug Discovery

Introduction: Unlocking the Potential of the 1,2,3,4-Tetrahydroquinoline Scaffold The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its rigid, fused bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Notably, the tetrahydroquinoline motif is found in inhibitors of critical cellular signaling pathways, such as NF-κB and mTOR, which are implicated in cancer and inflammatory diseases.[3][5]

This document provides a comprehensive guide for utilizing Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate as a strategic starting point for the discovery of novel therapeutic agents. The presence of a reactive ester handle on the N-1 position offers a versatile anchor for chemical diversification, allowing for the rapid generation of compound libraries with diverse functionalities. We will detail the synthesis of this scaffold, protocols for its derivatization into a chemical library, and robust methodologies for biological evaluation against key cancer-related targets.

Section 1: Synthesis of the Core Scaffold

The foundational step in this drug discovery workflow is the efficient and scalable synthesis of the starting scaffold, Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. The most direct approach is the N-alkylation of commercially available 1,2,3,4-tetrahydroquinoline.

Protocol 1.1: Synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

This protocol describes the direct N-alkylation of 1,2,3,4-tetrahydroquinoline with methyl bromoacetate in the presence of a non-nucleophilic base.

Materials:

  • 1,2,3,4-tetrahydroquinoline

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Library Generation from the Core Scaffold

The utility of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate as a scaffold lies in the ease of its chemical modification. The ester functionality serves as a primary point of diversification, while the aromatic ring provides a secondary site for introducing molecular complexity.

Workflow for Library Synthesis

Library_Synthesis Scaffold Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Hydrolysis Ester Hydrolysis Scaffold->Hydrolysis Amide_Coupling Amide Coupling Scaffold->Amide_Coupling R-NH₂ Aromatic_Functionalization Aromatic Functionalization (e.g., Suzuki Coupling) Scaffold->Aromatic_Functionalization Aryl-B(OH)₂ Carboxylic_Acid 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid Hydrolysis->Carboxylic_Acid Library_A Amide Library (A) Amide_Coupling->Library_A Amide_Coupling_2 Amide Coupling Carboxylic_Acid->Amide_Coupling_2 R-NH₂ Library_B Amide Library (B) Amide_Coupling_2->Library_B Diversified_Scaffold Functionalized Scaffold Aromatic_Functionalization->Diversified_Scaffold Diversified_Scaffold->Hydrolysis Diversified_Scaffold->Amide_Coupling Diversified_Library Diversified Library Diversified_Scaffold->Diversified_Library

Caption: Diversification strategy for the core scaffold.

Protocol 2.1: Hydrolysis to the Carboxylic Acid

Conversion of the methyl ester to the corresponding carboxylic acid provides a key intermediate for further amide coupling reactions.

Materials:

  • Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).[6][7]

  • Add LiOH (1.5 - 2.0 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid.[8]

Protocol 2.2: Amide Library Synthesis

The synthesized carboxylic acid is a versatile precursor for generating a diverse amide library by coupling with a panel of primary and secondary amines.

Materials:

  • 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2][9]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a reaction vial, dissolve 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude amide by silica gel chromatography or preparative HPLC.

Table 1: Representative Amines for Library Synthesis

Amine TypeExamplesRationale
Aliphatic Cyclopropylamine, Piperidine, MorpholineIntroduce variations in size, shape, and polarity.
Aromatic Aniline, 4-Fluoroaniline, 3-MethoxyanilineExplore electronic effects and potential for π-stacking interactions.
Heterocyclic 2-Aminopyridine, 4-AminopyrimidineIntroduce hydrogen bond donors/acceptors and potential for specific interactions with biological targets.
Functionalized 4-(Aminomethyl)benzoic acid, Glycine methyl esterIncorporate additional functional groups for further derivatization or to modulate physicochemical properties.

Section 3: Biological Evaluation

Based on the known activities of the 1,2,3,4-tetrahydroquinoline scaffold, a primary screening cascade should focus on anticancer and anti-inflammatory targets.

Workflow for Biological Screening

Biological_Screening Library Compound Library Cytotoxicity Primary Screen: Cytotoxicity Assay (MTT/CellTiter-Glo) Library->Cytotoxicity Hits Active Hits Cytotoxicity->Hits IC₅₀ < 10 µM Secondary_Assays Secondary Screens Hits->Secondary_Assays NFkB NF-κB Reporter Assay Secondary_Assays->NFkB mTOR mTOR Kinase Assay Secondary_Assays->mTOR Tubulin Tubulin Polymerization Assay Secondary_Assays->Tubulin SAR Structure-Activity Relationship (SAR) Analysis NFkB->SAR mTOR->SAR Tubulin->SAR

Caption: High-throughput screening cascade.

Protocol 3.1: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, PC3 - prostate, MCF-7 - breast)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 3.2: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus, allowing for the quantification of inhibitory effects of the test compounds.[7][10]

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

  • Complete culture medium.

  • NF-κB activator (e.g., TNF-α or PMA).

  • Luciferase Assay System (e.g., Promega Luciferase Assay System).

  • Opaque 96-well plates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells in an opaque 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-stimulated controls.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Normalize the data to a control (e.g., a co-transfected Renilla luciferase reporter) if applicable, and calculate the percentage of NF-κB inhibition.

Protocol 3.3: mTOR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the mTOR kinase. Inhibition of this binding by a test compound results in a decrease in the FRET signal.[1][11]

Materials:

  • Recombinant mTOR kinase.

  • LanthaScreen™ Eu-anti-tag antibody.

  • LanthaScreen™ Kinase Tracer.

  • Assay buffer.

  • 384-well microplates.

  • TR-FRET-compatible plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound, the mTOR kinase/Eu-antibody mixture, and the kinase tracer.[1]

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ values for the test compounds.

Section 4: Data Analysis and Interpretation

The primary goal of the initial screening is to identify "hit" compounds with significant biological activity. For cytotoxicity, an IC₅₀ value below 10 µM is a common threshold for a promising hit. For target-specific assays like the NF-κB and mTOR assays, potent inhibition at low micromolar or nanomolar concentrations is desired.

Once active compounds are identified, the next critical step is to establish a Structure-Activity Relationship (SAR) . This involves correlating the chemical modifications made to the scaffold with the observed changes in biological activity.

Key SAR Questions to Address:

  • Amide Moiety: How do different substituents on the amide nitrogen affect potency and selectivity? Are there preferences for aliphatic vs. aromatic groups?

  • Aromatic Ring: How do substituents on the tetrahydroquinoline ring influence activity? Can electronic or steric effects be correlated with potency?

  • Physicochemical Properties: How do properties like lipophilicity (cLogP) and aqueous solubility change with different modifications, and how do these changes impact biological activity?

The insights gained from SAR analysis will guide the design of the next generation of compounds in a "design-make-test-analyze" cycle, with the ultimate goal of optimizing potency, selectivity, and drug-like properties.

References

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. National Institutes of Health. [Link]

  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Taylor & Francis Online. [Link]

  • Tubulin Polymerization Assay. Bio-protocol. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. [Link]

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Royal Society of Chemistry. [Link]

  • Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. National Institutes of Health. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. National Institutes of Health. [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. [Link]

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • What is a simple way to convert an ester into carboxylic acid?. ResearchGate. [Link]

  • Biological Activities of Quinoline Derivatives. PubMed. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. [Link]

  • NF-KBLUCIFERASE ASSAY. Bowdish Lab. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • MTT (Assay protocol. protocols.io. [Link]

  • Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Does anyone have a protocol for mTORC1 kinase assay?. ResearchGate. [Link]

  • A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. American Association for Cancer Research. [Link]

  • An In Vitro Assay for the Kinase Activity of mTOR Complex 2. Springer Nature Experiments. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Introduction: The Versatile 1,2,3,4-Tetrahydroquinoline Scaffold The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural produc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The inherent structural features of the "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" core, namely a nucleophilic nitrogen, an electron-rich aromatic ring, a modifiable aliphatic ring, and a versatile ester functional group, make it an exceptionally valuable starting material for the generation of diverse chemical libraries.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of this core molecule. We will delve into the chemical logic behind various synthetic transformations and provide detailed, field-tested protocols for the modification of each key region of the molecule. Our approach emphasizes not just the "how" but also the "why," offering insights into the causal relationships between reaction conditions and outcomes, thereby empowering researchers to adapt and innovate.

Strategic Functionalization Pathways

The functionalization of the Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate core can be systematically approached by targeting its three primary domains: the aromatic ring, the aliphatic ring, and the N-acetate side chain. Each domain offers a unique set of handles for chemical modification, allowing for a combinatorial approach to library synthesis.

Functionalization_Strategy cluster_Aromatic cluster_Aliphatic cluster_Ester Core Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Aromatic Aromatic Ring Functionalization Core->Aromatic Aliphatic Aliphatic Ring Functionalization Core->Aliphatic Ester Ester & Side-Chain Modification Core->Ester Nitration Nitration Aromatic->Nitration Halogenation Halogenation Aromatic->Halogenation FC_Acylation Friedel-Crafts Acylation Aromatic->FC_Acylation Oxidation Oxidation Aliphatic->Oxidation CH_Functionalization C-H Functionalization Aliphatic->CH_Functionalization Hydrolysis Hydrolysis to Carboxylic Acid Ester->Hydrolysis Amidation Amidation Ester->Amidation Reduction Reduction to Alcohol Ester->Reduction Transesterification Transesterification Ester->Transesterification

Figure 1: Strategic overview of the functionalization pathways for the Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate core.

Part 1: Aromatic Ring Functionalization

The benzene ring of the tetrahydroquinoline scaffold is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating effect of the nitrogen atom.[2] This enables a variety of functional groups to be introduced, primarily at the C6 and C8 positions. The N-substituent plays a crucial role in modulating this reactivity and directing the regioselectivity.

Nitration: Introducing a Versatile Functional Handle

Nitration is a fundamental SEAr reaction that introduces a nitro group, which can be subsequently reduced to an amine or transformed into other functionalities. The regioselectivity of nitration on the THQ ring is highly dependent on the nature of the nitrogen substituent. For N-acylated THQs, nitration typically occurs at the C6 position.

Protocol 1: Regioselective Nitration at the C6 Position

This protocol is adapted from a thorough study on the nitration of N-protected tetrahydroquinolines.[3]

Materials:

  • Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

  • Acetic Anhydride

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • N-Acetylation (Protection): To a solution of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate (1.0 eq) in DCM at 0 °C, add acetic anhydride (1.2 eq). Stir the reaction mixture at room temperature for 2 hours. This in-situ protection step is crucial for controlling the reactivity and directing the nitration.

  • Nitration: Cool the solution of the N-acetylated compound to 0 °C in an ice bath. Slowly add a pre-cooled (0 °C) mixture of nitric acid (1.1 eq) and sulfuric acid (1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Carefully pour the reaction mixture into ice-cold water and neutralize with saturated sodium bicarbonate solution until the pH is ~7.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, Methyl 2-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)acetate, can be purified by column chromatography on silica gel.

Reactant Product Typical Yield Key Considerations
Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetateMethyl 2-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)acetate85-95%Precise temperature control during nitration is critical to prevent over-reaction and formation of byproducts.[3]
Halogenation: Accessing Aryl Halides for Cross-Coupling

Direct halogenation of the THQ ring provides valuable intermediates for palladium-catalyzed cross-coupling reactions. N-Bromosuccinimide (NBS) is an effective reagent for the bromination of the aromatic ring.

Protocol 2: Bromination of the Aromatic Ring

This protocol is based on the NBS-mediated bromination of tetrahydroquinolines.[4]

Materials:

  • Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Saturated Sodium Thiosulfate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Dissolve Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate (1.0 eq) in chloroform.

  • Reagent Addition: Add NBS (1.1 eq for mono-bromination, >2.2 eq for di-bromination) portion-wise to the solution at room temperature. The reaction is often rapid and exothermic.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up: Wash the reaction mixture with saturated sodium thiosulfate solution to quench any remaining NBS, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Position Reagents Expected Product
C61.1 eq NBSMethyl 2-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)acetate
C6, C82.2 eq NBSMethyl 2-(6,8-dibromo-3,4-dihydroquinolin-1(2H)-yl)acetate
Friedel-Crafts Acylation: Introducing Ketone Functionality

Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring, typically at the C6 position. The regioselectivity can be influenced by the N-protecting group.

Protocol 3: Friedel-Crafts Acylation at the C6 Position

Materials:

  • Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

  • Acetyl Chloride

  • Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Ice bath

Procedure:

  • Complex Formation: Suspend AlCl₃ (2.5 eq) in DCM at 0 °C. To this suspension, add acetyl chloride (1.2 eq) followed by a solution of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate (1.0 eq) in DCM.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Work-up and Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: After solvent removal, purify the crude product by column chromatography to yield Methyl 2-(6-acetyl-3,4-dihydroquinolin-1(2H)-yl)acetate.

Part 2: Aliphatic Ring Modification

The saturated heterocyclic ring offers opportunities for oxidation and C-H functionalization, leading to derivatives with altered stereochemistry and substitution patterns.

Oxidation to Dihydroquinolones

Selective oxidation of the benzylic C4 position can lead to the formation of 3,4-dihydroquinolones, which are valuable synthetic intermediates.

Protocol 4: Electrochemical Oxidation to 3,4-Dihydroquinolone

This protocol is based on an environmentally friendly electrochemical oxidation method.

Materials:

  • Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

  • 2,2,6,6-Tetramethylpiperidinooxy (TEMPO)

  • Sodium Iodide (NaI)

  • Acetonitrile/Water solvent system

  • Electrochemical cell with graphite electrodes

Procedure:

  • Electrolyte Solution: In an undivided electrochemical cell, dissolve Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate (1.0 eq), TEMPO (0.1 eq), and NaI (2.0 eq) in a mixture of acetonitrile and water.

  • Electrolysis: Apply a constant current of 10 mA/cm² at room temperature under an oxygen atmosphere.

  • Monitoring: Monitor the consumption of the starting material by GC-MS or LC-MS.

  • Work-up: After completion, quench the reaction with saturated sodium thiosulfate solution.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers, dry, and concentrate. Purify the resulting Methyl 2-(4-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate by column chromatography.

Part 3: Ester and Side-Chain Transformations

The N-acetate side chain is a prime site for modification, allowing for the introduction of a wide range of functional groups and the extension of the molecular scaffold.

Ester_Transformations Start Methyl 2-(THQ)-acetate (Ester) Acid 2-(THQ)-acetic acid (Carboxylic Acid) Start->Acid Hydrolysis (LiOH, H₂O/THF) Alcohol 2-(THQ)-ethanol (Primary Alcohol) Start->Alcohol Reduction (LiAlH₄, THF) NewEster Alkyl 2-(THQ)-acetate (New Ester) Start->NewEster Transesterification (R'OH, cat. Acid/Base) Amide 2-(THQ)-acetamide (Amide) Acid->Amide Amide Coupling (R₂NH, EDC, HOBt)

Figure 2: Key transformations of the N-acetate side chain.

Hydrolysis to Carboxylic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a key intermediate for amide bond formation and other transformations.

Protocol 5: Ester Hydrolysis

Materials:

  • Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric Acid (1M)

Procedure:

  • Reaction: Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Amide Coupling

The resulting carboxylic acid can be coupled with a variety of amines to generate a library of amides using standard peptide coupling reagents.

Protocol 6: Amide Formation

Materials:

  • 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid (from Protocol 5)

  • Desired amine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in DMF. Add EDC, HOBt, and DIPEA, and stir for 20 minutes at room temperature.

  • Amine Addition: Add the desired amine to the activated acid solution.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the amide product by column chromatography.

Reduction to Primary Alcohol

Reduction of the ester with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.[5][6][7]

Protocol 7: Ester Reduction to Alcohol

Materials:

  • Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate decahydrate

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.

  • Ester Addition: Slowly add a solution of the ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filtration and Purification: Stir the resulting suspension for 30 minutes, then add anhydrous sodium sulfate and stir for another 15 minutes. Filter the solid and wash thoroughly with THF. Concentrate the filtrate to obtain the crude alcohol, which can be purified by column chromatography.

Transesterification

The methyl ester can be converted to other esters by reaction with a different alcohol under acidic or basic catalysis.[8][9]

Protocol 8: Transesterification

Materials:

  • Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

  • Desired alcohol (as solvent or in excess)

  • Sodium methoxide (catalytic amount) or Sulfuric acid (catalytic amount)

Procedure:

  • Reaction: Dissolve the methyl ester in the desired alcohol. Add a catalytic amount of sodium methoxide (for basic conditions) or concentrated sulfuric acid (for acidic conditions).

  • Heating: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: Neutralize the catalyst (with acid for base catalysis, or base for acid catalysis). Remove the excess alcohol under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate. Purify the new ester by column chromatography.

Conclusion

The "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" core is a richly featured starting material that provides multiple avenues for chemical exploration. The protocols outlined in these application notes offer robust and reproducible methods for the systematic functionalization of this scaffold. By understanding the underlying chemical principles, researchers can strategically design and synthesize novel libraries of tetrahydroquinoline derivatives for applications in drug discovery and materials science. Each modification adds a layer of complexity and potential for new biological interactions, making this a truly valuable core for innovative chemical synthesis.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

  • Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. (n.d.). Chemical Communications. [Link]

  • Synthesis of Saturated N-Heterocycles. (2016). The Journal of Organic Chemistry, 81(23), 11433-11441. [Link]

  • C-H/C-C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. (2020). Journal of the American Chemical Society, 142(30), 13041-13050. [Link]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. (2011). Accounts of Chemical Research, 44(8), 637-651. [Link]

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. (2011). Beilstein Journal of Organic Chemistry, 7, 995-1001. [Link]

  • Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. (2022). Molecules, 27(19), 6563. [Link]

  • α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. (2011). Molecules, 16(8), 6434-6444. [Link]

  • Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. (n.d.). Filo. [Link]

  • Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. (1998). Journal of the Chemical Society, Perkin Transactions 1, (16), 2587-2590. [Link]

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. (2022). Molbank, 2022(3), M1434. [Link]

  • Selective oxidation of 1,2,3,4‐tetrahydroquinoline with O2 or H2O2 as the oxidant at different reaction temperatures. (n.d.). ResearchGate. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2021). The Journal of Organic Chemistry, 86(17), 11843-11853. [Link]

  • Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. (2018). Green Chemistry, 20(18), 4209-4213. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Advances, 13(49), 34629-34633. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]

  • Borane-catalyzed cascade Friedel–Crafts alkylation/[10]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. (2017). Chemical Science, 8(12), 8041-8045. [Link]

  • OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4. (1995). HETEROCYCLES, 41(4), 773. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules, 17(10), 11858-11891. [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (n.d.). ResearchGate. [Link]

  • Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations. (n.d.). Request PDF. [Link]

  • Esters can be reduced to 1° alcohols using ngcontent-ng-c3124257658="" _nghost-ng-c3540812859="" class="inline ng-star-inserted">

    
    . (2023). Chemistry LibreTexts. [Link]
    
  • Reduction Reactions and Heterocyclic Chemistry. (n.d.). Jones Research Group. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (n.d.). PMC. [Link]

  • Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry. [Link]

  • Methyl acetate hydrolysis @mydocumentary838 chemical equation, procedure and graph. (2024). YouTube. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. (n.d.). ResearchGate. [Link]

  • Transesterification process of methyl acetate. (n.d.).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (n.d.). ResearchGate. [Link]

  • Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. (n.d.). ResearchGate. [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). International Journal of Scientific & Technology Research, 1(4), 2277-8616. [Link]

  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (n.d.). Canadian Journal of Chemistry, 84(10), 1333-1344. [Link]

  • Kinetic study of transesterification of methyl acetate with ethanol catalyzed by 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid triflate. (n.d.). ResearchGate. [Link]

  • Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. (1997). Chemical Research in Toxicology, 10(11), 1226-1233. [Link]

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. [Link]

  • EAS Friedel Crafts Alkylation and Acylation. (n.d.). Chad's Prep®. [Link]

  • Methyl acetate transesterification by reactive pressure-swing distillation. (2018). Chemical Engineering and Processing - Process Intensification, 124, 134-144. [Link]

  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Hydrolysis of methyl acetate. (n.d.).
  • Transesterification. (2022). Master Organic Chemistry. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research, 8(12), 2277-8616. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Welcome to the technical support center for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is primarily achieved through the nucleophilic substitution (SN2) reaction between 1,2,3,4-tetrahydroquinoline and a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate. This N-alkylation reaction is a fundamental transformation in organic chemistry for creating carbon-nitrogen bonds. The general reaction scheme is depicted below.

Reaction Scheme

Figure 1. General reaction scheme for the N-alkylation of 1,2,3,4-tetrahydroquinoline with methyl haloacetate.

While seemingly straightforward, this reaction is often plagued by challenges that can lead to low yields and difficult purification. Common issues include incomplete conversion, formation of dialkylated quaternary ammonium salts, and side reactions involving the solvent or impurities. This guide will address these issues systematically, providing you with the technical insights needed to master this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this N-alkylation reaction?

A1: The choice and stoichiometry of the base are paramount. An appropriate base is required to deprotonate the secondary amine of the tetrahydroquinoline, thereby increasing its nucleophilicity. However, an excessively strong base or a high concentration can promote side reactions, such as elimination or hydrolysis of the methyl acetate moiety. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred as they are mild enough to prevent side reactions while still effectively promoting the alkylation.[1]

Q2: I am observing a significant amount of unreacted 1,2,3,4-tetrahydroquinoline in my reaction mixture. What should I do?

A2: Incomplete conversion is a common problem. Here are several factors to consider:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. N-alkylation reactions can sometimes be sluggish. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[2] If the reaction has stalled, a moderate increase in temperature (e.g., from room temperature to 50-60 °C) can enhance the reaction rate.

  • Base Activity: Ensure your base is anhydrous and of good quality. The presence of moisture can deactivate the base and introduce water, which could lead to hydrolysis of the ester.

  • Alkylating Agent Reactivity: Methyl bromoacetate is generally more reactive than methyl chloroacetate. If you are using the chloro-analogue and experiencing low conversion, switching to the bromo-analogue could improve your results.

Q3: My final product is contaminated with a salt that is difficult to remove. What is it and how can I prevent its formation?

A3: This is likely a quaternary ammonium salt, formed by the over-alkylation of your desired product, Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. The tertiary amine product is also nucleophilic and can react with another molecule of the alkylating agent. To minimize this:

  • Control Stoichiometry: Use a slight excess of the 1,2,3,4-tetrahydroquinoline relative to the methyl haloacetate. This ensures the alkylating agent is consumed before it can react with the product.

  • Slow Addition: Add the methyl haloacetate dropwise to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant primary substrate.

Q4: What is the best solvent for this reaction?

A4: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile. Acetone is also a common choice, particularly when using potassium carbonate as the base. The choice of solvent can also influence the reaction rate and selectivity, so it may be an important parameter to screen during optimization.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive base (e.g., hydrated).2. Low reaction temperature.3. Insufficient reaction time.4. Poor quality of starting materials.1. Use freshly dried, powdered K₂CO₃ or another suitable anhydrous base.2. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and side reactions by TLC.3. Extend the reaction time, monitoring periodically by TLC until the starting material is consumed.4. Verify the purity of 1,2,3,4-tetrahydroquinoline and methyl haloacetate by NMR or GC-MS.
Formation of a White Precipitate (Quaternary Salt) Over-alkylation of the tertiary amine product.1. Use a slight excess (1.1-1.2 equivalents) of 1,2,3,4-tetrahydroquinoline.2. Add the methyl haloacetate slowly to the reaction mixture over a period of time.3. Consider using a less reactive alkylating agent (e.g., methyl chloroacetate instead of bromoacetate).
Presence of a Carboxylic Acid Impurity Hydrolysis of the methyl ester group.1. Use an anhydrous solvent and base.2. Avoid overly strong bases (e.g., NaOH, KOH) that can readily saponify the ester.3. During workup, use a mild aqueous base wash (e.g., saturated NaHCO₃ solution) instead of stronger bases.
Difficult Purification (Oily Product) Residual starting materials or side products.1. Perform an aqueous workup: wash the organic layer with dilute acid (e.g., 1M HCl) to remove unreacted tetrahydroquinoline, followed by a wash with saturated NaHCO₃ solution to remove any acidic impurities, and finally a brine wash.2. Purify the crude product using flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.[3]

Experimental Protocol: Optimized Synthesis

This protocol provides a reliable method for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Materials:

  • 1,2,3,4-Tetrahydroquinoline (1.0 equiv.)

  • Methyl Bromoacetate (1.1 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3,4-tetrahydroquinoline (1.0 equiv.) and anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 equiv.) to the solution.

  • Addition of Alkylating Agent: Slowly add methyl bromoacetate (1.1 equiv.) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the N-alkylation process, including the potential for over-alkylation.

Synthesis_Pathway THQ 1,2,3,4-Tetrahydroquinoline (Secondary Amine) Deprotonated_THQ Deprotonated Tetrahydroquinoline (Anion) THQ->Deprotonated_THQ + Base Product Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate (Tertiary Amine) Deprotonated_THQ->Product + Methyl Bromoacetate (SN2 Reaction) Alkyl_Halide Methyl Bromoacetate Quat_Salt Quaternary Ammonium Salt (Side Product) Product->Quat_Salt + Methyl Bromoacetate (Over-alkylation) Base K₂CO₃ Base_Used KHCO₃ + KBr Alkyl_Halide2 Methyl Bromoacetate

N-Alkylation and Potential Over-alkylation Pathway.

References

  • Pursel, S., Hobby, G., McCormick, C., Fisher, M., Marasa, K., & Perry, B. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry. DOI: 10.1039/D4OB00564C. Available from: [Link]

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. DOI: 10.1021/acs.orglett.1c00302. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved from [Link]

  • Džambaski, S., et al. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022(3), M1434. DOI: 10.3390/M1434. Available from: [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available from: [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. This document is designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-alkylation of 1,2,3,4-tetrahydroquinoline with methyl bromoacetate. Our goal is to provide actionable, field-proven insights rooted in mechanistic understanding to help you optimize your reaction outcomes.

Core Reaction Pathway

The target molecule is synthesized via a standard nucleophilic substitution (SN2) reaction. The secondary amine of 1,2,3,4-tetrahydroquinoline acts as the nucleophile, attacking the electrophilic carbon of methyl bromoacetate. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, providing causal analysis and corrective protocols.

Question 1: My TLC analysis shows a significant amount of unreacted 1,2,3,4-tetrahydroquinoline starting material, even after prolonged reaction time. What is the likely cause?

Answer: This is a classic case of incomplete conversion, which can typically be traced back to issues with reaction stoichiometry or the deactivation of your nucleophile.

  • Probable Cause 1: In-situ Amine Protonation. The SN2 reaction liberates one equivalent of HBr. If the base is too weak, insufficient, or added improperly, this acid will protonate the starting tetrahydroquinoline. The resulting ammonium salt is not nucleophilic and will not react with the alkylating agent, effectively halting the reaction.[1]

  • Solution 1: Base Selection & Stoichiometry.

    • Use a non-nucleophilic base: Employ at least 1.1 to 1.5 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base such as N,N-Diisopropylethylamine (DIPEA). These bases are strong enough to scavenge the acid but will not compete as nucleophiles.

    • Ensure proper mixing: K₂CO₃ is often used as a suspension. Ensure vigorous stirring to maintain a sufficient concentration of active base in the reaction phase.

  • Probable Cause 2: Poor Reagent Quality.

    • Methyl bromoacetate can degrade over time, especially if exposed to moisture.

    • The 1,2,3,4-tetrahydroquinoline can oxidize if not stored properly.

  • Solution 2: Reagent Validation.

    • Verify the purity of your starting materials via NMR or GC-MS before starting the reaction.

    • Use freshly opened or properly stored reagents. Monitoring the reaction progress can be effectively done using Thin-Layer Chromatography (TLC).[2]

Question 2: My final product is contaminated with a new, highly polar spot on the TLC plate that doesn't move far from the baseline. What is this impurity?

Answer: You are likely observing the formation of a quaternary ammonium salt, a result of over-alkylation. This is one of the most common side reactions in amine alkylations.[3][4]

  • Mechanistic Cause: Your desired product, Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, is a tertiary amine. While it is more sterically hindered than the starting secondary amine, it is still nucleophilic. It can compete with the starting material and attack a second molecule of methyl bromoacetate, forming a positively charged quaternary ammonium salt. This salt is very polar, hence its low Rf value on TLC.

  • Preventative Measures:

    • Control Stoichiometry: Avoid using a large excess of methyl bromoacetate. Start with a 1:1 or 1:1.05 molar ratio of tetrahydroquinoline to methyl bromoacetate.

    • Slow Addition: Add the methyl bromoacetate dropwise to the reaction mixture at a low temperature (e.g., 0 °C) before allowing it to warm to room temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.

    • Use a slight excess of the amine: Using a small excess (e.g., 1.1 equivalents) of the tetrahydroquinoline can help consume the alkylating agent before it has a chance to react with the product. The unreacted starting material is typically easier to remove during purification.

  • Purification Strategy: The quaternary salt is highly soluble in water. During the aqueous workup, it will preferentially partition into the aqueous layer, allowing for its removal from the organic phase containing your product. If it persists, it can be easily separated by silica gel chromatography due to the large difference in polarity.

Question 3: I've noticed a faint, UV-active impurity that has a similar Rf to my starting material, and my reaction mixture turned a yellow/brown color upon heating. What could this be?

Answer: This suggests the formation of an aromatic impurity due to the oxidation of the tetrahydroquinoline ring.

  • Mechanistic Cause: The 1,2,3,4-tetrahydroquinoline scaffold is susceptible to dehydrogenation (oxidation) to form the more stable aromatic quinoline system, especially at elevated temperatures in the presence of atmospheric oxygen.

  • Preventative Measures:

    • Inert Atmosphere: For best results, conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important if the reaction requires heating.

    • Moderate Temperatures: Avoid excessive heating. Most N-alkylations of this type proceed efficiently at room temperature or with gentle warming (40-50 °C).

Experimental Workflow & Data

Protocol 1: Recommended Synthesis Procedure

This protocol is designed to minimize common side reactions.

  • To a round-bottom flask charged with 1,2,3,4-tetrahydroquinoline (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetonitrile (10 mL/mmol), add methyl bromoacetate (1.05 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).

  • Upon completion, filter off the inorganic solids and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography on silica gel as needed.

Table 1: Troubleshooting Summary
Symptom / Observation Probable Cause Recommended Solution
High amount of starting material remains.Insufficient base / Amine protonation.Use ≥1.2 eq of K₂CO₃ or DIPEA; ensure vigorous stirring.
Highly polar spot (Rf ≈ 0) on TLC.Over-alkylation (Quaternary salt formation).Use ≤1.05 eq of alkylating agent; add dropwise at 0 °C.
Reaction mixture darkens; aromatic impurity seen.Oxidation of tetrahydroquinoline.Run the reaction under an inert (N₂ or Ar) atmosphere.
Oily product is difficult to solidify/crystallize.Presence of multiple impurities.Perform aqueous workup followed by column chromatography.
Carboxylic acid detected by MS or IR.Ester hydrolysis.Use anhydrous solvents and reagents; perform a NaHCO₃ wash.
Visualization of Reaction Pathways
Main Reaction

The desired SN2 pathway for the synthesis.

main_reaction cluster_reactants Reactants THQ 1,2,3,4-Tetrahydroquinoline Product Methyl 2-(3,4-dihydroquinolin- 1(2H)-yl)acetate THQ:e->Product:w + MBA MBA Methyl Bromoacetate Base Base (e.g., K₂CO₃) Salt Base-H⁺ Br⁻ Base->Salt + HBr HBr HBr

Caption: Desired N-alkylation pathway.

Key Side Reactions

Common undesirable pathways that reduce yield and purity.

side_reactions Product Product (Tertiary Amine) QuatSalt Quaternary Ammonium Salt (Over-alkylation Product) Product->QuatSalt + MBA MBA Methyl Bromoacetate THQ 1,2,3,4-Tetrahydroquinoline Quinoline Quinoline (Oxidation Product) THQ->Quinoline + [O] Oxygen [O] (Air, heat)

Caption: Formation of major side products.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of solvent for this reaction? A1: Polar aprotic solvents are ideal as they can dissolve the reactants and stabilize the SN2 transition state without interfering with the reaction. Acetonitrile is an excellent first choice due to its ease of removal. Dimethylformamide (DMF) can also be used and may accelerate the reaction, but it is much harder to remove. Acetone is another viable, though less polar, option. Always use anhydrous grade solvents.

Q2: Can I use other methyl haloacetates, like the chloro- or iodo- versions? A2: Yes. The reactivity follows the order I > Br > Cl. Methyl iodoacetate would be more reactive, leading to faster reaction times, but it is more expensive and less stable. Methyl chloroacetate is less reactive and may require heating, which can increase the risk of oxidation. Methyl bromoacetate generally provides a good balance of reactivity and stability.

Q3: How do I confirm the structure of my final product and identify impurities? A3: A combination of analytical techniques is recommended:

  • ¹H NMR: This is the most powerful tool. For the desired product, you will see the disappearance of the N-H proton from the starting material and the appearance of a new singlet for the N-CH₂- aound 3.5-4.0 ppm and the methyl ester singlet around 3.7 ppm.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help identify the mass of any major impurities.

  • FT-IR: You will observe a characteristic ester carbonyl (C=O) stretch around 1740-1760 cm⁻¹.

Q4: Is an aqueous workup always necessary? A4: While not strictly required if the reaction is very clean, an aqueous workup is highly recommended. It serves two main purposes: 1) To remove the inorganic base (e.g., K₂CO₃) and the salt byproduct (e.g., KBr). 2) To remove any highly polar impurities, such as the quaternary ammonium salt, which are more soluble in water than in common organic extraction solvents like ethyl acetate.

References

  • Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Chemical Reviews, 96(5), 1779-1804.
  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). A boronic acid catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with a carbonyl compound provides N-alkyl tetrahydroquinolines. Organic Letters, 23(7), 2437–2442*. [Link]

  • Sommer, H. Z., & Jackson, L. L. (1970). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. The Journal of Organic Chemistry, 35(5), 1558–1562*. [Link]

  • Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 99*. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with isolating this compound. As a key intermediate in many synthetic pathways, achieving high purity is critical for downstream success. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of N-substituted tetrahydroquinolines.

Q1: What is the most effective primary purification method for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate?

A1: The most robust and widely applicable method is flash column chromatography on silica gel . The compound possesses a tertiary amine within the tetrahydroquinoline core, making it moderately polar and basic. This basicity is the primary factor influencing chromatographic behavior. A standard silica column will yield a pure compound, provided the eluent is modified to suppress unwanted interactions with the stationary phase.

Q2: I observe significant tailing of my product spot on both TLC and column chromatography. What causes this?

A2: This is the most common issue encountered. The tailing is a direct result of the strong interaction between the basic nitrogen atom of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to a non-uniform elution front, resulting in broad, tailing peaks. The solution is to add a basic modifier to your mobile phase to neutralize these acidic sites.

Q3: What are the most likely impurities to be present after synthesis?

A3: Aside from residual solvents, you should anticipate three primary impurities:

  • Unreacted 1,2,3,4-tetrahydroquinoline: The starting material is often a major contaminant if the N-alkylation reaction does not go to completion.[1][2]

  • Unreacted Methyl 2-bromoacetate (or other alkylating agent): This electrophilic reagent can persist if used in excess.

  • 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid: This is the product of ester hydrolysis. It can form during an aqueous workup, especially under acidic or basic conditions, or directly on the silica gel column.[3][4]

Q4: My final product is a yellow or brown oil/solid, not the expected pale color. Why?

A4: The tetrahydroquinoline scaffold is susceptible to oxidation. Exposure to air (oxygen) over extended periods, particularly in the presence of light or trace metals, can lead to the formation of colored, oxidized impurities. This is often observed if the reaction or purification is performed without taking precautions to work under an inert atmosphere.

Part 2: Troubleshooting Guide: From Problem to Protocol

This section provides a detailed breakdown of specific experimental problems, their underlying causes, and actionable solutions.

Problem 1: Severe Product Tailing During Chromatography
  • Symptoms: Your product spot on a TLC plate is comet-shaped. During column chromatography, the product elutes over a large number of fractions with no clear peak, leading to low recovery of pure material.

  • Root Cause Analysis: The lone pair of electrons on the tertiary nitrogen atom forms strong hydrogen bonds with the acidic silanol groups of the silica gel. This causes a portion of the molecules to "stick" to the stationary phase and elute much slower than the bulk material, resulting in tailing.

  • Solution: Employ a Basic Modifier. The most effective solution is to add a small amount of a competitive base to the mobile phase. This base will preferentially interact with the silanol groups, effectively "masking" them from your product. Triethylamine (Et₃N) is the most common choice.

cluster_prep Preparation cluster_solution Solution cluster_scaleup Scale-Up TLC 1. Run TLC with standard eluent (e.g., Hex/EtOAc) Observe 2. Observe Tailing TLC->Observe Confirms issue Prepare 3. Prepare Eluent with 0.5-1% Et₃N Observe->Prepare Action TLC_Mod 4. Run TLC with modified eluent Prepare->TLC_Mod Observe_Sharp 5. Observe Sharper Spot (Rf may increase) TLC_Mod->Observe_Sharp Validates solution Pack 6. Pack Column with modified eluent Observe_Sharp->Pack Proceed Purify 7. Perform Flash Chromatography Pack->Purify Result Symmetrical Peak, High Purity Purify->Result

Caption: Workflow for addressing chromatographic tailing.

Problem 2: Product Decomposition on the Column (Ester Hydrolysis)
  • Symptoms: You load your crude product onto the column, but the recovered yield is significantly lower than expected. Analysis of the column contents (by flushing with a very polar solvent like methanol) reveals a new, highly polar compound that was not in the crude mixture.

  • Root Cause Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5). This acidic environment can catalyze the hydrolysis of the methyl ester functional group to the corresponding carboxylic acid.[4] The resulting carboxylic acid is highly polar and will bind irreversibly to the silica gel under normal elution conditions, leading to apparent product loss.

  • Solution 1: Use Deactivated Silica Gel. You can neutralize the silica gel before use.

    Protocol: Preparation of Neutralized Silica Gel

    • Prepare your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add 1% triethylamine.

    • Create a slurry of your silica gel in this modified eluent.

    • Gently stir the slurry for 15-20 minutes. This allows the triethylamine to neutralize the acidic sites.

    • Pack your column as usual with the equilibrated slurry. This pre-treatment significantly reduces the risk of on-column hydrolysis.

  • Solution 2: Switch to a Different Stationary Phase. If hydrolysis remains an issue, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase (C18) chromatography, where the mobile phase is typically buffered around neutral pH.[5]

Problem 3: Co-elution with Starting Material (1,2,3,4-tetrahydroquinoline)
  • Symptoms: TLC analysis shows two spots that are very close together, making baseline separation difficult. Fractions from the column contain mixtures of the product and the starting amine.

  • Root Cause Analysis: The starting material and the product have similar structural scaffolds and are both basic amines. While the product is slightly more polar due to the ester group, their chromatographic behavior can be very similar in standard solvent systems.

  • Solution 1: Optimize Chromatography with a Gradient Elution. A shallow gradient can often resolve closely eluting spots.

    Table 1: Comparison of Chromatographic Elution Conditions

    Elution Method Mobile Phase System Modifier Expected Outcome Pros & Cons
    Isocratic 80:20 Hexane:Ethyl Acetate 1% Et₃N Fast elution, but potential for co-elution. Pro: Simple, fast. Con: Poor resolution of close spots.
    Gradient 95:5 to 70:30 Hexane:EtOAc 1% Et₃N Improved separation between starting material (less polar) and product. Pro: Superior resolution. Con: Requires more time and solvent.

    | Alternative | 98:2 Dichloromethane:Methanol | 0.5% NH₄OH | Different selectivity may enhance separation. | Pro: Can resolve spots inseparable in EtOAc. Con: DCM is a chlorinated solvent. |

  • Solution 2: Pre-purification with Acid-Base Extraction. This is a highly effective method to remove the bulk of the unreacted basic starting material before chromatography.

    Protocol: Preparative Acid-Base Extraction

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x volume of organic layer). The basic product and starting amine will move to the acidic aqueous layer, leaving non-basic impurities behind.

    • Combine the acidic aqueous layers. Cool this layer in an ice bath and slowly basify to pH > 10 with a strong base (e.g., 3M NaOH or solid K₂CO₃).

    • Extract the now-neutralized product back into an organic solvent (3 x volume of aqueous layer).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • The resulting material is now significantly enriched in your product, making the final chromatographic step much easier.

Start Analyze Impure Fraction (TLC, LC-MS) Check_SM Is unreacted starting material present? Start->Check_SM Check_Polar Is a new, highly polar spot present? Check_SM->Check_Polar No Sol_SM Re-run column with shallow gradient OR perform acid-base extraction Check_SM->Sol_SM Yes Check_Color Is the product colored/degraded? Check_Polar->Check_Color No Sol_Polar Product is likely hydrolyzed. Use neutralized silica or reversed-phase chromatography. Check_Polar->Sol_Polar Yes End Consult Process Chemist Check_Color->End No (Other Impurity) Sol_Color Oxidation occurred. Handle under inert gas. Consider charcoal treatment. Check_Color->Sol_Color Yes

Caption: Decision tree for troubleshooting impure fractions.

References

  • Dziomba, S., & Glibin, V. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
  • Singh, P., & Kumar, V. (2018). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography.
  • Jadrijević-Mladar Takač, M., & Takač, M. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022(3), M1434. [Link]

  • Demirbas, A. (2008). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects, 30(14), 1271-1280.
  • Ren, J., et al. (2020). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 514, 042048.
  • European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids (EP 0675867 B1). [Link]

  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem Technical Resources.
  • Graves, G. D. (1980). Hydrolysis of methyl esters (U.S. Patent No. 4,185,027). U.S.
  • Reddy, C. R., et al. (2015). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 80(19), 9849–9855. [Link]

  • Kumar, S., et al. (2015). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications, 45(10), 1235-1243. [Link]

  • Singh, H., et al. (2017). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 6(8), 227-231.
  • Wang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Engineered Fibers and Fabrics, 18. [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(30), 18365-18386. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate.
  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. BenchChem Technical Support.
  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

Sources

Optimization

Scaling up the synthesis of "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate"

Answering the growing demand for advanced heterocyclic scaffolds in drug discovery, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the growing demand for advanced heterocyclic scaffolds in drug discovery, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling up the synthesis of "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate". As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your scale-up process is both efficient and successful. This guide is structured as a dynamic resource, focusing on common challenges and critical process parameters through a detailed troubleshooting and FAQ format.

Reaction Overview: N-Alkylation of 1,2,3,4-Tetrahydroquinoline

The synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a classic example of an SN2 (Substitution Nucleophilic Bimolecular) reaction. It involves the N-alkylation of the secondary amine, 1,2,3,4-tetrahydroquinoline, with an alkyl halide, methyl bromoacetate. A non-nucleophilic base is used to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

cluster_reactants Reactants cluster_process Process cluster_products Products r1 1,2,3,4-Tetrahydroquinoline p1 N-Alkylation (SN2) r1->p1 r2 Methyl Bromoacetate r2->p1 r3 Base (e.g., K₂CO₃) r3->p1 pr1 Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate p1->pr1 pr2 HBr salt of Base p1->pr2

Caption: Core reaction scheme for the synthesis.

Experimental Protocols

This section provides a detailed methodology for both bench-scale and scaled-up synthesis.

Protocol 1: Bench-Scale Synthesis (10g Scale)
  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 1,2,3,4-tetrahydroquinoline (10.0 g, 75.1 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add acetonitrile (ACN, 200 mL) and anhydrous potassium carbonate (K₂CO₃, 20.7 g, 150 mmol, 2.0 equiv.).

  • Reagent Addition: Begin vigorous stirring and add methyl bromoacetate (12.7 g, 83.1 mmol, 1.1 equiv.) dropwise over 15 minutes. An initial mild exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with ACN (2 x 20 mL).

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product as an oil.

  • Purification: Dissolve the crude oil in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel to obtain the pure product.[2]

Protocol 2: Scaled-Up Synthesis (1kg Scale)
  • Reactor Setup: Charge a 20 L jacketed glass reactor, fitted with a mechanical overhead stirrer, temperature probe, and a reflux condenser, with 1,2,3,4-tetrahydroquinoline (1.00 kg, 7.51 mol, 1.0 equiv.).

  • Solvent and Base Addition: Add acetonitrile (10 L) and anhydrous potassium carbonate (2.07 kg, 15.0 mol, 2.0 equiv.).

  • Controlled Reagent Addition: Begin efficient stirring (e.g., 200-300 RPM). Using a metering pump, add methyl bromoacetate (1.27 kg, 8.31 mol, 1.1 equiv.) subsurface over 1-2 hours. Monitor the internal temperature and use the reactor jacket cooling to maintain the temperature below 40°C during the addition.[3]

  • Reaction: Once the addition is complete, heat the reactor contents to 75-80°C and maintain for 6-8 hours, or until reaction completion is confirmed by in-process control (IPC) via LC-MS.

  • Work-up and Isolation: Cool the reactor to 20-25°C. Filter the slurry through a filter press or Nutsche filter to remove inorganic salts. Wash the cake with ACN (2 x 2 L).

  • Solvent Swap & Extraction: Transfer the combined filtrate to a larger reactor and concentrate under vacuum to about one-third of the original volume. Add ethyl acetate (10 L) and water (5 L). Stir for 15 minutes, then allow the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer with brine (1 x 5 L).

  • Final Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to a constant weight to yield the product. Purity is typically >95% at this stage, and further purification may not be necessary depending on specifications.

Troubleshooting Guide (Q&A)

Q1: My reaction is very slow or stalls, with significant starting material remaining after the recommended time. What could be the cause?

A1: This is a common issue that can be traced to several factors related to SN2 reaction kinetics.[4]

  • Insufficient Temperature: The reaction may have a higher activation energy than anticipated. Gradually increase the reaction temperature in 5-10°C increments, monitoring for any impurity formation. Microwave-assisted protocols can also significantly accelerate this reaction.[5][6]

  • Poor Solubility: Potassium carbonate is not very soluble in acetonitrile.[4] This can limit the availability of the base. While vigorous stirring helps, switching to a more polar aprotic solvent like DMF or using a more soluble base like cesium carbonate (Cs₂CO₃) can improve reaction rates. However, be aware of the higher cost and potential decomposition of DMF at high temperatures in the presence of a base.[6]

  • Reactive Halide: Alkyl bromides are generally good substrates, but their reactivity can be enhanced. Consider adding a catalytic amount (0.1 equiv.) of potassium iodide (KI). This initiates the Finkelstein reaction, generating the more reactive alkyl iodide in situ, which can dramatically accelerate the reaction.[6]

  • Moisture: Ensure all reagents and the solvent are anhydrous. Water can interfere with the reaction and reduce the effectiveness of the base.

Q2: I'm observing a significant amount of an unknown impurity in my crude product. What is it likely to be and how can I prevent it?

A2: The most probable side-reaction is the formation of a quaternary ammonium salt, where the product, a tertiary amine, reacts with another molecule of methyl bromoacetate.

  • Mechanism: The product, Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, is also nucleophilic and can compete with the starting secondary amine for the alkylating agent. This issue of over-alkylation is a known challenge in amine alkylations.[7][8]

  • Prevention Strategies:

    • Control Stoichiometry: Avoid a large excess of methyl bromoacetate. Using a slight excess (1.05-1.1 equiv.) is often sufficient.

    • Controlled Addition: As outlined in the scale-up protocol, add the alkylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant starting amine over the product.[3]

    • Temperature Control: Higher temperatures can sometimes increase the rate of the second alkylation. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Q3: The work-up is difficult; I'm getting emulsions during the aqueous wash.

A3: Emulsions are common when dealing with amines, which can act as surfactants.

  • Break the Emulsion: Adding a saturated solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase, which forces the organic components out.[1]

  • Filtration: Sometimes, filtering the emulsified layers through a pad of Celite® can help break up the fine droplets.

  • Solvent Choice: If the problem persists, consider using a less polar extraction solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate for the work-up phase.

Scale-Up FAQs

Q4: What are the most critical safety considerations when moving from a 10g to a 1kg scale?

A4: The primary concern during scale-up is managing the reaction exotherm.

  • Heat Dissipation: The surface-area-to-volume ratio decreases dramatically as you scale up, making heat removal less efficient. A reaction that produces a mild 5°C exotherm in a 500 mL flask could lead to a dangerous runaway reaction in a 20 L reactor.[9]

  • Mitigation:

    • Use a jacketed reactor with a temperature control unit.

    • Implement controlled, slow addition of the alkylating agent while monitoring the internal temperature.[3]

    • Develop a quench plan in case of a thermal runaway (e.g., having a pre-chilled solvent ready to add).

Q5: How does the choice of base and solvent impact the process at a larger scale?

A5: The choice directly impacts reaction efficiency, cost, and waste management.

ParameterBench-Scale ConsiderationScale-Up ConsiderationRationale
Solvent Acetonitrile (ACN), DMFAcetonitrile (ACN) is often preferred.ACN is effective for SN2 reactions and is easier to remove and manage in waste streams than DMF. DMF can be difficult to remove from the product and has associated toxicity concerns.[10]
Base K₂CO₃, Cs₂CO₃, Et₃NK₂CO₃ is the industry standard.K₂CO₃ is inexpensive, effective, and easily removed by filtration.[10] While Cs₂CO₃ is more soluble and reactive, its high cost is prohibitive for large-scale synthesis. Organic bases like Et₃N can be harder to separate from the product.

Q6: My product is an oil. How can I effectively isolate and handle it at a 1kg scale without resorting to column chromatography?

A6: Column chromatography is generally avoided at large scales due to cost and solvent consumption.

  • Direct Isolation: If the purity after work-up and solvent evaporation is high (>95%), the material can often be used directly in the next step.

  • Crystallization/Salt Formation: If higher purity is required, consider forming a crystalline salt. Reacting the final tertiary amine product with an acid (e.g., HCl in isopropanol, or oxalic acid in acetone) can produce a solid salt that is easily isolated by filtration and can be purified by recrystallization. The free base can be regenerated later if needed.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for oils at scale.

cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_output Final Product setup 1. Reactor Setup (20L Jacketed Reactor) charge 2. Charge Reagents (Tetrahydroquinoline, K₂CO₃, ACN) setup->charge Inert Atmosphere addition 3. Controlled Addition (Methyl Bromoacetate via Pump) charge->addition Vigorous Stirring react 4. Heat & React (75-80°C, Monitor by LC-MS) addition->react Maintain T < 40°C cool 5. Cool to RT react->cool IPC Confirms Completion filter 6. Filter Salts cool->filter concentrate 7. Concentrate & Solvent Swap filter->concentrate Combined Filtrate wash 8. Aqueous Wash & Brine concentrate->wash Add Ethyl Acetate & Water dry 9. Dry & Final Concentration wash->dry Separate Layers product Pure Product Oil (>95% Purity) dry->product Remove Solvent under Vacuum

Sources

Troubleshooting

Troubleshooting NMR peak assignment for "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate"

Technical Support Center: NMR Peak Assignment Troubleshooting Topic: Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Audience: Researchers, scientists, and drug development professionals. Introduction for the Application...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: NMR Peak Assignment Troubleshooting

Topic: Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Audience: Researchers, scientists, and drug development professionals.

Introduction for the Application Scientist

Welcome to the technical support guide for troubleshooting NMR peak assignment of "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate." This document is structured to address common and complex issues encountered during the spectral analysis of this molecule. As researchers, precise structural confirmation is paramount, and NMR spectroscopy is the cornerstone of this process. However, overlapping signals, unexpected multiplicities, and the presence of impurities can often complicate spectral interpretation.

This guide provides a logical, step-by-step approach to dissecting the ¹H and ¹³C NMR spectra of the target molecule. We will move from foundational checks to advanced 2D NMR techniques, explaining the rationale behind each step to empower you to confidently assign every peak.

Molecular Structure and Proton/Carbon Numbering

Before diving into troubleshooting, let's establish a clear numbering system for the protons and carbons in Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. This will be our reference throughout the guide.

Caption: IUPAC Numbering for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My aromatic region (6.5-7.5 ppm) is a mess of overlapping signals. How can I assign the four aromatic protons (H5, H6, H7, H8)?

A1: Initial Assessment and 1D NMR Strategy

Overlapping aromatic signals are a classic challenge. The first step is to carefully analyze the multiplicities and coupling constants in your high-resolution ¹H NMR spectrum.

  • Expected Splitting Patterns: In a simplified, first-order scenario, you would expect two doublets and two triplets (or more complex doublet of doublets, etc.). The protons ortho to each other (e.g., H5/H6, H6/H7, H7/H8) will exhibit the largest coupling constants, typically in the range of 6-10 Hz.[1][2] Meta coupling (e.g., H6/H8) is much smaller (2-3 Hz) and may not always be resolved.[1]

  • Chemical Shift Prediction: Generally, protons H5 and H7 will be further downfield than H6 and H8 due to the influence of the fused aliphatic ring.

Troubleshooting Steps:

  • Optimize Shimming: Poor shimming can broaden peaks, exacerbating overlap.[3] Ensure the instrument is well-shimmed to achieve the best possible resolution.

  • Solvent Change: Running the sample in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[3] Aromatic solvents like Benzene-d₆ are particularly effective at inducing differential shifts in aromatic protons.

  • Advanced Technique: 2D COSY NMR: If 1D methods are insufficient, a COSY (Correlation Spectroscopy) experiment is the definitive way to establish proton-proton correlations.

Experimental Protocol: 2D COSY
  • Sample Preparation: Prepare your sample as you would for a standard ¹H NMR.

  • Acquisition: Use a standard COSY pulse sequence on your spectrometer.

  • Processing & Analysis: After processing the 2D data, you will see cross-peaks that connect coupled protons. For example, you should observe a cross-peak between H5 and H6, H6 and H7, and H7 and H8. This allows you to "walk" around the aromatic ring and definitively assign each proton based on its connectivity.

COSY_Workflow A Overlapping Aromatic Signals B Acquire 2D COSY Spectrum A->B Run Experiment C Identify H5/H6 Cross-Peak B->C Analyze Spectrum D Identify H6/H7 Cross-Peak C->D Trace Connectivity E Identify H7/H8 Cross-Peak D->E Trace Connectivity F Complete Aromatic Assignment E->F Confirm Assignments

Caption: 2D COSY workflow for assigning aromatic protons.

Q2: The three aliphatic methylene groups (-CH₂-) are close together. How do I distinguish between C2-H₂, C3-H₂, and C4-H₂?

A2: Leveraging Chemical Environment and 2D NMR

The aliphatic region can be crowded. The key is to consider the electronic environment of each methylene group and use 2D NMR to confirm.

  • C2-H₂ (next to Nitrogen): These protons are adjacent to the nitrogen atom and are expected to be the most downfield of the three aliphatic methylene groups, likely appearing as a triplet.

  • C4-H₂ (next to Aromatic Ring): These protons are benzylic and will also be shifted downfield, appearing as a triplet.

  • C3-H₂ (sandwiched): This central methylene group will be the most upfield of the three and should appear as a multiplet (a pentet or triplet of triplets) due to coupling with both C2-H₂ and C4-H₂.

Troubleshooting and Confirmation:

  • COSY: A COSY spectrum will show correlations between C2-H₂ and C3-H₂, and between C3-H₂ and C4-H₂. You will not see a direct correlation between C2-H₂ and C4-H₂.

  • HSQC/HMBC: For unambiguous assignment, 2D heteronuclear experiments are invaluable.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This will allow you to definitively link each aliphatic proton signal to its corresponding carbon signal.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For example, the C4-H₂ protons should show a correlation to the aromatic carbon C4a.

Q3: I see some unexpected small peaks in my spectrum. Could they be impurities?

A3: Identifying Common Impurities

Yes, small peaks often indicate the presence of impurities from the synthesis or workup.

  • Starting Materials: Unreacted 1,2,3,4-tetrahydroquinoline or methyl bromoacetate are common culprits.

  • Solvents: Residual solvents from purification are very common. Check for characteristic peaks of solvents like ethyl acetate, dichloromethane, or hexane.[4][5]

Troubleshooting Steps:

  • Check Synthesis Scheme: Review the synthetic route to anticipate potential side-products or unreacted starting materials.[6][7]

  • Consult Impurity Databases: There are published resources that list the NMR chemical shifts of common laboratory solvents and reagents in various deuterated solvents.[4][8]

  • Spiking Experiment: If you suspect a specific impurity, add a small amount of that compound to your NMR tube and re-acquire the spectrum. If the peak increases in intensity, you have confirmed its identity.

Q4: The integration of my methyl ester singlet (-OCH₃) is not exactly 3 protons relative to the rest of the molecule. What could be the cause?

A4: Addressing Integration Discrepancies

Integration issues can arise from several factors.

  • Phasing and Baseline Correction: Improper phasing or baseline correction can lead to inaccurate integrals. Re-process your spectrum carefully.

  • Relaxation Times (T₁): The methyl singlet may have a different relaxation time than other protons in the molecule. If the delay between scans (the relaxation delay) is too short, the methyl signal may not have fully relaxed, leading to a lower-than-expected integral.

    • Solution: Increase the relaxation delay (e.g., to 5 seconds) and re-acquire the spectrum. This ensures all protons have sufficient time to relax between pulses, leading to more accurate integrations.

  • Presence of Water: If there is a significant amount of water in your sample or solvent, its broad peak can sometimes overlap with other signals and interfere with accurate integration.

Data Summary: Expected Chemical Shifts

The following table provides an estimated range for the ¹H and ¹³C chemical shifts for "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" in CDCl₃. These are predictive and can vary based on solvent, concentration, and temperature.

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Expected Multiplicity
H5, H6, H7, H86.5 - 7.2110 - 130m
C2-H₂~3.3~50t
C4-H₂~2.8~28t
C3-H₂~1.9~23p
N-CH₂-CO~4.0~55s
O-CH₃~3.7~52s
C=O-~171-
Quaternary C-125-145-

Note: 'm' = multiplet, 't' = triplet, 'p' = pentet, 's' = singlet. Chemical shift values are approximate and based on typical values for similar structures.[9][10][11]

Logical Troubleshooting Flowchart

Troubleshooting_Flow start Start: Ambiguous Peak Assignment check_1d Step 1: 1D ¹H NMR Analysis Check: Shimming, Phasing, Integration Identify: Solvent, Obvious Impurities start->check_1d is_1d_sufficient Is 1D assignment clear? check_1d->is_1d_sufficient run_cosy Step 2: Run 2D COSY Goal: Establish ¹H-¹H connectivity Focus: Aromatic & Aliphatic regions is_1d_sufficient->run_cosy No final_assignment Complete & Confident Peak Assignment is_1d_sufficient->final_assignment Yes is_cosy_sufficient Are all proton assignments clear? run_cosy->is_cosy_sufficient run_hsqc_hmbc Step 3: Run 2D HSQC/HMBC Goal: Unambiguous H-C assignment HSQC: Direct C-H HMBC: Long-range C-H is_cosy_sufficient->run_hsqc_hmbc No is_cosy_sufficient->final_assignment Yes run_hsqc_hmbc->final_assignment

Caption: Systematic workflow for NMR peak assignment troubleshooting.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 3(8), 2736.
  • ResearchGate. (2021). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. [Link]

Sources

Optimization

Preventing decomposition of "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" during workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the workup and purification of this compound. Our goal is to provide you with the causal understanding and practical solutions needed to prevent its decomposition and ensure the integrity of your experimental results.

Troubleshooting Guide: Navigating Workup Challenges

This section addresses specific issues that may arise during the isolation of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, providing explanations for the underlying chemistry and step-by-step protocols to mitigate decomposition.

Issue 1: Appearance of a More Polar, UV-Active Impurity on TLC/LC-MS Analysis

Question: During my aqueous workup, I've noticed a new, more polar spot appearing on my TLC plate that is also UV-active. What is this impurity and how can I prevent its formation?

Answer:

This observation strongly suggests the hydrolysis of the methyl ester to the corresponding carboxylic acid: Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetic acid. This is a common issue when the workup involves either acidic or basic aqueous solutions.

Causality: The ester functional group in your compound is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[1] During an aqueous wash with an acidic solution (e.g., dilute HCl) to remove basic impurities, the ester can be hydrolyzed. Similarly, a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities can also promote hydrolysis, especially if contact time is prolonged.

Recommended Protocol for an Aqueous Wash:

To minimize hydrolysis, a carefully controlled aqueous workup using a buffered or weakly basic solution is recommended.

Materials:

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water, proceed to step 3. If the solvent is water-miscible (e.g., THF, acetonitrile), remove it under reduced pressure and dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution. Perform this wash quickly to minimize contact time.

  • Follow immediately with a wash using brine. This will help to break any emulsions and remove residual water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure at a low temperature (ideally below 40°C).

Issue 2: Product Darkening and Formation of Aromatic Impurities

Question: After leaving my crude product exposed to air or during purification, I've observed a darkening in color and the emergence of new, less polar, aromatic impurities detected by ¹H NMR and LC-MS. What is causing this degradation?

Answer:

This is a classic sign of oxidation of the 1,2,3,4-tetrahydroquinoline (THQ) ring system. The THQ moiety is susceptible to oxidation, which leads to the formation of the corresponding aromatic quinoline or related oxidized species.[2][3]

Causality: The benzylic C-H bonds and the N-H bond in the parent THQ are prone to oxidation. In your N-substituted derivative, the tertiary amine can still facilitate oxidative processes. This can be accelerated by exposure to atmospheric oxygen, heat, light, or trace metal impurities. The resulting aromatic quinoline derivatives are often colored and will have a different chromatographic behavior.

Recommended Handling and Purification Protocol:

To prevent oxidation, it is crucial to minimize the exposure of the compound to air and heat.

Handling:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during concentration and storage.

  • Degassed Solvents: For chromatography, using solvents that have been degassed by sparging with nitrogen or argon can be beneficial.

Purification - Flash Chromatography:

The tertiary amine in your compound can interact strongly with the acidic silica gel, leading to peak tailing and potential on-column decomposition.[4]

Materials:

  • Silica gel

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Triethylamine (Et₃N)

Procedure:

  • Solvent System Preparation: Prepare your eluent system (e.g., a gradient of ethyl acetate in hexanes). Add 0.5-1% triethylamine to the eluent mixture. The triethylamine will compete with your product for the acidic sites on the silica gel, leading to better peak shape and reduced on-column degradation.

  • Column Packing: Pack the column using the prepared eluent containing triethylamine.

  • Loading: Dissolve your crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Run the chromatography as usual.

  • Fraction Analysis: Analyze the collected fractions by TLC.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure at a low temperature. To remove residual triethylamine, you can co-evaporate with a low-boiling solvent like dichloromethane a few times.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the aqueous workup of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate?

A1: A neutral to slightly basic pH range (pH 7-8.5) is ideal. This is why a quick wash with saturated sodium bicarbonate (pH ~8.3) is recommended over stronger bases like sodium hydroxide or carbonates, which would significantly accelerate ester hydrolysis. Acidic washes should be avoided if possible. If an acid wash is necessary to remove basic impurities, use a very dilute acid (e.g., 0.1 M HCl) and perform the wash rapidly at low temperature.

Q2: How should I store Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate?

A2: For long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (ideally -20°C). If it is an oil, storing it as a solution in a degassed anhydrous solvent under an inert atmosphere may also be an option.

Q3: Can I use other purification techniques besides flash chromatography?

A3: Yes, other techniques can be employed.

  • Crystallization: If the compound is a solid, crystallization from a suitable solvent system can be an excellent method for purification, often yielding highly pure material.

  • Preparative TLC/HPLC: For small scales, these techniques can be effective. For preparative HPLC, a C18 (reverse-phase) column with a mobile phase containing a buffer like ammonium bicarbonate can be a good choice.

Q4: I suspect both hydrolysis and oxidation are occurring. What is the best overall strategy?

A4: A combined strategy is essential.

  • Work quickly and efficiently during the aqueous workup, using a brief wash with saturated sodium bicarbonate.

  • Dry the organic layer thoroughly with a drying agent.

  • Concentrate the solution at low temperature.

  • Immediately purify the crude product by flash chromatography using a solvent system containing triethylamine.

  • Store the purified product under an inert atmosphere at low temperature.

Visualizing Decomposition and Prevention

To better understand the chemical transformations you are trying to prevent, the following diagrams illustrate the primary decomposition pathways and the recommended workflow.

Potential Decomposition Pathways

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Compound Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Acid_Base H₃O⁺ or OH⁻ (Aqueous Workup) Air_Heat O₂, Heat, Light (Air Exposure) Hydrolysis_Product 2-(3,4-Dihydroquinolin-1(2H)-yl)acetic acid Oxidation_Product Methyl 2-(quinolin-1-yl)acetate (Aromatic Impurity) Acid_Base->Hydrolysis_Product Ester Hydrolysis Air_Heat->Oxidation_Product Ring Oxidation

Caption: Key decomposition pathways for the target compound.

Recommended Workup and Purification Workflow

Workflow Start Reaction Mixture Quench Quench & Extract (e.g., Ethyl Acetate) Start->Quench Wash Quick Wash: 1. Sat. NaHCO₃ 2. Brine Quench->Wash Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate in vacuo (<40°C, under N₂ if possible) Dry->Concentrate Purify Flash Chromatography (Silica, Eluent + 1% Et₃N) Concentrate->Purify Store Store Pure Product (-20°C, under N₂) Purify->Store

Caption: Recommended workflow to minimize decomposition.

References

  • Thermodynamics of tetrahydroquinoline oxidation. The detailed... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Selective oxidation of 1,2,3,4‐tetrahydroquinoline with O2 or H2O2 as... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI - PMC. (n.d.). NCBI. Retrieved January 14, 2026, from [Link]

  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (2009). Canadian Journal of Chemistry. Retrieved January 14, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate via Alternative Catalysts

An advanced technical support guide for researchers navigating the synthesis of N-substituted tetrahydroquinolines, with a focus on sustainable and alternative catalytic systems. Welcome to the technical support center f...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers navigating the synthesis of N-substituted tetrahydroquinolines, with a focus on sustainable and alternative catalytic systems.

Welcome to the technical support center for advanced synthesis of N-substituted tetrahydroquinolines. The target molecule, Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, is a valuable scaffold in medicinal chemistry. Its synthesis traditionally involves two key stages: the reduction of a quinoline precursor to 1,2,3,4-tetrahydroquinoline (THQ), followed by N-alkylation. The catalytic reduction of the quinoline core is often the most challenging step, historically relying on precious metal catalysts like Palladium or Platinum.

This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols for alternative, non-precious metal and metal-free catalytic systems. Our focus is on providing practical, field-tested advice to overcome common experimental hurdles, ensuring robust and reproducible results.

Section 1: Troubleshooting Guide

This section is structured to address specific experimental failures. Each issue is followed by a diagnostic Q&A to pinpoint the root cause and provide a corrective action plan.

Issue 1: Low or No Conversion of the Quinoline Starting Material

Question: My reaction shows minimal consumption of the quinoline precursor, even after the recommended reaction time. What are the likely causes?

Answer: This is a common issue that typically points to problems with catalyst activation or the hydrogen source. Let's diagnose it systematically.

  • Is your catalyst active?

    • Cause: Many non-precious metal catalysts, particularly those based on Cobalt, Nickel, or Manganese, require the formation of an active hydride species to initiate catalysis.[1][2] This activation step can be sensitive to atmospheric oxygen or moisture.

    • Solution: Ensure your reaction is set up under strictly inert conditions (e.g., using a glovebox or Schlenk line with high-purity argon or nitrogen). Pre-catalysts may require an activation period with the hydrogen source before adding the quinoline substrate. For heterogeneous catalysts, ensure the support material is properly prepared and the metal is in the correct oxidation state.

  • Is your hydrogen source viable?

    • Cause: Alternative methods often use transfer hydrogenation agents like ammonia-borane (H₃N·BH₃) or Hantzsch esters instead of H₂ gas.[3][4] These reagents can degrade upon improper storage. Ammonia-borane, for instance, is sensitive to moisture and can slowly decompose.

    • Solution: Use a freshly opened bottle of the hydrogen donor or verify the purity of your existing stock. When using H₂ gas with heterogeneous catalysts, ensure there are no leaks in your system and that the gas is of high purity.

  • Are you observing catalyst deactivation?

    • Cause: The nitrogen atom in the tetrahydroquinoline product can act as a ligand and bind strongly to the catalyst's metal center, leading to product inhibition or catalyst poisoning.[5]

    • Solution: This is an inherent challenge. Sometimes, operating at a slightly higher temperature can promote product dissociation. If the problem persists, consider a catalyst system known for higher turnover numbers or one that operates via an "outer-sphere" mechanism where the product is less likely to coordinate strongly.[2]

dot

Troubleshooting_Workflow start Low / No Conversion check_catalyst Verify Catalyst Activity start->check_catalyst check_h_source Assess Hydrogen Source start->check_h_source check_conditions Review Reaction Conditions start->check_conditions catalyst_inert Inert Atmosphere? (Ar/N2) check_catalyst->catalyst_inert h_source_purity Reagent Purity? (e.g., H3N·BH3) check_h_source->h_source_purity temp_solvent Correct Temp & Solvent? check_conditions->temp_solvent sol_inert Action: Use Schlenk line/ glovebox. Degas solvent. catalyst_inert->sol_inert No sol_h_source Action: Use fresh hydride source. h_source_purity->sol_h_source No sol_conditions Action: Optimize temp/ screen solvents. temp_solvent->sol_conditions No

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Selectivity - Formation of 1,2-Dihydroquinoline or Over-reduction

Question: My reaction is producing a mixture of the desired 1,2,3,4-tetrahydroquinoline and the partially reduced 1,2-dihydroquinoline. How can I improve selectivity?

Answer: Achieving selective hydrogenation of the nitrogen-containing ring without affecting the benzene ring is a key challenge. The formation of 1,2-dihydroquinoline as a stable intermediate or byproduct is common in many catalytic systems.

  • Controlling Transfer Hydrogenation:

    • Cause: In transfer hydrogenation using sources like H₃N·BH₃, the reaction often proceeds stepwise. First, the C=N bond is reduced to form 1,2-dihydroquinoline, which is then further reduced to tetrahydroquinoline. If the second step is slow, the intermediate accumulates.[1][2]

    • Solution:

      • Increase Reaction Time/Temperature: The conversion of the dihydro- intermediate to the tetra-hydro product may simply require more energy or time. Monitor the reaction by TLC or GC-MS to track the disappearance of the intermediate.

      • Stoichiometry of Hydrogen Source: Ensure you are using a sufficient excess of the hydrogen donor. Some protocols call for 1.5 to 2.0 equivalents to drive the reaction to completion.

      • Catalyst Choice: Some catalysts are specifically designed for partial hydrogenation. For instance, certain cobalt-amido cooperative catalysts can be tuned to stop at the 1,2-dihydroquinoline stage by controlling the stoichiometry of the reducing agent.[3] Ensure the catalyst you've chosen is intended for full reduction to the tetrahydro- level.

  • Preventing Over-reduction (Hydrogenation of the Benzene Ring):

    • Cause: This is more common with highly active heterogeneous catalysts (like Raney Nickel) or under harsh conditions (high H₂ pressure and temperature). The catalyst becomes active enough to reduce the aromatic carbocyclic ring.

    • Solution:

      • Milder Conditions: Reduce the H₂ pressure and/or reaction temperature.

      • Catalyst Modification: Consider catalysts known for high chemoselectivity, such as atomically dispersed iridium on molybdenum carbide (Ir₁/α-MoC), which has shown a high preference for hydrogenating the N-heterocycle over the benzene ring.[6] Homogeneous catalysts often offer better selectivity control than their heterogeneous counterparts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most promising classes of alternative catalysts for tetrahydroquinoline synthesis?

A1: There are three main classes gaining significant traction as alternatives to precious metals:

  • Earth-Abundant Metal Catalysts: This is the most developed area, featuring complexes of manganese (Mn), cobalt (Co), nickel (Ni), and copper (Cu).[1][2][3][7] They are attractive due to their low cost and unique reactivity. Pincer-type ligands are often employed to stabilize the metal center and facilitate the catalytic cycle.[8]

  • Visible-Light Photocatalysis: This approach uses light energy to drive the reaction, often under very mild conditions.[9][10] Photosensitizers like Ru(bpy)₃²⁺ (though ruthenium is a precious metal, it is used in catalytic amounts), or even metal-free dyes and natural pigments like chlorophyll, can initiate radical-based cyclization or reduction pathways.[11][12]

  • Metal-Free Catalysis: These systems avoid transition metals entirely. Methods include using Brønsted or Lewis acids like B(C₆F₅)₃ with hydrosilanes, or iodine-catalyzed oxidative cyclizations.[4][13][14] These are advantageous for pharmaceutical applications where metal contamination is a major concern.

Q2: How does a transfer hydrogenation mechanism with a cobalt pincer complex work?

A2: A cobalt-amido pincer complex provides a prime example of "cooperative catalysis." The mechanism involves both the metal center and the ligand.

  • Activation: The cobalt-amido (Co-N-H) complex reacts with the hydrogen source, like ammonia-borane (H₃N·BH₃). The N-H bond of the ligand and the Co center work together to split H₃N·BH₃, generating a cobalt-hydride (Co-H) and protonating the amido nitrogen (N-H₂⁺).[3][5]

  • Hydrogen Transfer: The quinoline substrate coordinates to the cobalt center. The reaction proceeds through a stepwise transfer of a proton (from the ligand's N-H) and a hydride (from the Co-H) to the C=N bond of the quinoline.[3]

  • Regeneration: After product release, the catalyst is regenerated for the next cycle. This bifunctional activation pathway is highly efficient and allows the reaction to proceed under mild conditions.

dot

Cobalt_Catalytic_Cycle cluster_main Cobalt-Amido Cooperative Catalysis catalyst Co-Amido Complex [Co-NH] activated Activated Hydride-Proton Species [H-Co-NH(H)] catalyst->activated + H3N·BH3 substrate_complex Substrate Complex [Quinoline---H-N-Co-H] activated->substrate_complex + Quinoline reduced_intermediate Reduced Intermediate Complex [1,2-DHQ-Co] substrate_complex->reduced_intermediate Stepwise H+/H- Transfer reduced_intermediate->catalyst - 1,2-Dihydroquinoline (1,2-DHQ) (Repeats for THQ)

Caption: Proposed catalytic cycle for cobalt-amido transfer hydrogenation.[3][5]

Q3: For the final N-alkylation step, are there any special considerations when using crude tetrahydroquinoline from these alternative catalyst systems?

A3: Yes. The N-alkylation of 1,2,3,4-tetrahydroquinoline with a reagent like methyl bromoacetate is a standard Sₙ2 reaction. However, impurities from the first step can interfere:

  • Residual Base: Many transfer hydrogenation reactions use a strong base (e.g., KOtBu). If not fully removed during workup, this base can react with your alkylating agent. A simple aqueous wash of the crude THQ product is recommended.

  • Hydrogen Donor Byproducts: Ammonia-borane can leave behind borate salts, and Hantzsch ester oxidation products can also be present. Purification of the intermediate THQ by column chromatography or distillation before N-alkylation is the most reliable strategy to ensure a clean second step and high yields of the final product.

Section 3: Featured Experimental Protocols

These protocols are provided as a starting point. Optimization may be required based on your specific quinoline substrate.

Protocol 1: Manganese-Catalyzed Transfer Hydrogenation of Quinoline

This protocol is adapted from methodologies using earth-abundant pincer complexes and ammonia-borane.[1][8]

Materials:

  • Substituted Quinoline (1.0 mmol)

  • Manganese PNP Pincer Pre-catalyst (e.g., [Mn(PNP)(CO)₂Br], 2 mol%, 0.02 mmol)

  • Ammonia-Borane (H₃N·BH₃, 2.0 mmol)

  • Potassium tert-butoxide (KOtBu, 0.2 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the Manganese pre-catalyst, KOtBu, and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (3 mL) via syringe.

  • Add the substituted quinoline (1.0 mmol) followed by ammonia-borane (2.0 mmol).

  • Seal the flask and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully by slowly adding 5 mL of water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 1,2,3,4-tetrahydroquinoline product by silica gel column chromatography.

Protocol 2: Visible-Light Photocatalytic Synthesis of a Tetrahydroquinoline Derivative

This protocol illustrates a general approach for photocatalytic synthesis, which often involves a radical cyclization mechanism.[9][11]

Materials:

  • Appropriate precursor (e.g., an N-substituted 2-vinylaniline, 0.2 mmol)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic dye like Eosin Y, 1-2 mol%)

  • Hantzsch Ester (1.5 eq) as a mild reductant

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMF, 0.1 M concentration)

  • Schlenk tube or vial with a magnetic stirrer

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • In a Schlenk tube, combine the aniline precursor (0.2 mmol), the photocatalyst (e.g., 1 mol%), and the Hantzsch ester.

  • Add the anhydrous, degassed solvent (2 mL).

  • Seal the tube, and if necessary, further degas the solution with a freeze-pump-thaw cycle.

  • Place the tube approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan can be used to maintain room temperature.

  • Irradiate for 12-48 hours, monitoring the reaction by TLC.

  • Upon completion, remove the light source and concentrate the reaction mixture in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired tetrahydroquinoline.

Section 4: Catalyst Performance Comparison

The following table summarizes typical performance data for various alternative catalytic systems for the reduction of quinoline to 1,2,3,4-tetrahydroquinoline, providing a comparative overview.

Catalyst SystemCatalyst Loading (mol%)Hydrogen SourceTemperature (°C)Time (h)Isolated Yield (%)Reference
Co-Amido Pincer 1-2H₃N·BH₃25 (RT)1-6>90[3]
Mn-PNP Pincer 1-5H₃N·BH₃50-12012-2485-95[1]
Ni(II)-bis(pyrazolyl)pyridine 5H₃N·BH₃25 (RT)0.5>90[2]
B(C₆F₅)₃ (Metal-Free) 5-10Hydrosilane801280-99[4]
Photocatalyst + Light 1-2Hantzsch Ester25 (RT)24-4870-90[4]

References

  • Ding, S., Sun, T.-Y., Jiang, H., Wu, Y.-D., & Zhang, X. (2026). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules, 31(1), 26. [Link]

  • Wang, C., et al. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications. [Link]

  • Ding, S., et al. (2025). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules. [Link]

  • Wang, C., et al. (2020). Proposed Mechanism Catalytic cycle for partial transfer hydrogenation of quinoline. ResearchGate. [Link]

  • Bhandari, A., et al. (2021). Proposed mechanism for Mn-catalysed transfer hydrogenation of quinolines. ResearchGate. [Link]

  • Alemán, J., et al. (2020). Visible Light Photocatalytic Synthesis of Tetrahydroquinolines Under Batch and Flow Conditions. ResearchGate. [Link]

  • Singh, A., et al. (2019). Proposed mechanism for the transfer hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

  • Wang, D., et al. (2017). Chlorophyll-Catalyzed Visible-Light-Mediated Synthesis of Tetrahydroquinolines from N,N-Dimethylanilines and Maleimides. The Journal of Organic Chemistry, 82(3), 1605–1610. [Link]

  • MDPI. (2026). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases | Notes. MDPI. [Link]

  • Huang, J., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 12(13), 4849-4855. [Link]

  • Zhang, J., et al. (2020). The different mechanisms for quinoline hydrogenation over Ir and Ir1/α-MoC surfaces. ResearchGate. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]

  • An, G., et al. (2020). Air-stable non-precious metal catalysts for reductive amination. ResearchGate. [Link]

  • Huang, J., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. RSC Publishing. [Link]

  • Zhang, W., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6936–6945. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Sridharan, V., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(12), 7780-7853. [Link]

  • El-Sepelgy, O., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(20), 7927–7931. [Link]

  • Zhou, W., et al. (2022). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Frontiers in Chemistry, 10, 991873. [Link]

Sources

Optimization

Technical Support Center: Byproduct Analysis in the Synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. This document is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to byproduct formation during this N-alkylation reaction. Our goal is to provide practical, experience-driven advice to help you optimize your reaction, improve yield and purity, and confidently characterize your products.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis, focusing on the identification and mitigation of byproducts.

Q1: My reaction yield is low, and Thin-Layer Chromatography (TLC) shows multiple spots. What are the likely byproducts?

Low yield and a complex reaction mixture are hallmark signs of competing side reactions. In the N-alkylation of 1,2,3,4-tetrahydroquinoline with methyl 2-bromoacetate, the primary culprits are overalkylation and unreacted starting materials.

Most Common Byproducts and Impurities:

  • Overalkylation Product (Quaternary Ammonium Salt): This is the most prevalent byproduct. The desired product, a tertiary amine, is still nucleophilic and can react with another molecule of methyl 2-bromoacetate. This "runaway" reaction forms a quaternary ammonium salt, which is highly polar and often appears as a baseline spot on a normal-phase TLC plate.[1][2][3][4]

  • Unreacted 1,2,3,4-Tetrahydroquinoline: The presence of the starting secondary amine indicates an incomplete reaction. On TLC (using a typical ethyl acetate/hexane eluent), it will have a different Rf value than the more substituted tertiary amine product.

  • Unreacted Methyl 2-bromoacetate: This electrophile can remain if the reaction stoichiometry is not optimized or if the reaction does not go to completion. It can sometimes be visualized on TLC with specific stains like potassium permanganate.

  • Hydrolysis Products: If moisture is present, the ester group on either the alkylating agent or the product can hydrolyze to the corresponding carboxylic acid, especially if the workup involves harsh acidic or basic conditions at elevated temperatures.

Reaction Mechanism and Byproduct Formation:

The reaction proceeds via a standard SN2 mechanism. The critical challenge is that the product amine can compete with the starting amine for the alkylating agent.[2][3]

Reaction_Mechanism SM_Amine 1,2,3,4-Tetrahydroquinoline (Secondary Amine) SM_Halide Methyl 2-bromoacetate (Alkylating Agent) Product Desired Product (Tertiary Amine) SM_Amine->Product SN2 Reaction (Desired Path) HBr HBr SM_Halide->Product SN2 Reaction (Desired Path) Byproduct Overalkylation Byproduct (Quaternary Ammonium Salt) SM_Halide->Byproduct SN2 Reaction (Side Reaction) Base Base (e.g., K₂CO₃) Base->Product SN2 Reaction (Desired Path) Product->Byproduct SN2 Reaction (Side Reaction) Product->HBr + HBr

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. The successful isolation of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. The successful isolation of this compound in high purity is critical for subsequent synthetic steps and biological assays. This document moves beyond generic protocols to provide in-depth troubleshooting and practical FAQs, grounded in the physicochemical properties inherent to N-substituted dihydroquinoline esters.

Core Principles: A Quick Primer

Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system at different temperatures.[1] The ideal process involves dissolving the impure solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly.[1][2] As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the cold solvent (the "mother liquor").[1]

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is designed to resolve specific issues encountered during the recrystallization of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Question 1: My compound separated as a viscous liquid or "oil" instead of forming crystals. What is happening and how do I fix it?

Answer: This phenomenon, known as "oiling out," is one of the most common challenges in recrystallization.[3][4][5] It occurs when the crude solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the compound.[6] Impurities can also significantly depress the melting point, exacerbating this issue.[4][6] An oil is undesirable because it traps impurities and rarely solidifies into a pure crystalline form.[3][5]

Troubleshooting Steps:

  • Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[4][6]

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. After dissolving, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath.[4][6] Very slow cooling favors the formation of well-ordered crystals.[2][4]

  • Lower the Solution Temperature: The boiling point of your chosen solvent may be too high. Consider re-attempting the recrystallization with a lower-boiling solvent in which the compound still exhibits the required solubility profile.[4]

  • Change the Solvent System: Oiling out is more common in mixed-solvent systems.[4] If you are using one, try a different single solvent or a different solvent pair.

  • Scratch and Seed: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create microscopic imperfections that serve as nucleation sites for crystal growth.[3][4] If you have a pure crystal from a previous batch, adding a tiny "seed crystal" can initiate crystallization before oiling out occurs.[4]

Question 2: After cooling my solution, even in an ice bath, very few or no crystals have formed. What went wrong?

Answer: This is almost always due to using an excessive amount of solvent during the dissolution step.[4][6] The goal is to create a saturated solution upon cooling; if the solution is too dilute, the compound will remain in the mother liquor even at low temperatures.[6]

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent in a fume hood. To monitor progress, periodically remove the flask from the heat, swirl, and allow it to cool slightly to see if crystals begin to form. Once you observe turbidity or crystal formation upon cooling, you have reached a suitable concentration.

  • Induce Crystallization: A supersaturated solution may resist crystallization without a nucleation point.[4] Try the "scratching" or "seeding" techniques described in the previous answer.[3][4]

  • Consider an Anti-Solvent (Mixed-Solvent System): If your compound is highly soluble in a solvent even when cold, a single-solvent system may be inappropriate. In this case, dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes persistently cloudy. Warm the mixture until it is clear again, and then cool slowly.

Question 3: My final crystals are colored, but I expected a white or colorless product. How do I remove colored impurities?

Answer: Colored impurities are often large, polar, conjugated molecules that can be removed effectively with activated charcoal.[1]

Procedure:

  • Dissolve the impure compound in the appropriate amount of hot recrystallization solvent.

  • Remove the flask from the heat source to prevent bumping.

  • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and drastically reduce the yield.[6]

  • Bring the solution back to a boil for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.[1] This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[3]

  • Proceed with the cooling and crystallization of the decolorized filtrate as usual.

Frequently Asked Questions (FAQs)

Q: How do I select an appropriate starting solvent for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate? A: The "like dissolves like" principle is your best guide.[1] Your molecule has a polar ester group and a moderately non-polar dihydroquinoline core. This intermediate polarity suggests that mid-polarity solvents are a good starting point.

  • Good Candidates for Single Solvents: Isopropanol, ethanol, or acetone. Test solubility by adding a small amount of crude material to a test tube with ~1 mL of solvent. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[7]

  • Good Candidates for Mixed Solvents: Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexanes.[7][8] In these systems, you dissolve the compound in the more polar solvent and add the non-polar solvent as the anti-solvent.

Q: What is the best way to dry the final crystals? A: After collecting the crystals by suction filtration and washing them with a small amount of ice-cold solvent, continue to pull air through the filter cake for several minutes to remove the bulk of the solvent.[3] Then, transfer the crystals to a watch glass, break up any large clumps, and allow them to air dry. For optimal dryness, use a vacuum oven at a temperature well below the compound's melting point.

Q: Direct recrystallization keeps failing. Are there alternative purification strategies for this type of compound? A: Yes. Since your compound contains a basic nitrogen atom, an acid-base extraction or salt formation can be an effective purification method. Quinolines and their derivatives can often be purified by converting them to a crystalline salt, such as a hydrochloride or picrate.[9][10] The general procedure involves dissolving the crude base in a suitable solvent (like ether or ethanol) and adding an acid (e.g., HCl in methanol) to precipitate the salt.[11] The salt can then be recrystallized and, if necessary, converted back to the free base by neutralization.[10][11]

Recommended Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be mindful that many organic solvents are flammable.[7]

Protocol A: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent (e.g., ethanol) based on preliminary solubility tests.

  • Dissolution: Place the crude Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate in an Erlenmeyer flask. Add the minimum amount of the solvent required to dissolve it at the boiling point. Add the solvent in small portions, bringing the solution to a boil between additions.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals to a constant weight.

Protocol B: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent" or "poor" solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly, as described in Protocol A.

  • Collection, Washing & Drying: Follow steps 5-7 from Protocol A, using an ice-cold mixture of the recrystallization solvents (in the same ratio) for the washing step.

Data Summary: Potential Solvent Systems
Solvent/SystemBoiling Point (°C)Role/Notes
Ethanol78 °C[12]Good single solvent or "good" solvent in a mixed pair.
Acetone56 °C[12]Good single solvent, but its volatility requires care.
Isopropanol82 °C[7]Good single solvent, slightly less volatile than ethanol.
Ethyl Acetate / Hexanes77 °C / 69 °C[12]Classic mixed-solvent system for mid-polarity compounds.
Ethanol / Water78 °C / 100 °C[12]Excellent system where ethanol is the "good" solvent and water is the anti-solvent.

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization Start Crude Product Dissolve Dissolve in minimum hot solvent Start->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt insoluble impurities present Cool Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool no insoluble impurities HotFilt->Cool Collect Collect Crystals (Suction Filtration) Cool->Collect Wash Wash with ice-cold solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for purification by recrystallization.

Oiling_Out_Troubleshooting Start Compound 'Oils Out' During Cooling Reheat Re-heat to Re-dissolve Oil Start->Reheat AddSolvent Add 10-20% more 'good' solvent Reheat->AddSolvent SlowCool Cool SLOWLY (Insulate Flask) AddSolvent->SlowCool Seed Try Seeding or Scratching SlowCool->Seed Result Crystal Formation Seed->Result Success ChangeSolvent Restart with Lower-Boiling Solvent Seed->ChangeSolvent Failure

Caption: Decision tree for troubleshooting the "oiling out" problem.

References

  • Benchchem.
  • LookChem.
  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • Unknown.
  • University of Rochester, Department of Chemistry.
  • Unknown.
  • University of York, Chemistry Teaching Labs.
  • ResearchGate.
  • Mettler Toledo.
  • University of York, Chemistry Teaching Labs. Solvent Choice.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • ResearchGate.
  • YouTube.
  • Reddit.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoline Derivatives for Drug Discovery: Positioning Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate in a Landscape of Bioactivity

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2] This guide provides a comparativ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2] This guide provides a comparative analysis of several classes of quinoline derivatives, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR). We will explore derivatives with established anticancer and antimicrobial properties to create a contextual framework for the evaluation of novel compounds. Within this landscape, we introduce Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, a sparsely documented derivative, as a scaffold with untapped potential for further investigation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the rich chemical space of quinoline-based compounds.

Introduction: The Quinoline Nucleus - A Privileged Scaffold

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a prominent structural motif in numerous natural products and synthetic pharmaceuticals.[2][3] Its versatile structure allows for extensive chemical modification, leading to a diverse library of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antioxidant effects.[2][3][4][5] The success of quinoline-based drugs, such as the antimalarial chloroquine and the antibacterial ciprofloxacin, continues to inspire the development of new therapeutic agents based on this remarkable scaffold.[6]

This guide will delve into a comparative analysis of distinct classes of quinoline derivatives, highlighting their performance based on experimental data. We will then consider the potential of the lesser-known "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" in light of these established compounds.

Synthesis Strategies for the Quinoline Core

The construction of the quinoline and tetrahydroquinoline ring system can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern.

Classic Synthesis Methods:

  • Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline.

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines.

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

  • Pfitzinger Reaction: The synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.

Modern Approaches: More recent advancements include the use of transition-metal catalysts and multicomponent reactions, which often provide higher yields and greater molecular diversity under milder reaction conditions.

The synthesis of the tetrahydroquinoline core, as seen in our target molecule, can be achieved through the hydrogenation of the corresponding quinoline.

Comparative Analysis of Bioactive Quinoline Derivatives

To understand the potential of a new derivative like Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, it is instructive to compare it with well-characterized quinoline compounds. Below, we examine a selection of derivatives with notable anticancer and antimicrobial activities.

Quinoline Derivatives as Anticancer Agents

The quinoline scaffold is a key feature in many anticancer agents, with mechanisms of action that include cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[4][7]

Featured Anticancer Derivatives:

  • 2-Arylquinolines: These compounds have shown significant cytotoxicity against various cancer cell lines. For instance, certain derivatives have demonstrated notable activity against cervical (HeLa) and prostate (PC3) cancer cells.[4]

  • 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines: This class of tetrahydroquinoline derivatives has also exhibited selective cytotoxicity, particularly against cervical cancer cells.[4]

  • Quinoline-Chalcone Hybrids: The combination of the quinoline and chalcone scaffolds has yielded potent anticancer agents that can induce G2/M phase cell cycle arrest and apoptosis.[4]

Table 1: Comparative Cytotoxicity of Selected Quinoline Derivatives (IC50 in µM)

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
2-ArylquinolinesQuinoline 13HeLa (Cervical)8.3[4]
Quinoline 12PC3 (Prostate)31.37[4]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolineTetrahydroquinoline 18HeLa (Cervical)13.15[4]
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38[4]
HCT-116 (Colon)5.34[4]
MCF-7 (Breast)5.21[4]
Quinoline Derivatives as Antimicrobial Agents

Quinoline derivatives have a long history as effective antimicrobial agents. Their mechanisms of action are varied and can include inhibition of DNA gyrase, disruption of cell wall synthesis, and interference with other essential bacterial processes.[2][3]

Featured Antimicrobial Derivatives:

  • Hydroxyimidazolium-Quinoline Hybrids: These hybrid molecules have demonstrated potent activity against both Gram-positive bacteria, such as Staphylococcus aureus, and mycobacteria.[8]

  • Substituted 2-Arylquinoline-4-carboxylic Acids: Various derivatives of this class have shown a broad spectrum of antibacterial and antifungal activity.[9]

Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives (MIC in µg/mL)

Derivative ClassCompound ExampleMicroorganismMIC (µg/mL)Reference
Hydroxyimidazolium-Quinoline HybridHybrid 7bStaphylococcus aureus2[8]
Mycobacterium tuberculosis H37Rv10[8]
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid derivativesM2: [1-(4-amino-phenyl)-ethylidene]-hydrazide derivativeEscherichia coli50[9]
M3: [1-(4-bromo-phenyl)-ethylidene]-hydrazide derivativeAspergillus niger25[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • For Anticancer Activity: The presence of a substituent at the 3-position of the quinoline ring has been identified as critical for certain biological activities.[10] In some series, bulky or hydrophobic groups on aromatic substituents can enhance antiprion activity, a field with overlapping targets to some anticancer research.[11][12]

  • For Antimalarial Activity: In the case of 4-aminoquinolines like chloroquine, an electron-withdrawing group at the 7-position (such as chlorine) is essential for high potency.[6] The dialkylamino side chain at the 4-position is also crucial.[6]

  • For MDR Reversal: A non-planar orientation of two aryl rings in the hydrophobic moiety of certain quinoline derivatives is important for their ability to reverse multidrug resistance in cancer cells.[13] A basic nitrogen atom in a side chain is also a key feature.[13]

Experimental Protocols for Evaluation

The initial assessment of a novel quinoline derivative's biological potential often begins with in vitro cytotoxicity and antimicrobial screening.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a standard method for evaluating the cytotoxic effect of a compound on cancer cell lines.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line of choice (e.g., HeLa, MCF-7)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically <0.5% DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Relationships and Workflows

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aniline Derivative Aniline Derivative Quinoline Core Quinoline Core Aniline Derivative->Quinoline Core Cyclization (e.g., Skraup, Friedländer) Tetrahydroquinoline Core Tetrahydroquinoline Core Quinoline Core->Tetrahydroquinoline Core Hydrogenation Target Compound Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Tetrahydroquinoline Core->Target Compound N-Alkylation with Methyl Bromoacetate In Vitro Screening In Vitro Screening Target Compound->In Vitro Screening Primary Assays Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) In Vitro Screening->Cytotoxicity Assay (MTT) Anticancer Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) In Vitro Screening->Antimicrobial Assay (MIC) Antimicrobial Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (MTT)->Mechanism of Action Studies Hit Compound Antimicrobial Assay (MIC)->Mechanism of Action Studies Hit Compound

// Nodes for the pathway "Growth Factor" [fillcolor="#FBBC05"]; "Receptor Tyrosine Kinase (RTK)" [fillcolor="#FBBC05"]; "PI3K" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PIP2" "PIP3" "Akt" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "mTOR" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell Survival & Proliferation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quinoline Inhibitor" [shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges representing the signaling cascade "Growth Factor" -> "Receptor Tyrosine Kinase (RTK)" [label="Binds"]; "Receptor Tyrosine Kinase (RTK)" -> "PI3K" [label="Activates"]; "PI3K" -> "PIP3" [label="Converts PIP2 to"]; "PIP2" -> "PIP3" [style=invis]; // for layout "PIP3" -> "Akt" [label="Activates"]; "Akt" -> "mTOR" [label="Activates"]; "mTOR" -> "Cell Survival & Proliferation" [label="Promotes"];

// Edge showing inhibition "Quinoline Inhibitor" -> "PI3K" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; "Quinoline Inhibitor" -> "Akt" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain quinoline derivatives.

Conclusion and Future Directions

The quinoline scaffold remains a highly fruitful area of research in drug discovery. The diverse biological activities exhibited by its derivatives underscore the vast potential held within this chemical class. Through comparative analysis of established anticancer and antimicrobial quinoline compounds, we can appreciate the nuanced structure-activity relationships that govern their efficacy.

While "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" is not a well-characterized molecule, its structural components—the tetrahydroquinoline core and the acetate side chain—suggest that it is a promising candidate for synthesis and biological evaluation. The tetrahydroquinoline moiety is present in other bioactive compounds, and the N-acetate substitution offers a site for potential metabolic activity or further chemical modification.

Future research should focus on the efficient synthesis of this target compound and its subsequent screening in a panel of in vitro assays, such as the MTT and antimicrobial assays detailed in this guide. The results of these initial studies will determine the most promising therapeutic avenues to pursue and will contribute valuable data to the ever-expanding landscape of quinoline pharmacology.

References

Sources

Comparative

A Comparative Analysis of the Biological Activities of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate and its Aromatic Precursor, Quinoline

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of medicinal chemistry, the quinoline scaffold stands as a cornerstone, a privileged structure found in a multitude of clinically...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold stands as a cornerstone, a privileged structure found in a multitude of clinically significant therapeutic agents. Its rigid, aromatic framework has been the basis for developing a wide array of drugs with activities spanning from antimalarial to anticancer and antimicrobial. However, the journey of drug discovery is one of perpetual refinement, seeking to enhance potency, selectivity, and pharmacokinetic profiles while mitigating toxicity. This has led researchers to explore the bioisosteric replacement and modification of the quinoline core. A prominent example of this exploration is the saturation of one of the aromatic rings to yield the 1,2,3,4-tetrahydroquinoline moiety. This guide provides a comparative analysis of the biological activities of the parent aromatic compound, quinoline, and a representative N-substituted derivative, Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. We will delve into their known and potential biological effects, supported by experimental data from related compounds, and provide detailed protocols for key biological assays.

The Structural Divergence: Aromaticity vs. Flexibility

At the heart of the comparison lies the fundamental structural difference between quinoline and Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. Quinoline is a planar, aromatic heterocyclic compound, which influences its interactions with biological targets, often involving π-π stacking and intercalation. In contrast, the hydrogenation of the pyridine ring in Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate introduces a saturated, flexible six-membered ring. This structural alteration, along with the addition of a methyl acetate group at the N1 position, dramatically changes the molecule's three-dimensional shape, lipophilicity, and hydrogen bonding capabilities, thereby creating the potential for novel biological activities and target interactions.

A Comparative Overview of Biological Activities

While direct comparative studies on the biological activity of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate versus quinoline are not extensively documented in publicly available literature, we can infer and contrast their potential activities based on the well-established profile of quinoline and the emerging data on N-substituted 1,2,3,4-tetrahydroquinoline derivatives.

Anticancer Activity: A Shift in Mechanism?

Quinoline and its derivatives have a long history as anticancer agents, with some acting as topoisomerase inhibitors or intercalating into DNA.[1] The planar nature of the quinoline ring is often crucial for these mechanisms of action.

In contrast, recent studies on 1,2,3,4-tetrahydroquinoline derivatives suggest a potential shift towards different anticancer mechanisms. For instance, novel derivatives of 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol have been shown to induce ROS-mediated apoptosis in glioblastoma cells.[2] Another study on substituted 2-aryl- and 2-methyl-1,2,3,4-tetrahydroquinolines demonstrated selective cytotoxicity against various cancer cell lines, with their activity being influenced by lipophilicity.[3] These findings suggest that the flexible tetrahydroquinoline scaffold may interact with different cellular targets compared to its rigid aromatic counterpart.

Table 1: Comparative Cytotoxicity of Quinoline and Tetrahydroquinoline Derivatives Against Various Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline2-ArylquinolinePC3 (Prostate)31.37
Quinoline2-ArylquinolineHeLa (Cervical)8.3
Tetrahydroquinoline4-Acetamido-2-methyl-THQHeLa (Cervical)13.15
Tetrahydroquinoline3,4-Diaryl-1,2,3,4-tetrahydroquinolineA-431 (Skin)2.0 ± 0.9[4]
Tetrahydroquinoline3,4-Diaryl-1,2,3,4-tetrahydroquinolineH460 (Lung)4.9 ± 0.7[4]

Note: The data presented are for representative derivatives and not for the parent compounds themselves. The activity of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate would require specific experimental evaluation.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Quinoline is the parent compound of a class of synthetic antibacterial agents, the quinolones, which inhibit bacterial DNA gyrase and topoisomerase IV. This activity is a hallmark of the quinoline scaffold.[5] The antimicrobial spectrum of quinoline derivatives is broad, encompassing both Gram-positive and Gram-negative bacteria.[6]

The antimicrobial potential of 1,2,3,4-tetrahydroquinolines is also an active area of research. While the core mechanism of DNA gyrase inhibition might be altered due to the loss of planarity, derivatives of this scaffold have demonstrated significant antimicrobial properties. For example, a quinoline derivative, HT61, has been shown to be effective against Staphylococcus aureus biofilms.[5] It is plausible that N-alkylation, such as the methyl acetate group in our target compound, could modulate the antimicrobial activity and spectrum. Further investigation is required to determine if Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate retains or possesses a modified antimicrobial profile compared to quinoline.

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Quinoline Derivatives against Various Bacterial Strains

Compound ClassBacterial StrainMIC (µg/mL)Reference
QuinolinequinonesStaphylococcus aureus1.22–9.76[6]
QuinolinequinonesStaphylococcus epidermidis1.22–9.76[6]
Quinoline DerivativePseudomonas aeruginosaN/A[7]
Quinoline DerivativeEscherichia coliN/A[7]

Note: Specific MIC values for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate are not available and would need to be determined experimentally.

Enzyme Inhibition: Expanding the Target Landscape

The inhibitory activity of quinoline derivatives extends beyond DNA gyrase. They have been implicated in the inhibition of various other enzymes, including cholinesterases.[8] The planarity and electronic properties of the quinoline ring often play a key role in binding to the active sites of these enzymes.

The introduction of a flexible, three-dimensional structure in Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate opens up the possibility of targeting a different set of enzymes. The N-substituent can be tailored to interact with specific pockets within an enzyme's active site or allosteric sites. For instance, 1-phenyl-3,4-dihydroisoquinoline derivatives, which share structural similarities, have been identified as tubulin polymerization inhibitors.[9] This suggests that the tetrahydroquinoline scaffold could be a valuable starting point for the development of inhibitors for a diverse range of enzymes.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" and quinoline, a series of well-established in vitro assays can be employed. The following are detailed protocols for assessing cytotoxicity, antimicrobial activity, and enzyme inhibition.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate and quinoline) and a vehicle control (e.g., DMSO). Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 1: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with a lawn of the test bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the test compounds and a control antibiotic onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

  • Interpretation: The size of the zone of inhibition is used to determine if the bacterium is susceptible, intermediate, or resistant to the compound, based on standardized charts.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plate A->C B Prepare Impregnated Disks D Apply Disks to Agar Surface B->D C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition Diameter (mm) E->F G Interpret Susceptibility F->G

Figure 2: Workflow of the Kirby-Bauer disk diffusion assay.

Enzyme Inhibition Assay: DNA Gyrase Supercoiling Assay

This assay is used to determine the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The different topological forms of DNA (relaxed, supercoiled) can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction tubes. Include a positive control (a known DNA gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).

  • Initiation and Incubation: Start the reaction by adding ATP and incubate at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the relaxed and supercoiled DNA.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.

DNA_Gyrase_Assay_Pathway cluster_components Reaction Components cluster_reaction Enzymatic Reaction cluster_outcome Outcome DNA Relaxed Plasmid DNA Reaction Gyrase introduces negative supercoils DNA->Reaction Gyrase DNA Gyrase Gyrase->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound (e.g., Quinoline derivative) Inhibitor->Reaction Inhibition Supercoiled Supercoiled DNA Reaction->Supercoiled No Inhibition Relaxed Relaxed DNA Remains Reaction->Relaxed Inhibition Occurs

Figure 3: Principle of the DNA gyrase inhibition assay.

Conclusion and Future Directions

The comparison between quinoline and Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound changes in biological activity. While quinoline's legacy is firmly rooted in its aromaticity-driven interactions, the introduction of a saturated, N-substituted ring in its tetrahydro-derivative opens a new chapter of possibilities. The increased three-dimensionality and flexibility of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate may unlock novel interactions with a different spectrum of biological targets, potentially leading to improved selectivity and reduced off-target effects.

The provided experimental protocols serve as a roadmap for the empirical validation of these hypotheses. A systematic evaluation of the cytotoxicity, antimicrobial, and enzyme inhibitory profiles of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a critical next step. The resulting data will not only elucidate the specific biological activities of this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of N-substituted 1,2,3,4-tetrahydroquinolines. This knowledge will be invaluable for the rational design of the next generation of quinoline-based therapeutics.

References

  • Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. European Journal of Pharmaceutical Sciences, 2024. [Link]

  • Selective cytotoxic effects on human cancer cell lines of phenolic-rich ethyl-acetate fraction from Rhus verniciflua Stokes. Phytotherapy Research, 2009. [Link]

  • Cytotoxic activities of ethyl acetate extract and a metabolite from a Monocillium species. Phytotherapy Research, 2005. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 2022. [Link]

  • Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. ResearchGate, 2022. [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 2020. [Link]

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 2012. [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 2012. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 2017. [Link]

  • Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Chemical Biology & Drug Design, 2017. [Link]

  • Cytotoxicity of ethyl acetate extract of Cantigi (Vaccinium varingiaefolium (Blume) Miq. young leaves on Artemia salina L. larvae, MCF-7, T47D, and vero cell lines. ResearchGate, 2019. [Link]

  • Antimicrobial and Cytotoxic Activity of Di-(2-ethylhexyl) Phthalate and Anhydrosophoradiol-3-acetate Isolated from Calotropis gigantea (Linn.) Flower. Bangladesh Pharmaceutical Journal, 2012. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 2022. [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 2022. [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 2023. [Link]

  • Methyl 2-(4-hy-droxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetate. Acta Crystallographica Section E, 2010. [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 2021. [Link]

  • Antimicrobial and degradative bacterial dna effects of new 2-alkyl (Tetrahydroquinoline-4-yl) formamide. ResearchGate, 2016. [Link]

  • Synthesis and antibacterial activity of thioglycolic amino acid derivatives and dipeptides containing the 2-methyl-3,4-dihydroquinazolin-4-one moiety. Acta Pharmaceutica, 1988. [Link]

  • Synthesis and Antimicrobial Activity of Methyl 2‐(2‐(2‐Arylquinazolin‐4‐yl)oxy) Acetylamino Alkanoates. Journal of Heterocyclic Chemistry, 2018. [Link]

  • Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. Antibiotics, 2022. [Link]

  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022. [Link]

  • Chemical characterization, antibacterial, antibiofilm, and antioxidant activities of the methanolic extract of Paratapes undulatus clams. Journal of Applied Pharmaceutical Science, 2022. [Link]

  • Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mSphere, 2025. [Link]

  • Synthesis and Antibacterial Activity of Novel 5-(4-methyl-1H-1,2,3-triazole) Methyl Oxazolidinones. European Journal of Medicinal Chemistry, 2009. [Link]

  • Synthesis and antimicrobial activity of novel 2-Methyl-3-(1′3′4′-Thiadiazoyl)-4-(3h) Quinazolinones. Indian Journal of Pharmaceutical Sciences, 2006. [Link]

  • Characterization of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate as an effective antiplatelet agent. Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 2018. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate: N-Alkylation vs. Reductive Amination

Introduction: Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a 1,2,3,4-tetrahydroquinoline core N-subs...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a 1,2,3,4-tetrahydroquinoline core N-substituted with a methyl acetate group, is prevalent in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of two common synthetic strategies for preparing Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate: direct N-alkylation and reductive amination. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their efficiency based on yield, reaction conditions, and overall practicality.

Method 1: Direct N-Alkylation of 1,2,3,4-Tetrahydroquinoline

Direct N-alkylation is a classic and straightforward approach for the formation of C-N bonds. In the context of synthesizing Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, this method involves the reaction of 1,2,3,4-tetrahydroquinoline with an appropriate two-carbon electrophile, typically methyl bromoacetate or a related haloacetate.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The secondary amine of 1,2,3,4-tetrahydroquinoline acts as the nucleophile, attacking the electrophilic carbon of methyl bromoacetate. A base is typically required to neutralize the hydrobromic acid byproduct, driving the reaction to completion. The choice of base and solvent is crucial to optimize the reaction rate and minimize side reactions. A polar aprotic solvent like dimethylformamide (DMF) is often employed to solvate the base and facilitate the SN2 reaction.

N_Alkylation THQ 1,2,3,4-Tetrahydroquinoline Product Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate THQ->Product Nucleophilic Attack MeBrAc Methyl Bromoacetate MeBrAc->Product Base Base (e.g., K2CO3) Base->THQ Deprotonation (in situ) Byproduct HBr • Base Product->Byproduct

Caption: N-Alkylation of 1,2,3,4-Tetrahydroquinoline.

Experimental Protocol: N-Alkylation

The following protocol is based on established procedures for the N-alkylation of heterocyclic amines with haloacetates[1].

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Method 2: Reductive Amination

Reductive amination offers an alternative pathway to N-substituted amines by reacting a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of our target molecule, this involves the reaction of 1,2,3,4-tetrahydroquinoline with a suitable glyoxylate derivative, followed by in situ reduction of the intermediate iminium ion.

Mechanistic Rationale

This one-pot reaction begins with the condensation of the secondary amine of 1,2,3,4-tetrahydroquinoline with the aldehyde of methyl glyoxylate to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, selectively reduces the iminium ion to the desired tertiary amine product. The choice of a mild reducing agent is critical to avoid the reduction of the starting aldehyde.

Reductive_Amination THQ 1,2,3,4-Tetrahydroquinoline Hemiaminal Hemiaminal Intermediate THQ->Hemiaminal MeGlyox Methyl Glyoxylate MeGlyox->Hemiaminal Condensation Iminium Iminium Ion Hemiaminal->Iminium Dehydration Product Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Iminium Reduction

Caption: Reductive Amination of 1,2,3,4-Tetrahydroquinoline.

Experimental Protocol: Reductive Amination

The following is a representative protocol for the reductive amination of a secondary amine with a glyoxylate derivative.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Methyl glyoxylate (or its stable polymer, poly(methyl glyoxylate))

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and methyl glyoxylate (1.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis Efficiency Comparison

ParameterMethod 1: N-AlkylationMethod 2: Reductive Amination
Starting Materials 1,2,3,4-Tetrahydroquinoline, Methyl bromoacetate1,2,3,4-Tetrahydroquinoline, Methyl glyoxylate
Reagents Base (e.g., K₂CO₃)Reducing agent (e.g., NaBH(OAc)₃)
Typical Yield High (often >90%)Good to High (typically 70-90%)
Reaction Time Longer (12-18 hours)Shorter (4-6 hours)
Reaction Temperature Room temperatureRoom temperature
Work-up & Purification Aqueous work-up, column chromatographyAqueous work-up, column chromatography
Scalability Readily scalableReadily scalable, though cost of reducing agent can be a factor
Substrate Scope Sensitive to sterically hindered aminesGenerally good for a wide range of amines and carbonyls
Safety & Handling Methyl bromoacetate is a lachrymator and toxic.Sodium triacetoxyborohydride is moisture-sensitive.
Green Chemistry Aspect Generates salt byproducts.Generates borate byproducts.

Discussion and Conclusion

Both direct N-alkylation and reductive amination are effective methods for the synthesis of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

Direct N-alkylation stands out for its simplicity and typically high yields. The use of readily available and inexpensive reagents like potassium carbonate makes it an economically attractive option for large-scale synthesis. However, the longer reaction times and the use of the lachrymatory and toxic methyl bromoacetate are notable drawbacks.

Reductive amination , on the other hand, offers a faster reaction profile and is often a milder alternative. The one-pot nature of the reaction is also advantageous, reducing handling and potential loss of intermediates. While the yields are generally good, they can sometimes be slightly lower than those achieved with direct alkylation. The cost of the reducing agent, such as sodium triacetoxyborohydride, might also be a consideration for large-scale production.

References

  • Pursel, G., Hobby, C., McCormick, M., Fisher, M., Marasa, K., & Perry, B. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry. [Link]

Sources

Comparative

A Comparative Benchmarking of N-Substituted Dihydroquinolines: Synthesis, Bioactivity, and Therapeutic Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural diversity, and potent biological activity is perpetual. Among the privileged nitr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural diversity, and potent biological activity is perpetual. Among the privileged nitrogen-containing heterocycles, N-substituted dihydroquinolines have emerged as a versatile and highly valuable class of compounds. Their unique structural features and amenability to a wide range of chemical modifications have positioned them as key pharmacophores in the development of new therapeutic agents.

This guide provides a comprehensive comparative analysis of N-substituted dihydroquinolines, delving into their synthetic methodologies, biological performance against key drug targets, and a head-to-head comparison with structurally related heterocyclic scaffolds. The insights presented herein are supported by experimental data and are intended to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage this important class of molecules.

I. The Synthetic Landscape: A Comparative Analysis of Methodologies

The efficient construction of the N-substituted dihydroquinoline core is paramount for exploring its therapeutic potential. A variety of synthetic strategies have been developed, each with its own merits and limitations. Here, we compare some of the most prominent methods, with a focus on reaction efficiency and substrate scope.

A particularly illustrative example for comparing synthetic efficiency is the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives, which are of significant industrial and pharmacological interest. While specific comparative yield data for the same N-phenyl substituted dihydroquinoline across multiple methods is not always consolidated in a single report, analysis of the literature allows for a comparative overview.

The classic Skraup-Doebner-von Miller reaction, involving the condensation of anilines with α,β-unsaturated aldehydes or ketones, has been a long-standing method. However, it often requires harsh acidic conditions and can lead to the formation of polymeric side products, impacting the yield of the desired monomeric dihydroquinoline. For instance, the reaction of aniline with acetone catalyzed by hydrochloric acid can result in a yield of monomeric 2,2,4-trimethyl-1,2-dihydroquinoline of only about 19%, with a significant portion forming polymers[1].

Modern catalytic approaches have offered significant improvements. The use of a catalyst composed of hydrogen fluoride and boron trifluoride for the reaction of aniline with acetone derivatives has been shown to achieve yields of up to 82.8% for 2,2,4-trimethyl-1,2-dihydroquinoline[1][2]. Heterogeneous catalysts, such as metal-modified 12-tungstophosphoric acid supported on γ-Al2O3, have also been explored to facilitate easier catalyst recovery and improve the sustainability of the process[3]. Another approach using a micro-meso-macroporous zeolite H-Y-MMM catalyst in the condensation of aniline with acetone has also been reported[4]. Microwave-assisted synthesis in the presence of scandium triflate has yielded 2,2,4-trimethyl-1,2-dihydroquinoline at 65%[4].

Gold-catalyzed intramolecular hydroarylation of N-ethoxycarbonyl-N-propargylanilines represents a milder and more versatile route to functionalized 1,2-dihydroquinolines, often providing good to high yields[5]. Furthermore, domino reactions of Morita-Baylis-Hillman acetates with primary amines can produce highly substituted dihydroquinolines in good to excellent yields (72–93%)[5].

Table 1: Comparative Yields of Selected Synthetic Methods for Dihydroquinoline Derivatives

Synthetic MethodStarting MaterialsProductReported Yield (%)Reference
Skraup-Doebner-von Miller (HCl catalyst)Aniline, Acetone2,2,4-trimethyl-1,2-dihydroquinoline~19%[1]
Catalytic (HF/BF3)Aniline, Acetone derivative2,2,4-trimethyl-1,2-dihydroquinolineup to 82.8%[1][2]
Microwave-assisted (Sc(OTf)3)Aniline, Acetone2,2,4-trimethyl-1,2-dihydroquinoline65%[4]
Gold-Catalyzed HydroarylationN-ethoxycarbonyl-N-propargylanilines4-Substituted-1,2-dihydroquinolinesGood to High[5]
Domino Reaction (MBH acetates)Morita-Baylis-Hillman acetates, Primary aminesHighly substituted dihydroquinolines72-93%[5]
Experimental Protocol: Gold-Catalyzed Intramolecular Hydroarylation of N-Ethoxycarbonyl-N-propargylanilines

This protocol is adapted from the work of Arcadi et al. and provides a general procedure for the synthesis of 4-substituted-1,2-dihydroquinolines[5].

Materials:

  • N-ethoxycarbonyl-N-propargylaniline derivative

  • Gold(I) catalyst (e.g., JohnPhosAu(CH3CN)SbF6)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the N-ethoxycarbonyl-N-propargylaniline derivative (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add the gold(I) catalyst (0.02 mmol).

  • Stir the reaction mixture at room temperature for the time required to achieve complete conversion (monitored by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-substituted-1,2-dihydroquinoline.

Causality of Experimental Choices: The choice of a gold(I) catalyst is crucial for activating the alkyne functionality towards intramolecular hydroarylation under mild conditions. The use of an anhydrous solvent and an inert atmosphere is essential to prevent catalyst deactivation and unwanted side reactions. The N-ethoxycarbonyl protecting group is advantageous as it can be readily removed if necessary.

II. Biological Performance: Dihydroquinolines as Modulators of Key Drug Targets

N-substituted dihydroquinolines have demonstrated significant activity against a range of biological targets implicated in various diseases. Here, we focus on their performance as inhibitors of P-glycoprotein (P-gp) and neuronal nitric oxide synthase (n-NOS), two targets of considerable interest in cancer and neurodegenerative disorders, respectively.

A. P-glycoprotein (P-gp) Inhibition: Overcoming Multidrug Resistance

P-glycoprotein is an ATP-binding cassette (ABC) transporter that actively effluxes a wide variety of chemotherapeutic agents from cancer cells, leading to multidrug resistance (MDR). The development of P-gp inhibitors is a critical strategy to resensitize cancer cells to chemotherapy.

While direct comparative IC50 values for a series of N-substituted dihydroquinolines are not always presented in a single study, the available data indicates that the nature of the N-substituent and other substitutions on the dihydroquinoline ring significantly influence P-gp inhibitory activity. For instance, certain tetrahydroquinoline/4,5-dihydroisoxazole derivatives have been identified as P-gp inhibitors, with compound D1 showing an IC50 of 6.6 µM for the inhibition of rhodamine 123 efflux[6]. It is important to note that the saturation level of the quinoline ring plays a role, with tetrahydroquinolines also demonstrating potent P-gp inhibitory activity[6][7][8].

Table 2: P-gp Inhibitory Activity of Dihydroquinoline Derivatives and Related Scaffolds

Compound ClassSpecific CompoundP-gp Inhibition IC50 (µM)Reference
Tetrahydroquinoline/4,5-dihydroisoxazoleC141.5[6]
Tetrahydroquinoline/4,5-dihydroisoxazoleD16.6[6]
Tetrahydroquinolinone derivative-Significant rhodamine accumulation[7][8]
Benzimidazole derivative-Can be P-gp substrates[9]
B. Neuronal Nitric Oxide Synthase (n-NOS) Inhibition: A Target for Neuroprotection

Overproduction of nitric oxide by n-NOS is implicated in the pathophysiology of various neurodegenerative diseases. Selective inhibitors of n-NOS are therefore sought after as potential therapeutic agents. Dihydroquinolines have emerged as a promising scaffold for the development of potent and selective n-NOS inhibitors.

Studies have shown that appropriate substitution on the benzene ring of the dihydroquinoline scaffold can lead to a significant increase in selectivity for n-NOS over the endothelial isoform (e-NOS), reaching up to 100-fold selectivity[7]. The introduction of amine-containing side chains on the dihydroquinoline core has also been shown to yield potent n-NOS inhibitors with selectivity up to 300-fold over e-NOS[10].

Table 3: n-NOS Inhibitory Activity of Dihydroquinoline Derivatives and Alternative Scaffolds

Compound ClassKey Structural Featuresn-NOS Inhibition (IC50)Selectivity (vs. e-NOS)Reference
DihydroquinolinesAppropriate benzene ring substitutionPotent~100-fold[7]
DihydroquinolinesAminoalkyl side chainsPotentup to ~300-fold[10]
Indole Derivatives1,6-disubstitution1.22 µM (for compound 29)-[11]
Benzimidazol-2-one derivative5-chloro substitution1.7 µM (for i-NOS)8-fold (vs. e-NOS)[12]
Experimental Protocol: In Vitro n-NOS Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds against n-NOS, adapted from standard procedures.

Materials:

  • Recombinant human n-NOS enzyme

  • L-[³H]Arginine (substrate)

  • NADPH

  • Calcium chloride

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • Test compounds (N-substituted dihydroquinolines)

  • Dowex AG 50W-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing buffer, NADPH, CaCl2, calmodulin, and BH4.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the n-NOS enzyme and L-[³H]Arginine.

  • Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin (Na+ form).

  • Separate the unreacted L-[³H]Arginine from the product, L-[³H]Citrulline, by passing the mixture through the Dowex resin.

  • Quantify the amount of L-[³H]Citrulline formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Causality of Experimental Choices: This assay directly measures the enzymatic activity of n-NOS by quantifying the conversion of radiolabeled arginine to citrulline. The inclusion of cofactors like NADPH, calmodulin, and BH4 is essential for the catalytic activity of the enzyme. The use of a cation exchange resin allows for the efficient separation of the neutral product (citrulline) from the positively charged substrate (arginine).

III. Comparative Analysis with Alternative Heterocyclic Scaffolds

To fully appreciate the utility of N-substituted dihydroquinolines, it is essential to compare their performance with that of other prominent nitrogen-containing heterocyclic scaffolds in medicinal chemistry.

A. Dihydroquinolines vs. Tetrahydroquinolines

The degree of saturation in the quinoline ring system has a profound impact on the three-dimensional shape and, consequently, the biological activity of the molecule. Dihydroquinolines possess a partially unsaturated ring, which imparts a degree of conformational rigidity, while tetrahydroquinolines are more flexible.

In the context of P-gp inhibition, both scaffolds have shown promise. Tetrahydroquinoline derivatives have been extensively studied and have yielded potent inhibitors[6][7][8]. The increased flexibility of the tetrahydroquinoline ring may allow for better adaptation to the binding site of P-gp. However, the conformational constraint of dihydroquinolines can also be advantageous in pre-organizing the molecule for optimal binding, potentially leading to higher affinity and selectivity.

B. Dihydroquinolines vs. Quinolines

Quinolines, the fully aromatic counterparts of dihydroquinolines, are also a well-established scaffold in drug discovery. The planarity of the quinoline ring system allows for effective π-π stacking interactions with biological targets. However, this planarity can also lead to issues with solubility and potential for intercalation with DNA.

Dihydroquinolines, with their non-planar structure, often exhibit improved physicochemical properties, including better solubility and metabolic stability, which are crucial for drug development. The choice between a dihydroquinoline and a quinoline scaffold will depend on the specific requirements of the biological target and the desired pharmacokinetic profile. For instance, in the development of cardioprotective agents, both quinoline and dihydroquinoline embelin derivatives have shown activity, with specific substitutions determining the most potent compounds[1][13][14].

C. Dihydroquinolines vs. Indoles and Benzimidazoles

Indoles and benzimidazoles are other key heterocyclic scaffolds with broad applications in medicinal chemistry. Indole derivatives have been successfully developed as inhibitors of various enzymes, including n-NOS[11]. Benzimidazoles are known for their diverse pharmacological activities and are also recognized as potential P-gp substrates or inhibitors[9][12].

The primary advantage of the dihydroquinoline scaffold over these five-membered heterocyclic systems lies in its larger and more three-dimensional structure. This allows for the exploration of a different chemical space and can lead to novel binding modes and improved selectivity for certain targets.

IV. Visualizing Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

A. Synthetic Pathways to N-Substituted Dihydroquinolines

G cluster_0 Synthetic Strategies cluster_2 Product Aniline Aniline Derivatives Skraup Skraup-Doebner-von Miller Aniline->Skraup Condensation Unsat_Ketone α,β-Unsaturated Ketones/Aldehydes Unsat_Ketone->Skraup Condensation Propargylaniline N-Propargylanilines Gold_Catalysis Gold-Catalyzed Propargylaniline->Gold_Catalysis Intramolecular Hydroarylation MBH_Acetate Morita-Baylis-Hillman Acetates Domino Domino Reaction MBH_Acetate->Domino Domino Reaction DHQ N-Substituted Dihydroquinolines Skraup->DHQ Gold_Catalysis->DHQ Domino->DHQ

Caption: Key synthetic routes to N-substituted dihydroquinolines.

B. Comparative Workflow for Evaluating Biological Activity

G cluster_0 Compound Libraries cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Lead Optimization DHQ_lib N-Substituted Dihydroquinolines Pgp_assay P-gp Inhibition Assay (e.g., Rhodamine 123 Efflux) DHQ_lib->Pgp_assay nNOS_assay n-NOS Inhibition Assay (e.g., [3H]Arginine Conversion) DHQ_lib->nNOS_assay THQ_lib Tetrahydroquinolines THQ_lib->Pgp_assay THQ_lib->nNOS_assay Other_lib Other Heterocycles (Indoles, Benzimidazoles) Other_lib->Pgp_assay Other_lib->nNOS_assay IC50_determination IC50 Value Determination Pgp_assay->IC50_determination nNOS_assay->IC50_determination SAR_analysis Structure-Activity Relationship (SAR) Analysis IC50_determination->SAR_analysis Selectivity_profiling Selectivity Profiling (e.g., vs. e-NOS) SAR_analysis->Selectivity_profiling Lead_compound Lead Compound Identification Selectivity_profiling->Lead_compound

Caption: Workflow for comparative biological evaluation.

V. Conclusion and Future Perspectives

N-substituted dihydroquinolines represent a highly attractive and versatile scaffold for the development of novel therapeutic agents. The continuous evolution of synthetic methodologies is providing access to an ever-expanding chemical space of dihydroquinoline derivatives with diverse substitution patterns.

The comparative analysis presented in this guide highlights the competitive performance of dihydroquinolines against key drug targets when benchmarked against other important heterocyclic scaffolds. Their ability to potently and selectively modulate the activity of challenging targets like P-gp and n-NOS underscores their therapeutic potential.

Future research in this area should focus on the development of more stereoselective synthetic methods to access chiral dihydroquinolines, as stereochemistry often plays a critical role in biological activity. Furthermore, a more systematic and direct comparative evaluation of dihydroquinolines against other scaffolds in a wider range of biological assays will be crucial for fully elucidating their therapeutic utility and identifying new opportunities for drug discovery.

VI. References

  • Krishna, B., & Roy, S. (2020). Synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines over metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst. Research on Chemical Intermediates.

  • Jaroch, S., et al. (2002). Dihydroquinolines as novel n-NOS inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Jaroch, S., et al. (2003). Dihydroquinolines with amine-containing side chains as potent n-NOS inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,2,4-trisubstituted 1,2-dihydroquinolines. Retrieved from [Link]

  • Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. Retrieved from

  • PubMed. (1994). Benzimidazoles, potent anti-mitotic drugs: substrates for the P-glycoprotein transporter in multidrug-resistant cells. Biochemical Journal.

  • PubMed. (2000). Discovery of novel inhibitors of inducible nitric oxide synthase. British Journal of Pharmacology.

  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. Retrieved from

  • PubMed. (2025). Tetrahydroquinoline/4,5-dihydroisoxazoline derivatives counteract multidrug resistance in cancer cells by inhibiting P-glycoprotein (ABCB1)-mediated transport. Biochimica et Biophysica Acta (BBA) - General Subjects.

  • Arcadi, A., et al. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules.

  • PubMed Central. (2019). 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors. ACS Medicinal Chemistry Letters.

  • ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches. Green Chemistry Letters and Reviews.

  • MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts.

  • PubMed. (2014). In vitro predictability of drug-drug interaction likelihood of P-glycoprotein-mediated efflux of dabigatran etexilate based on [I]2/IC50 threshold. Journal of Pharmaceutical Sciences.

  • PubMed Central. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.

  • Current Enzyme Inhibition. (2016). Quantitative Structure-Activity Relationship Studies on Nitric Oxide Synthase Inhibitors.

  • PubMed Central. (2022). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. Scientific Reports.

  • ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century.

  • PubMed Central. (2021). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Angewandte Chemie International Edition.

  • PubMed Central. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Molecules.

  • ResearchGate. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors.

  • PubMed Central. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.

  • ResearchGate. (2025). Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3,...

  • PubMed Central. (2017). Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. MedChemComm.

  • PubMed Central. (2024). Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Frontiers in Chemistry.

  • PubMed. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.

  • PubMed Central. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry.

  • Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. Retrieved from

  • RSC Publishing. (2017). Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. MedChemComm.

  • Semantic Scholar. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.

  • ResearchGate. (n.d.). IC 50 values and physico-chemical parameters of selected iNOS inhibitors.

  • PubMed Central. (2013). P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate?. The AAPS Journal.

  • ResearchGate. (n.d.). Predicted (based on ratio of I2 to IC50) vs observed drug interactions...

Sources

Validation

A Senior Application Scientist's Guide to Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate as a Reference Standard

Introduction: The Bedrock of Analytical Precision In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is the benchmark against which all analyti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Analytical Precision

In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is the benchmark against which all analytical measurements are judged, ensuring the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and their formulations.[1] The United States Pharmacopeia (USP) defines reference standards as highly characterized substances chosen for their purity and suitability for a specific purpose.[2][3][4] The selection and qualification of an appropriate reference standard are, therefore, not merely procedural steps but foundational pillars of scientific validity and regulatory compliance, as outlined in guidelines like the ICH Q7 Good Manufacturing Practice for APIs.[5][6][7]

This guide provides an in-depth technical comparison of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, a key intermediate and potential impurity in the synthesis of various quinoline-based therapeutic agents. We will explore its synthesis, potential impurity profile, and rigorous analytical characterization, comparing different analytical approaches and its performance against a closely related analogue to establish its suitability as a robust reference standard.

Physicochemical and Synthetic Profile

A thorough understanding of a reference standard begins with its origin and inherent properties. How a compound is synthesized directly influences its potential impurity profile, which is a critical consideration for its use as a benchmark.

1.1. Synthesis Pathway and Inherent Impurities

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is typically synthesized via the N-alkylation of 1,2,3,4-tetrahydroquinoline with a methyl haloacetate. While seemingly straightforward, this process, like many quinoline syntheses, is susceptible to specific impurities. The starting 1,2,3,4-tetrahydroquinoline is often prepared through the reduction of quinoline, which itself can be synthesized via methods like the Skraup or Doebner-von Miller reactions.[8] These high-temperature, acid-catalyzed reactions are known to generate byproducts.[9][10]

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 1,2,3,4-tetrahydroquinoline or methyl bromoacetate.

  • Over-alkylation Products: Dialkylation or other secondary reactions.

  • Regioisomers: Impurities arising from the original quinoline synthesis, such as incompletely reduced quinoline or other isomers.[11]

  • Polymeric/Tarry Byproducts: Often formed during vigorous synthesis conditions, these can be difficult to remove.[11]

The causality is clear: a reference standard must be significantly purer than the material it is intended to quantify. Therefore, the purification process for the standard, typically involving column chromatography and recrystallization, must be rigorously optimized to remove these structurally similar and potentially co-eluting impurities.[9][11]

1.2. Physicochemical Properties

A summary of the key properties of the target compound is presented below.

PropertyValueSource
Chemical Formula C₁₂H₁₅NO₂[12]
Molecular Weight 205.25 g/mol [12]
Appearance Expected to be a solid or oilN/A
Solubility Readily soluble in organic solvents like Methanol, Acetonitrile, Dichloromethane[13]
CAS Number 5622-50-4 (for 6-yl isomer)[12]

Analytical Characterization and Method Comparison

The qualification of a reference standard relies on a suite of orthogonal analytical techniques to unambiguously confirm its identity and purity. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose.

2.1. Purity Determination: A Comparison of HPLC Methodologies

HPLC with UV detection is the workhorse for purity analysis of non-volatile organic compounds. The choice of stationary phase is critical for resolving the main component from its potential impurities. While octadecyl (C18) columns are a common starting point, the unique structure of quinoline derivatives may demand alternative chemistries for optimal separation.[14]

Table 1: Comparison of HPLC Columns for Purity Analysis

ParameterMethod A: C18 ColumnMethod B: Naphthylpropyl ColumnRationale for Comparison
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)Provides good peak shape and ionization for MS.
Detection UV at 254 nmUV at 254 nmThe aromatic quinoline ring provides strong chromophore.
Expected Elution Good retention based on hydrophobicity.Enhanced retention and selectivity due to π-π interactions between the naphthyl group and the quinoline ring system.The naphthylpropyl phase can offer superior resolution for aromatic, structurally similar impurities that may co-elute on a C18 column.[14]
Potential Advantage Universal applicability.Higher selectivity for aromatic isomers.
Potential Disadvantage May fail to resolve critical regioisomers.Less common, may require specific method development.

2.2. Identity Confirmation: GC-MS vs. LC-MS

Mass spectrometry provides definitive structural information. Both GC-MS and LC-MS can be used, but the choice depends on the compound's properties.

  • GC-MS: Requires the analyte to be volatile and thermally stable. While some quinoline compounds are suitable for GC-MS[15][16][17], the ester moiety in our target compound may be susceptible to thermal degradation.

  • LC-MS: Ideal for non-volatile or thermally labile compounds. Time-of-flight (TOF) or Orbitrap mass analyzers can provide high-resolution accurate mass (HRAM) data, confirming the elemental composition with high confidence.[18][19] Fragmentation patterns (MS/MS) can further elucidate the structure.

Recommendation: LC-MS is the preferred method for the definitive identification of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, as it avoids potential thermal degradation and provides robust molecular ion data and structural fragments.

Comparative Performance: Methyl vs. Ethyl Ester Analogue

To provide a practical comparison, we evaluate the performance of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate against its close analogue, Ethyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate. This comparison is relevant in scenarios where an ethyl ester might be a related substance or metabolite.

Table 2: Performance Comparison of Methyl vs. Ethyl Ester Standards

FeatureMethyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetateEthyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetateJustification for Comparison
Synthesis N-alkylation with methyl bromoacetate.N-alkylation with ethyl bromoacetate.Similar synthesis pathways imply similar potential impurity profiles, making chromatographic resolution a key challenge.
Chromatography (HPLC) Shorter retention time on reversed-phase columns due to slightly higher polarity.Longer retention time due to increased hydrophobicity from the additional methylene group.The difference in retention allows for baseline separation, making them suitable for mutual quantification if one is an impurity in the other.
Stability Generally stable. Potential for hydrolysis of the methyl ester under strong acid/base conditions.Generally stable. The ethyl ester may exhibit slightly slower hydrolysis rates due to steric hindrance.Stability is a cornerstone of a reliable reference standard.[1] Long-term stability studies are essential for both.
Hygroscopicity Expected to be low.Expected to be low.Water content must be determined (e.g., by Karl Fischer titration) as it affects the assigned purity value.[20]

This comparison highlights that while both are suitable candidates, their distinct chromatographic behavior is an advantage, allowing one to be used as a standard to accurately quantify the other as an impurity.

Experimental Protocols for Qualification and Use

Trustworthiness in a reference standard is established through rigorous, self-validating protocols.[21] The following workflows are grounded in USP and ICH principles.[2][4][22]

4.1. Workflow for Qualification of a New Reference Standard Batch

This workflow ensures that each new batch of the reference standard is fit for its intended purpose.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Certification Material Receive New Batch Appearance Visual Appearance & Solubility Material->Appearance KF Water Content (Karl Fischer) Appearance->KF TGA Residual Solvents (TGA/GC-HS) Appearance->TGA LCMS LC-MS (HRAM) for Molecular Formula KF->LCMS TGA->LCMS NMR ¹H and ¹³C NMR for Structure LCMS->NMR FTIR FT-IR for Functional Groups NMR->FTIR HPLC HPLC Purity (≥99.5%) FTIR->HPLC MassBalance Mass Balance Calculation (100% - Water - Residues - Impurities) HPLC->MassBalance Certify Certify Batch & Assign Purity MassBalance->Certify

Caption: Workflow for the comprehensive qualification of a new reference standard batch.

4.2. Protocol for Stability Testing

A stability testing program is mandatory to define the retest period or shelf life of the reference standard.[1] This ensures the material remains suitable for use over time.

Step-by-Step Stability Protocol:

  • Establish Conditions: Store aliquots of the qualified reference standard under long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions, as per ICH Q1A guidelines.

  • Define Time Points: Set a testing schedule (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

  • Analytical Testing: At each time point, perform the following tests on samples from both storage conditions:

    • Visual Appearance: Note any change in color or physical state.

    • HPLC Purity: Use the validated stability-indicating HPLC method to check for any degradation. The method must be able to resolve the parent peak from all potential degradants.

    • Water Content: Re-measure water content, as it can change over time.

  • Set Acceptance Criteria: Define acceptable limits for changes in purity (e.g., not more than 0.5% decrease from the initial value).

  • Data Evaluation: Trend the data over time. The retest date is determined by the period during which the standard remains within the acceptance criteria under the specified long-term storage conditions.

G cluster_storage Storage Conditions (ICH Q1A) cluster_testing Periodic Testing start Qualified Reference Standard (T=0) long_term Long-Term (e.g., 5°C) start->long_term accelerated Accelerated (e.g., 25°C/60%RH) start->accelerated timepoints Time Points (3, 6, 9, 12... months) long_term->timepoints accelerated->timepoints analysis Analysis: - HPLC Purity - Appearance - Water Content timepoints->analysis evaluation Data Evaluation vs. Acceptance Criteria analysis->evaluation retest Establish Retest Date evaluation->retest

Caption: A systematic workflow for conducting stability testing of a reference standard.

Conclusion

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate demonstrates strong potential as a reference standard, provided it is subjected to the rigorous qualification and stability monitoring detailed in this guide. Its suitability is contingent on a well-controlled synthesis that minimizes process-related impurities and a comprehensive analytical characterization program. The comparative analysis shows that while standard analytical techniques like C18 HPLC are useful, employing orthogonal methods such as a naphthylpropyl column can provide greater confidence in purity assessment. By adhering to established principles from regulatory bodies like the USP and ICH, researchers and drug development professionals can confidently establish and utilize this compound as a reliable benchmark, ensuring the accuracy and integrity of their analytical data.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.
  • How to avoid impurities in quinoline cycliz
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • Common impurities in 6-Chloroquinoline synthesis and their removal. Benchchem.
  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Unknown Source.
  • USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025. Unknown Source.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Unknown Source.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Unknown Source.
  • Stability Testing Strategies for Working Standards. BioPharma Consulting Group.
  • Use & Storage of Reference Standards. US Pharmacopeia (USP).
  • <11> USP REFERENCE STANDARDS. Unknown Source.
  • Quinoline-impurities.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • (PDF)
  • Minimizing impurities in the final product of quinoline synthesis. Benchchem.
  • Application Notes and Protocols for the Analytical Determin
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.
  • Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
  • USP Compendial Reference Standards. Sigma-Aldrich.
  • Understanding the International Council for Harmonisation (ICH) Q7 Guideline. Unknown Source.
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA.
  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)
  • Quality Guidelines. ICH.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • The complete guide to the ICH Q7 guidelines. Qualio.
  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide. ComplianceQuest.
  • Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS. PubMed.
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prost
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA).
  • Stability Matters for Certified Reference M
  • High-Purity Quinoline Reference Materials for Accur
  • methyl 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)
  • Preparation and Properties of Quinoline. Unknown Source.
  • Reference Standards in the Pharmaceutical Industry. MRIGlobal.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central.
  • (PDF) Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate.
  • A Comparative Guide to New Quinoline Derivatives and Established Antimalarial Drugs. Benchchem.
  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)
  • Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)
  • Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate.
  • Methyl 2-(1,2,3,4-tetrahydroquinolin-4-yl)
  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • Compound methyl (1-ethyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)
  • methanone . MDPI.

  • Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)

Sources

Comparative

A Comparative Guide to the Structural Validation of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate via Chemical Derivatization

Executive Summary In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is paramount. While modern spectroscopic techniques such as NMR and mass spectrometry are...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is paramount. While modern spectroscopic techniques such as NMR and mass spectrometry are indispensable, they can occasionally yield ambiguous data, especially for novel or complex structures. This guide presents a robust, logic-driven framework for the structural validation of "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate." We move beyond simple data acquisition to employ a classical, yet definitive, chemical derivatization strategy. By selectively targeting the molecule's key functional groups—a secondary amine and a methyl ester—we create a series of derivatives. Through a comparative analysis of the spectroscopic data between the parent compound and its progeny, we establish an irrefutable body of evidence that confirms the original structure, providing a self-validating system of proof for researchers.

The Principle of Structural Validation Through Derivatization

The core premise of this guide is that a molecule's reactivity is a direct reflection of its structure. The target compound, Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, possesses two primary reactive centers: the nucleophilic secondary amine integrated into the dihydroquinoline ring and the electrophilic carbonyl of the methyl ester. Our strategy is to systematically and selectively modify each of these functional groups. Each successful, predictable chemical transformation and the resultant shifts in spectroscopic signatures serve as a validation point. When the evidence from multiple, distinct derivatization pathways converges, it provides a higher order of structural certainty than any single analytical method can offer alone.

Spectroscopic Profile of the Parent Compound

Before derivatization, a baseline characterization of the parent compound is essential. Based on known spectral data from analogous 1,2,3,4-tetrahydroquinoline and N-substituted acetate structures, we can predict the key spectroscopic features of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.[1][2][3]

Structure:

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Table 1: Predicted Spectroscopic Data for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Technique Feature Predicted Value / Observation Interpretation
¹H NMR δ (ppm)~7.0-6.5 (m, 4H)~4.2 (s, 2H)~3.7 (s, 3H)~3.4 (t, 2H)~2.8 (t, 2H)~2.0 (m, 2H)Aromatic protons (C5-C8)N-CH₂-COOO-CH₃ (Ester)N-CH₂ (C2)Ar-CH₂ (C4)-CH₂- (C3)
¹³C NMR δ (ppm)~171~145, ~129, ~127, ~122, ~116, ~111~55~52~49~28~22C=O (Ester)Aromatic carbonsN-CH₂-COOO-CH₃ (Ester)N-CH₂ (C2)Ar-CH₂ (C4)-CH₂- (C3)
IR ν (cm⁻¹)~2950 (C-H aliphatic)~1740 (C=O ester stretch)~1600 (C=C aromatic)~1180 (C-O ester stretch)Characteristic aliphatic and aromatic stretches.Confirms ester carbonyl.Confirms aromatic ring.Confirms ester C-O bond.
MS (EI) m/z219 [M]⁺146 [M - COOCH₃]⁺130 [M - CH₂COOCH₃]⁺Molecular ion.Loss of the acetate moiety.Loss of the entire N-acetate side chain.

A Two-Pronged Derivatization Strategy

Our validation workflow is designed to independently probe the two key functional groups. This ensures that the evidence for one functional group is not confounded by the reaction at the other.

Derivatization_Workflow cluster_ester Ester Moiety Derivatization cluster_amine Secondary Amine Derivatization Parent Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate (Parent Compound) Acid Derivative A: Carboxylic Acid Parent->Acid Hydrolysis (e.g., NaOH, H₂O) Alcohol Derivative B: Primary Alcohol Parent->Alcohol Reduction (e.g., LiAlH₄) Amide Derivative C: N-Acetyl Amide Parent->Amide N-Acetylation (e.g., Ac₂O)

Caption: Workflow for the two-pronged derivatization strategy.

Experimental Protocols and Comparative Analysis

This section provides the detailed methodologies and a comparative analysis of the expected outcomes for each derivatization path.

Derivative A: Hydrolysis of the Ester Moiety
  • Rationale: The conversion of the methyl ester to a carboxylic acid is a definitive confirmation of the ester functionality. This reaction is typically straightforward under basic conditions and the resulting spectroscopic changes are dramatic and easy to interpret.[4][5]

  • Reaction Scheme: Hydrolysis Reaction

  • Detailed Protocol:

    • Dissolve Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate (1.0 eq) in a 1:1 mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at 50°C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to 0°C and acidify to pH ~4 with 1M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid derivative.

  • Comparative Spectroscopic Analysis:

    Table 2: Parent Compound vs. Carboxylic Acid Derivative (A)

Technique Parent Compound Feature Derivative A Feature Conclusion
¹H NMR Singlet at ~3.7 ppm (3H)Signal disappearsConfirmed: Loss of -OCH₃ group.
No signal > 10 ppmBroad singlet at >10 ppm (1H)Confirmed: Formation of acidic -COOH proton.
IR Strong C=O stretch at ~1740 cm⁻¹Strong C-O stretch at ~1180 cm⁻¹C=O stretch shifts to ~1710 cm⁻¹Broad O-H stretch appears (3300-2500 cm⁻¹)Confirmed: Conversion of ester to carboxylic acid.
MS [M]⁺ at m/z 219[M]⁺ at m/z 205Confirmed: Net loss of 14 Da (CH₂), consistent with demethylation.
Derivative B: Reduction of the Ester Moiety
  • Rationale: As an orthogonal approach to hydrolysis, reducing the ester to a primary alcohol provides an alternative and equally strong piece of evidence. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation without affecting the aromatic ring or the saturated portion of the dihydroquinoline.[6][7]

  • Reaction Scheme: Reduction Reaction

  • Detailed Protocol:

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add a solution of the parent compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the primary alcohol derivative.

  • Comparative Spectroscopic Analysis:

    Table 3: Parent Compound vs. Primary Alcohol Derivative (B)

Technique Parent Compound Feature Derivative B Feature Conclusion
¹H NMR Singlet at ~3.7 ppm (3H)Singlet at ~4.2 ppm (2H)Both signals disappearConfirmed: Loss of -COOCH₃ group.
No broad OH signalTriplet at ~3.8 ppm (2H)Broad singlet (1H, exchangeable with D₂O)Confirmed: Formation of -CH₂OH group.
IR Strong C=O stretch at ~1740 cm⁻¹Signal disappearsBroad O-H stretch appears (~3400 cm⁻¹)Confirmed: Complete reduction of the ester carbonyl.
MS [M]⁺ at m/z 219[M]⁺ at m/z 191Confirmed: Net loss of 28 Da (CO), consistent with ester to alcohol reduction.
Derivative C: N-Acetylation of the Secondary Amine
  • Rationale: To confirm the presence and reactivity of the N-H bond of the secondary amine, we perform an acylation reaction.[8] This converts the secondary amine into a tertiary amide. A successful reaction proves that the nitrogen is indeed part of a non-aromatic, secondary amine system.

  • Reaction Scheme: Acetylation Reaction

  • Detailed Protocol:

    • Dissolve the parent compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).

    • Cool the solution to 0°C and add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution, then brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-acetyl amide derivative.

  • Comparative Spectroscopic Analysis:

    Table 4: Parent Compound vs. N-Acetyl Amide Derivative (C)

Technique Parent Compound Feature Derivative C Feature Conclusion
¹H NMR Protons adjacent to N show simple coupling patterns (e.g., C2-H₂ at ~3.4 ppm)Signals for C2-H₂ and C4-H₂ become more complex or shift significantly due to restricted rotation around the new N-C=O bond.Confirmed: Change in the chemical environment around the nitrogen atom.
No acetyl methyl signalSharp singlet appears at ~2.1 ppm (3H)Confirmed: Successful introduction of an acetyl group.
IR No significant amide C=O bandA new, strong C=O (amide) stretch appears at ~1650 cm⁻¹Confirmed: Formation of a tertiary amide. The original ester C=O at ~1740 cm⁻¹ remains.
MS [M]⁺ at m/z 219[M]⁺ at m/z 261Confirmed: Net gain of 42 Da, corresponding to the addition of a C₂H₂O (acetyl) group.

Synthesis of Evidence: A Logic-Based Confirmation

The data from each derivative, when considered together, builds an unassailable case for the proposed structure. The workflow of logic proceeds as follows:

Logic_Flow cluster_exp Experimental Evidence cluster_int Intermediate Conclusions cluster_final Final Confirmation E1 Derivative A (Hydrolysis): - Loss of OCH₃ - Gain of COOH C1 Presence of a Methyl Ester is Confirmed E1->C1 E2 Derivative B (Reduction): - Loss of COOCH₃ - Gain of CH₂OH E2->C1 E3 Derivative C (Acetylation): - Gain of N-COCH₃ - Ester group remains C2 Presence of a Reactive Secondary Amine is Confirmed E3->C2 F1 Structure of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is Validated C1->F1 C2->F1

Caption: Logical flow from experimental evidence to final structural validation.

The successful hydrolysis and reduction reactions (Derivatives A and B) independently and conclusively prove the existence of a methyl ester group. The successful N-acetylation (Derivative C), which leaves the ester untouched while modifying the nitrogen center, confirms the presence of a reactive secondary amine. The mass shifts in all three experiments are perfectly aligned with the proposed transformations on the parent molecule of mass 219. No other reasonable isomer would satisfy all three sets of experimental outcomes.

Conclusion

This guide has demonstrated that a systematic chemical derivatization strategy serves as a powerful tool for definitive structural validation. By creating and analyzing three distinct derivatives of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, we have generated a network of mutually reinforcing evidence. This classical, logic-based approach complements modern spectroscopic methods, providing an essential layer of certainty for researchers in chemical synthesis and drug development. The protocols and comparative data presented herein offer a replicable and trustworthy template for validating the structures of similarly functionalized molecules.

References

  • Šmit, K., et al. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Molbank, 2022(3), M1434. Available at: [Link]

  • Reddy, T. R., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(23), 14347–14356. Available at: [Link]

  • Saleem, M., & Kim, H. J. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Available at: [Link]

  • Harvey, D. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Ukrainets, I. V., et al. (2010). Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3195. Available at: [Link]

  • Mantzourani, C., & Kokotou, M. G. (2024). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2015). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization. Supporting Information. Available at: [Link]

  • Pond, C. D., et al. (1999). EI mass spectrum of the acetate derivative of... ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. ResearchGate. Available at: [Link]

  • Sotorríos, L., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]

  • Singh, A., & Sharma, A. (2018). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. Available at: [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19–34. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2017). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 117(16), 10965-11012. Available at: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Tee, O. S., & Bennett, M. J. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canadian Journal of Chemistry, 87(4), 544-556. Available at: [Link]

  • Klatt, T., & Gessner, V. H. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10410–10420. Available at: [Link]

  • JP H10139716A. (1998). Hydrolysis of methyl acetate. Google Patents.

Sources

Validation

A Researcher's Guide to Profiling the Cross-Reactivity of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

In the landscape of modern drug discovery, the quinoline scaffold and its derivatives are of significant interest due to their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold and its derivatives are of significant interest due to their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The reduced form, a dihydroquinoline core, is a common motif in many bioactive molecules. "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" represents a novel entity within this chemical space. While its specific biological targets are yet to be fully elucidated, its structural alerts necessitate a rigorous evaluation of its target engagement and potential for off-target interactions, a phenomenon known as cross-reactivity.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the cross-reactivity profile of this compound. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a strategy for interpreting the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust and self-validating.

The Imperative of Cross-Reactivity Profiling

Most small molecule drugs interact with multiple biological targets, not just the one they were designed for.[4] These unintended interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Early and comprehensive identification of off-target activities is critical to de-risk a drug candidate and build a robust safety profile. For a novel dihydroquinoline derivative, a scaffold known for its diverse biological interactions, a proactive and thorough cross-reactivity assessment is not just recommended—it is essential.

Proposed Investigational Workflow

Given the absence of established primary targets for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate, our investigation will proceed from broad, unbiased screening to more focused, target-specific validation. This tiered approach ensures a cost-effective and scientifically sound evaluation.

G cluster_0 Phase 1: Broad-Spectrum Unbiased Screening cluster_1 Phase 2: Target Hypothesis Generation & Prioritization cluster_2 Phase 3: Focused In Vitro Validation cluster_3 Phase 4: Cellular & Functional Confirmation Computational Prediction Computational Prediction Hit Consolidation Hit Consolidation Computational Prediction->Hit Consolidation Predicted Targets Proteome Microarray Proteome Microarray Proteome Microarray->Hit Consolidation Binding Proteins Phenotypic Screening Phenotypic Screening Phenotypic Screening->Hit Consolidation Activity Clues Pathway Analysis Pathway Analysis Hit Consolidation->Pathway Analysis Kinase Panel Screening Kinase Panel Screening Pathway Analysis->Kinase Panel Screening Receptor Binding Assays Receptor Binding Assays Pathway Analysis->Receptor Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Pathway Analysis->Enzyme Inhibition Assays Cell-Based Target Engagement Cell-Based Target Engagement Kinase Panel Screening->Cell-Based Target Engagement Receptor Binding Assays->Cell-Based Target Engagement Enzyme Inhibition Assays->Cell-Based Target Engagement Functional Assays Functional Assays Cell-Based Target Engagement->Functional Assays

Caption: Tiered workflow for cross-reactivity profiling.

Phase 1: Broad-Spectrum Unbiased Screening

The initial phase aims to cast a wide net to identify any potential interactions without preconceived notions of the compound's primary target.

Computational Off-Target Prediction

Before embarking on wet-lab experiments, in silico methods can provide a valuable roadmap of potential off-targets.[5][4] These approaches leverage large databases of known compound-target interactions and employ machine learning models to predict the likelihood of binding based on chemical structure.

Experimental Protocol: In Silico Off-Target Safety Assessment (OTSA)

  • Structure Preparation: Obtain the 2D structure (SMILES or SDF format) of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

  • Model Selection: Utilize a combination of 2D and 3D predictive models. Publicly available tools like the SuperPred or commercial platforms that integrate multiple prediction methods are recommended.[4]

  • Prediction Execution: Submit the compound structure to the selected platforms. These tools compare the input structure against extensive libraries of pharmacologically active compounds and their known targets.

  • Data Analysis: The output will be a list of potential off-targets, often ranked by a confidence score or probability. Prioritize targets with high prediction scores from multiple models for further investigation.

Proteome Microarray Screening

To empirically identify protein interactions on a proteome-wide scale, a high-density protein microarray is an invaluable tool.[6] This technology allows for the simultaneous screening of the compound against thousands of purified human proteins.

Experimental Protocol: Proteome Microarray Analysis

  • Array Selection: Choose a commercially available human proteome microarray containing a diverse set of proteins (e.g., >9,000 proteins).

  • Compound Labeling: If required by the platform, conjugate the test compound with a fluorescent dye or biotin tag. It is crucial to first confirm that the tag does not abrogate the compound's (known or hypothetical) primary activity.

  • Array Incubation: Incubate the labeled compound with the protein microarray according to the manufacturer's protocol. Typically, this involves incubation for 1-2 hours at room temperature.

  • Washing: Perform a series of stringent washes to remove non-specific binders.

  • Signal Detection: Scan the microarray using a suitable fluorescence or chemiluminescence scanner to detect spots where the compound has bound.

  • Data Analysis: Identify the proteins corresponding to the positive "hits." A signal-to-noise ratio cutoff (e.g., >3.0) is typically used to define a hit.

Phase 2: Target Hypothesis Generation

Data from Phase 1 will likely yield a list of dozens to hundreds of potential interacting proteins. The next step is to consolidate this information and generate testable hypotheses.

  • Hit Consolidation: Cross-reference the computationally predicted targets with the empirical hits from the proteome microarray. Targets identified by both methods are of high priority.

  • Pathway Analysis: Utilize bioinformatics tools (e.g., DAVID, Metascape) to determine if the high-priority hits are enriched in specific biological pathways or protein families (e.g., kinases, GPCRs, nuclear receptors). This provides clues to the compound's potential mechanism of action and areas of cross-reactivity.

Phase 3: Focused In Vitro Validation

Based on the pathway analysis, focused biochemical assays are employed to confirm and quantify the interactions with prioritized target families.

Kinase Panel Screening

If the initial screening suggests interactions with protein kinases, a broad kinase panel is the gold standard for assessing selectivity.

Experimental Protocol: Radiometric Kinase Assay (e.g., for a hypothetical hit, Protein Kinase X)

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and [γ-³³P]ATP in a kinase buffer.

  • Compound Addition: Add Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate at various concentrations (e.g., 10-point dose-response from 10 nM to 100 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Selectivity Data

Kinase TargetIC₅₀ (µM)
Protein Kinase X (Hypothesized Primary)0.05
Protein Kinase Y (Off-Target)1.2
Protein Kinase Z (Off-Target)8.5
> 400 other kinases> 10
Receptor Binding Assays

If GPCRs or other receptors are implicated, radioligand binding assays are used to determine the compound's affinity.

Experimental Protocol: Radioligand Displacement Assay (e.g., for a hypothetical hit, Receptor A)

  • Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the target receptor.

  • Reaction Setup: In a filter plate, combine the cell membranes, a known radiolabeled ligand for the receptor (at a concentration near its Kd), and the test compound across a range of concentrations.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the reaction mixture through a glass fiber filter and wash with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki).

Phase 4: Cellular and Functional Confirmation

The final step is to confirm that the biochemical interactions observed in vitro translate to functional effects in a cellular context.

G cluster_0 Biochemical Finding cluster_1 Cellular Confirmation cluster_2 Functional Outcome IC50_Ki Biochemical IC50 / Ki (e.g., Kinase Inhibition) Target_Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) IC50_Ki->Target_Engagement Does it bind in cells? Functional_Assay Functional Cellular Assay (e.g., Phospho-protein levels, Second messenger readout) Target_Engagement->Functional_Assay Does binding have an effect?

Caption: From biochemical finding to functional confirmation.

Cellular Target Engagement Assays

These assays measure whether the compound can bind to its intended target within the complex environment of a living cell. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ are ideal.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase.

  • Cell Plating: Plate the cells in a white, opaque 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

  • Tracer Addition: Add a fluorescent NanoBRET™ tracer that also binds to the target protein.

  • Signal Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. Competitive displacement of the tracer by the compound will result in a decrease in the BRET signal, allowing for the determination of a cellular IC₅₀.

Table 2: Comparison of Biochemical and Cellular Potency

Assay TypeTargetIC₅₀ (µM)
BiochemicalProtein Kinase X0.05
Cellular (NanoBRET)Protein Kinase X0.25
BiochemicalProtein Kinase Y1.2
Cellular (NanoBRET)Protein Kinase Y8.9

The comparison in Table 2 is crucial. A large rightward shift in potency from a biochemical to a cellular assay might indicate poor cell permeability or high efflux, which are critical parameters for drug development.

Conclusion

The journey to characterize a new chemical entity like Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a multi-step, iterative process. By systematically progressing from broad, unbiased screening to focused biochemical and cellular validation, researchers can build a comprehensive cross-reactivity profile. This guide provides a robust framework for such an investigation, emphasizing the rationale behind each experimental stage. The data generated through these studies will be instrumental in understanding the compound's full biological activity, anticipating potential safety liabilities, and ultimately determining its therapeutic potential.

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]6]

  • Sreeja S, et al. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmacy & Pharmaceutical Research.[1]

  • Foley, T. L., & Kool, E. T. (2021). Target-Directed Approaches for Screening Small Molecules against RNA Targets. ACS Chemical Biology.[7]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.[5][4]

  • Küçükoğlu, K., & Çankaya, N. (2022). Molecular docking, bioactivity, adme, toxicity risks, and quantum mechanical parameters of some 1,2-dihydroquinoline derivatives were calculated theoretically for investigation of its use as a pharmaceutical active ingredient in the treatment of multiple sclerosis (MS). Moroccan Journal of Chemistry.[8]

  • de Oliveira, B. G., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed.[9]

  • seqWell. (2024). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]2]

  • Barta-Szalai, G., et al. (2003). Synthesis and studies of 1,2-dihydroquinoline derivatives as inhibitors of lipid peroxidation. Arzneimittelforschung.[10]

  • Sharma, A., et al. (2022). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design.[11]

  • Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.[3]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of N-Acetyl Dihydroquinolines

Abstract N-acetyl dihydroquinolines are pivotal structural motifs and versatile intermediates in the synthesis of pharmaceuticals and biologically active compounds. Their preparation is a critical step in numerous drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acetyl dihydroquinolines are pivotal structural motifs and versatile intermediates in the synthesis of pharmaceuticals and biologically active compounds. Their preparation is a critical step in numerous drug discovery and development programs. This guide provides a comprehensive review and objective comparison of the primary synthetic strategies employed to access these valuable scaffolds. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of key methodologies, including the direct reductive acetylation of quinolines and sophisticated cyclization strategies. Each route is supported by experimental data, detailed protocols, and comparative analysis to empower researchers in selecting the optimal pathway for their specific synthetic challenges.

Introduction: The Significance of the N-Acetyl Dihydroquinoline Scaffold

The dihydroquinoline core is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] The addition of an N-acetyl group modulates the electronic and steric properties of the nitrogen atom, influencing the molecule's stability, reactivity, and biological interactions. N-acetyl-1,2-dihydroquinolines, in particular, serve as key building blocks. They are readily functionalized, for instance, through Heck reactions to introduce aryl or heteroaryl groups at the C4 position, enabling the efficient synthesis of complex molecules like β-estrogen-receptor agonists.[2] Given their utility, the development of efficient and versatile synthetic routes to access these compounds is of paramount importance. This guide will compare two of the most effective and distinct strategies: Direct Reductive Acetylation and Ring-Closing Carbonyl-Olefin Metathesis.

Route A: One-Pot Reductive Acetylation of Quinolines

This is arguably the most direct and frequently employed method for synthesizing N-acetyl-1,2-dihydroquinolines. The strategy involves the in-situ reduction of the quinoline ring, primarily at the 1,2-position, followed by the immediate trapping of the resulting dihydroquinoline intermediate with an acetylating agent. This one-pot procedure is highly efficient, preventing the isolation of the often unstable dihydroquinoline intermediate.

Mechanistic Rationale

The reaction proceeds via a two-step sequence within a single pot. First, a reducing agent, typically a hydride source like sodium borohydride (NaBH₄), selectively reduces the C=N double bond of the quinoline ring. The choice of a mild reducing agent is crucial to prevent over-reduction to the fully saturated tetrahydroquinoline. The presence of acetic anhydride (Ac₂O) serves a dual purpose: it acts as the acetylating agent and can also activate the quinoline ring towards reduction. The resulting 1,2-dihydroquinoline, a cyclic enamine, is nucleophilic and readily attacks the electrophilic carbonyl carbon of the acetic anhydride to form the stable N-acetylated product.

cluster_reactants Reactants Quinoline Quinoline Intermediate 1,2-Dihydroquinoline (Intermediate) Quinoline->Intermediate Reduction Ac2O Acetic Anhydride (Ac₂O) Product N-Acetyl-1,2-dihydroquinoline Ac2O->Product NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Intermediate Intermediate->Product Acetylation

Caption: Workflow for the one-pot reductive acetylation of quinoline.

Representative Experimental Protocol: Synthesis of N-Acetyl-1,2-dihydroquinoline[2]
  • Setup: To a solution of quinoline (1.0 equiv) in acetic anhydride (Ac₂O, 5.0 equiv), cool the mixture to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-acetyl-1,2-dihydroquinoline.

Performance Analysis

This method is lauded for its operational simplicity, high yields, and the use of readily available, inexpensive reagents. It is particularly well-suited for the gram-scale synthesis of the parent N-acetyl-1,2-dihydroquinoline.[2]

ParameterReductive AcetylationSource
Key Reagents Quinoline, Ac₂O, NaBH₄[2]
Solvent Acetic Anhydride (reagent)[2]
Temperature 0 °C to Room Temp.[2]
Reaction Time ~2.5 hours[2]
Typical Yield High (often >80%)[2]
Key Advantage One-pot, operationally simple, scalable[2]
Limitation Substrate scope with sensitive functional groups may be limited by the reducing agent.-

Route B: Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

A more modern and elegant approach involves the intramolecular cyclization of a pre-functionalized linear precursor. The hydrazine-catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) offers a novel pathway to construct the 1,2-dihydroquinoline ring system directly with the desired N-acetyl group in place.[3]

Mechanistic Rationale

This reaction begins with an N-acetylated and N-prenylated 2-aminobenzaldehyde derivative. The key catalytic cycle is initiated by the condensation of hydrazine with the aldehyde functionality of the substrate to form a hydrazone. This is followed by a[3][3]-sigmatropic rearrangement (aza-Cope rearrangement), which proceeds through a cyclic transition state. The subsequent cyclization onto the prenyl group's double bond forms the new heterocyclic ring. A final cycloreversion step releases the dihydroquinoline product and regenerates the hydrazine catalyst, completing the cycle. The N-acetyl group is well-tolerated under these conditions, although its electron-withdrawing nature can sometimes promote the formation of the fully oxidized quinoline as a minor byproduct through autoxidation.[3]

cluster_reactants Reactants Substrate N-acetyl-N-prenyl 2-aminobenzaldehyde Hydrazone Hydrazone Intermediate Substrate->Hydrazone Condensation Hydrazine Hydrazine Catalyst Hydrazine->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone->Cyclization Product N-Acetyl-1,2-dihydroquinoline Cyclization->Product Cycloreversion Product->Hydrazine Catalyst Regeneration

Caption: Catalytic cycle for the RCCOM synthesis of N-acetyl dihydroquinolines.

Representative Experimental Protocol: Synthesis of N-Acetyl-1,2-dihydroquinoline via RCCOM[3]
  • Setup: In a sealed tube, dissolve the N-acetyl-N-prenyl-2-aminobenzaldehyde substrate (1.0 equiv) in isopropanol.

  • Catalysis: Add hydrazine monohydrate (20 mol%) and trifluoroacetic acid (TFA, 20 mol%) to the solution.

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the N-acetyl-1,2-dihydroquinoline.

Performance Analysis

The RCCOM method provides a sophisticated route to substituted dihydroquinolines starting from linear precursors. It demonstrates the power of catalytic, bond-forming cyclization reactions. While requiring a more complex starting material, it offers potential for greater diversity in the final products depending on the substitution pattern of the initial aldehyde.

ParameterRCCOM SynthesisSource
Key Reagents N-acetylated precursor, Hydrazine, TFA[3]
Solvent Isopropanol[3]
Temperature 120 °C[3]
Reaction Time 12 hours[3]
Typical Yield Good (e.g., 59% for N-acetyl)[3]
Key Advantage Novel catalytic approach from linear precursors.[3]
Limitation Requires synthesis of a specific precursor; potential for quinoline byproduct formation.[3]

Comparative Analysis and Guide Recommendations

The choice between these synthetic routes depends heavily on the specific goals of the researcher, including the desired substitution pattern, scale of the reaction, and available starting materials.

FeatureRoute A: Reductive AcetylationRoute B: RCCOM
Starting Material Commercially available quinolinesMulti-step synthesis of linear precursor
Simplicity High (one-pot, simple reagents)Moderate (requires catalyst, heating)
Versatility Primarily for modifying the quinoline coreHigh potential for diverse substitutions from the precursor
Scalability Demonstrated for gram-scale synthesisPotentially scalable, but precursor synthesis may be a bottleneck
Atom Economy GoodExcellent (catalytic, intramolecular)
Conditions Mild (0 °C to RT)Elevated temperature (120 °C)
Selectivity Generally good for 1,2-reductionExcellent ring-closing selectivity

Recommendations for Researchers:

  • For bulk synthesis of unsubstituted or simply substituted N-acetyl-1,2-dihydroquinolines: The Reductive Acetylation method is the superior choice. Its operational simplicity, low cost, and high efficiency make it ideal for producing foundational building blocks.[2]

  • For accessing novel, highly substituted N-acetyl dihydroquinolines: The RCCOM strategy offers a more flexible and powerful platform. While it necessitates the upfront investment in synthesizing the linear precursor, it opens the door to a wider range of structural diversity that may not be achievable through direct modification of a pre-formed quinoline ring.[3]

  • For projects with sensitive functional groups: The mild conditions of the reductive acetylation are generally favorable. However, the specific reducing agent must be chosen carefully. The RCCOM method's tolerance to various groups on the aromatic ring of the precursor is also a significant advantage.[3]

Conclusion

The synthesis of N-acetyl dihydroquinolines can be approached through several effective strategies. The classic one-pot reductive acetylation of quinolines remains a robust and highly practical method for preparing fundamental scaffolds due to its simplicity and efficiency. In contrast, modern catalytic methods like the hydrazine-catalyzed RCCOM provide an elegant and versatile alternative for constructing more complex, substituted dihydroquinolines from acyclic precursors. By understanding the mechanisms, advantages, and limitations of each route, researchers and drug development professionals can make informed decisions to best advance their synthetic campaigns.

References

  • Bobbitt, J. M. (n.d.). Bobbitt reaction. Grokipedia. Retrieved January 7, 2026.
  • Wikipedia contributors. (2025, June 16). Bobbitt reaction. Wikipedia.
  • Movassaghi, M., & Hunt, D. K. (2009). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic letters, 11(14), 3120–3123. [Link]

  • Romo, D., & Scheidt, K. A. (2014). Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates. Journal of the American Chemical Society, 136(31), 11129–11135. [Link]

  • Wang, H., et al. (2021). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 12(1), 2267. [Link]

  • Zhou, Y.-G., et al. (2009). Asymmetric hydrogenation of quinolines activated by Brønsted acids.
  • Povarov, L. S., & Mikhailov, B. M. (1963). Synthesis of quinoline and its derivatives using various name reactions: An overview. IIP Series.
  • Buchwald, S. L., et al. (2016). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society, 138(1), 383–394. [Link]

  • Several authors. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

  • ResearchGate. (n.d.). Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines. Retrieved January 14, 2026, from [Link]

  • Wu, A., et al. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Letters, 16(17), 4582–4585. [Link]

  • Roesky, P. W., et al. (2020). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications, 11(1), 5341. [Link]

  • McLaughlin, M. G. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975. [Link]

  • Bobbitt, J. M. (n.d.). The Revised Preparation of 2 and 3. Organic Syntheses. [Link]

  • Various authors. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(43), 30455-30485. [Link]

  • Antonchick, A. P., & Rueping, M. (2015). C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides. Organic Letters, 17(22), 5625–5631. [Link]

  • Mąkosza, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3209. [Link]

  • ResearchGate. (n.d.). Multicomponent synthesis of polyhydroquinolines via Knoevenagel–Michael-cyclization–ring-opening cascade. Retrieved January 14, 2026, from [Link]

  • Wiley Online Library. (n.d.).
  • Organic Chemistry Portal. (n.d.). 1,2-Dihydroquinoline synthesis. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. Retrieved January 14, 2026, from [Link]

  • Portilla, J., & de la Torre, M. C. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • Boukattaya, F., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. [Link]

  • Feng, J., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9112–9117. [Link]

  • Tunoori, A. R., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 26(4), 868. [Link]

  • CoLab. (2014, July 15).
  • Ghorai, M. K., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2589–2593. [Link]

  • Al-Tel, T. H., et al. (2015). Transition metal-free one-pot double C–H functionalization of quinolines with disubstituted electron-deficient acetylenes. Chemical Communications, 51(5), 943-945. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. Angewandte Chemie International Edition, 60(33), 18011-18017. [Link]

  • Al-Zaydi, K. M., et al. (2022). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. Molecules, 27(19), 6296. [Link]

  • Zhu, S., et al. (2021). NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines. Journal of the American Chemical Society, 143(25), 9403–9409. [Link]

  • Sci-Hub. (n.d.). Catalyst-free 1 : 2 annulation of quinolines with trifluoroacetylacetylenes: an access to functionalized oxazinoquinolines. Retrieved January 14, 2026.
  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl- 1, 2-dihydroquinoline.
  • S. F. Vasilevsky, et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6043-6111. [Link]

  • Yaeghoobi, N., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science, 9(03), 001-008. [Link]

  • Kumar, A., et al. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini-Reviews in Medicinal Chemistry, 14(1), 57-73.
  • Sahoo, A. K., & Bhattacharyya, A. (2024). Recent Advances in Synthetic Routes for Biologically Active Tetrahydroquinoxalines and Derivatives: A Comprehensive Review. Current Organic Chemistry, 28(3), 161-175.
  • Nguyen, T. T., et al. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules, 27(15), 4983. [Link]

  • ResearchGate. (n.d.). A Synthetic Route to Hexahydroimidazoquinolines via Ring-Opening Cyclization of Aziridines with Tetrahydroquinoline. Retrieved January 14, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Hazard Assessment: A Synthesis of Structural Analogs Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a molecule composed of a 3,4-dihydroquinoline core and a methyl acetate functional group. To ascertain its potential...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Structural Analogs

Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate is a molecule composed of a 3,4-dihydroquinoline core and a methyl acetate functional group. To ascertain its potential hazards, we must consider the toxicological and physical properties of these constituent parts.

  • The Quinoline Moiety: Quinoline, the aromatic core, is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[1] Critically, quinoline is recognized as being harmful to aquatic life with long-lasting effects, mandating that it must not be released into the environment.[1][2][3] Disposal into drains or sewers is strictly prohibited.[1][2]

  • The Methyl Acetate Moiety: Methyl acetate is a highly flammable liquid and vapor.[4][5][6] It can cause serious eye irritation and may lead to drowsiness or dizziness.[4][5][6][7] Repeated exposure can cause skin dryness or cracking.[6][7]

Based on this composite analysis, Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate should be handled as a substance that is potentially carcinogenic, mutagenic, irritant, and environmentally hazardous. The presence of the methyl acetate group also introduces a significant risk of flammability.

Table 1: Synthesized Hazard Profile for Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate

Hazard ClassInferred Risk from Structural AnalogsRecommended Precautions
Physical Hazards Flammable Liquid (based on Methyl Acetate)Keep away from heat, sparks, open flames, and hot surfaces.[5][6] Use explosion-proof equipment and take precautionary measures against static discharge.[4][5]
Health Hazards Acute Toxicity (Oral): Harmful if swallowed.Skin Irritation: Causes skin irritation.Eye Irritation: Causes serious eye irritation.[1][8]Mutagenicity: Suspected of causing genetic defects.Carcinogenicity: May cause cancer.[1]STOT-SE: May cause respiratory irritation, drowsiness, or dizziness.[7][8]Avoid breathing vapors or mists.[9] Wash hands thoroughly after handling.[9] Wear protective gloves, clothing, eye, and face protection.
Environmental Hazards Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (based on Quinoline).[1][3]Avoid release to the environment.[1] Do not allow to enter drains or watercourses.[2]
Regulatory Framework: Adherence to EPA and OSHA Standards

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Laboratories are classified as hazardous waste generators, and their status (e.g., Very Small, Small, or Large Quantity Generator) determines specific storage and handling requirements.[10][11] It is imperative that your institution has an EPA identification number and a designated waste management program.[10] All hazardous waste must be managed from the point of generation to its final disposal at an approved facility.[9][12]

The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including proper training for handling hazardous materials and emergency procedures.[2][13]

Procedural Guide for Safe Disposal

This section outlines the step-by-step process for the safe handling and disposal of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate waste.

Before handling the chemical, ensure all appropriate safety measures are in place.

  • Engineering Controls: Always handle Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate and its waste within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety goggles or a face shield to protect against splashes.[9]

    • Lab Coat: A flame-resistant lab coat is recommended due to the flammability risk.

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

  • Waste Identification: All waste containing Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate must be classified as Hazardous Waste .

  • Liquid Waste:

    • Collect all liquid waste, including unused solutions and the first three solvent rinses of emptied containers, in a dedicated, properly labeled hazardous waste container.[9]

    • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.

  • Solid Waste:

    • Collect any contaminated solids (e.g., contaminated paper towels, weighing boats, pipette tips) in a separate, clearly labeled solid hazardous waste container.[9]

Accurate labeling is a critical regulatory requirement.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate" and any solvents present.[9]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The SAA should be located at or near the point of generation and under the control of the laboratory personnel. Ensure the storage area is away from ignition sources and incompatible materials.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.

  • Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor for transport to an approved Treatment, Storage, and Disposal Facility (TSDF).[12] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash. [2][9]

Emergency Procedures: Spill and Exposure Management
  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is flammable, eliminate all ignition sources.[2][5]

    • Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material like vermiculite or dry sand.[2] Do not use combustible materials.

    • Collect the absorbed material and contaminated debris into a sealed container for hazardous waste disposal.[2]

    • Ventilate the area and wash the spill site once the cleanup is complete.[2]

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal PPE 1. Don PPE (Gloves, Goggles, Lab Coat) FumeHood 2. Work in Fume Hood WasteGen 3. Generate Waste FumeHood->WasteGen LiquidWaste 4a. Collect Liquid Waste (Unused chemical, rinsate) WasteGen->LiquidWaste Liquid SolidWaste 4b. Collect Solid Waste (Contaminated wipes, etc.) WasteGen->SolidWaste Solid LabelLiquid 5a. Store in Labeled, Sealed Liquid Hazardous Waste Container LiquidWaste->LabelLiquid LabelSolid 5b. Store in Labeled, Sealed Solid Hazardous Waste Container SolidWaste->LabelSolid StoreSAA 6. Store in Satellite Accumulation Area (SAA) LabelLiquid->StoreSAA LabelSolid->StoreSAA ContactEHS 7. Contact EHS for Pickup StoreSAA->ContactEHS FinalDisposal 8. Disposal at Approved Waste Facility ContactEHS->FinalDisposal

Caption: Workflow for the safe disposal of Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate waste.

References

  • U.S. EPA. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet - Quinoline. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet - Methyl Acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(quinolin-2-yl)acetate. Retrieved from [Link]

  • Penta chemicals. (2025, April 23). Methyl acetate Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • Vertex AI Search. (n.d.). Laboratory Waste Management: The New Regulations.
  • New Jersey Department of Health. (n.d.). METHYL ACETATE HAZARD SUMMARY. Retrieved from [Link]

Sources

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